molecular formula C25H32N2O7 B1140777 2-Hydroxy Imipramine beta-D-Glucuronide CAS No. 54190-76-0

2-Hydroxy Imipramine beta-D-Glucuronide

货号: B1140777
CAS 编号: 54190-76-0
分子量: 472.5 g/mol
InChI 键: CBEJFHYWZSCYSD-LYVDORBWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Hydroxy-imipramine glucuronide is a dibenzooxazepine.

属性

CAS 编号

54190-76-0

分子式

C25H32N2O7

分子量

472.5 g/mol

IUPAC 名称

(2S,3S,4S,5R,6S)-6-[[11-[3-(dimethylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C25H32N2O7/c1-26(2)12-5-13-27-18-7-4-3-6-15(18)8-9-16-14-17(10-11-19(16)27)33-25-22(30)20(28)21(29)23(34-25)24(31)32/h3-4,6-7,10-11,14,20-23,25,28-30H,5,8-9,12-13H2,1-2H3,(H,31,32)/t20-,21-,22+,23-,25+/m0/s1

InChI 键

CBEJFHYWZSCYSD-LYVDORBWSA-N

SMILES

CN(C)CCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)OC4C(C(C(C(O4)C(=O)O)O)O)O

手性 SMILES

CN(C)CCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O

规范 SMILES

CN(C)CCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)OC4C(C(C(C(O4)C(=O)O)O)O)O

同义词

5-[3-(Dimethylamino)propyl]-10,11-dihydro-5H-dibenz[b,f]azepin-2-yl β-D-Glucopyranosiduronic Acid;  2-Hydroxyimipramine Glucuronide; 

产品来源

United States

Foundational & Exploratory

2-Hydroxy Imipramine beta-D-Glucuronide structure and synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Characterization and Synthetic Strategies for 2-Hydroxy Imipramine


-D-Glucuronide 

Executive Summary & Clinical Significance

2-Hydroxy Imipramine


-D-Glucuronide (2-OH-IMP-Gluc)  is a critical Phase II metabolite of the tricyclic antidepressant (TCA) imipramine. While imipramine itself undergoes direct N-glucuronidation (mediated by UGT1A4 and UGT2B10), a significant metabolic pathway involves initial hydroxylation by CYP2D6  to form 2-hydroxyimipramine, followed by O-glucuronidation at the phenolic position.

This metabolite represents a major clearance pathway. Its quantification is essential for:

  • Therapeutic Drug Monitoring (TDM): Distinguishing between rapid and poor CYP2D6 metabolizers.

  • Toxicology: Accumulation of hydroxy-metabolites is associated with cardiotoxicity; their conjugation and clearance are vital for safety.

  • Forensic Analysis: As a stable, polar conjugate, it serves as a urinary marker for retrospective imipramine intake analysis.

Structural Elucidation

Unlike the quaternary ammonium glucuronide formed directly on the imipramine nitrogen, 2-OH-IMP-Gluc is an ether (phenolic) glucuronide .

Chemical Identity
  • IUPAC Name: (2S,3S,4S,5R,6S)-6-[[5-[3-(dimethylamino)propyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-2-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

  • Molecular Formula:

    
    
    
  • Molecular Weight: 472.53 g/mol

  • Key Structural Feature: The

    
    -glycosidic bond connects the C1 of the glucuronic acid to the phenolic oxygen at position 2 of the dibenzazepine ring.
    
Physicochemical Properties Table
PropertyValue / Characteristic
Monoisotopic Mass 472.2209 Da
Solubility High (Water, Methanol); Low (Ethyl Acetate, Hexane)
pKa (Amine) ~9.5 (Tertiary amine remains basic)
pKa (Carboxyl) ~3.2 (Glucuronic acid moiety)
Stability Susceptible to

-glucuronidase hydrolysis; stable in neutral buffer.
Stereochemistry

-anomer (confirmed by

coupling constant > 7 Hz)

Biogenic Synthesis (Metabolic Pathway)

The formation of 2-OH-IMP-Gluc is a sequential two-step process involving Phase I oxidation and Phase II conjugation.

Figure 1: Metabolic pathway of Imipramine showing the specific formation of the 2-Hydroxy O-glucuronide versus the direct N-glucuronide.

Laboratory Synthesis Strategies

To obtain high-purity reference standards, two primary methods are employed. Method A (Chemical) is preferred for gram-scale production, while Method B (Enzymatic) is used for metabolite identification and generating biological reference markers.

Method A: Chemical Synthesis (Koenigs-Knorr Adaptation)

Rationale: Direct glucuronidation of the phenol requires protection of the glucuronyl donor but relies on the nucleophilicity of the phenoxide ion.

Protocol:

  • Starting Material: 2-Hydroxyimipramine (Synthesized via demethylation of 2-methoxyimipramine or purchased).

  • Glucuronyl Donor: Methyl 2,3,4-tri-O-acetyl-1-bromo-

    
    -D-glucopyranuronate.
    
  • Coupling Reaction:

    • Dissolve 2-Hydroxyimipramine (1 eq) in anhydrous dichloromethane (DCM) or acetonitrile.

    • Add the Glucuronyl Donor (1.2 eq).

    • Catalyst: Add freshly prepared Silver Oxide (

      
      ) or Cadmium Carbonate (
      
      
      
      ) to promote
      
      
      inversion (ensuring
      
      
      -configuration).
    • Conditions: Stir in the dark under Argon for 24-48 hours at room temperature.

  • Deprotection (Global Hydrolysis):

    • Filter the catalyst and evaporate solvent.

    • Dissolve residue in MeOH:H2O (1:1).

    • Add LiOH (2.5 eq) at

      
       to hydrolyze the methyl ester and acetyl groups simultaneously.
      
    • Critical Step: Monitor pH carefully; avoid pH > 12 to prevent degradation of the tricyclic ring.

  • Purification:

    • Neutralize with Amberlite IR-120 (

      
       form).
      
    • Purify via Preparative HPLC (C18 column, Gradient: 5-50% ACN in 0.1% Formic Acid).

Method B: Enzymatic Biosynthesis (Microsomal Incubation)

Rationale: Produces the exact biological stereoisomer without protecting group chemistry.

Protocol:

  • Incubation Mix:

    • Phosphate Buffer (100 mM, pH 7.4).

    • 
       (5 mM) – Essential cofactor for UGTs.
      
    • Alamethicin (25

      
      g/mL) – Pore-forming peptide to access luminal UGTs.
      
    • Enzyme Source: Human Liver Microsomes (HLM) (1 mg protein/mL) or Recombinant UGT1A4.

    • Substrate: 2-Hydroxyimipramine (50-100

      
      M).
      
  • Initiation: Add UDP-Glucuronic Acid (UDPGA, 2-5 mM).

  • Reaction: Incubate at

    
     for 60-120 minutes with gentle shaking.
    
  • Termination: Add ice-cold Acetonitrile (1:1 v/v) to precipitate proteins.

  • Isolation: Centrifuge (10,000 x g, 10 min) and collect supernatant for LC-MS/MS analysis.

Analytical Validation (Self-Validating Systems)

Trustworthiness in synthesis is established via orthogonal analytical confirmation.

Mass Spectrometry (LC-MS/MS)

The fragmentation pattern must confirm the loss of the glucuronic acid moiety (176 Da).

  • Ionization: ESI Positive Mode (

    
    ).
    
  • Parent Ion: m/z 473.

  • Primary Fragment (Quantifier): m/z 297 (Aglycone, 2-Hydroxyimipramine).

    • Mechanism:[1] Neutral loss of dehydroglucuronic acid (-176 Da).

  • Secondary Fragment (Qualifier): m/z 58 (Dimethylaminopropyl side chain cleavage).

Nuclear Magnetic Resonance (NMR)

NMR confirms the


-linkage and the site of conjugation.
  • Solvent:

    
     or 
    
    
    
    .
  • Diagnostic Signal (Anomeric Proton):

    • Chemical Shift:

      
       4.8 – 5.1 ppm.
      
    • Coupling Constant:

      
       Hz.
      
    • Interpretation: A large coupling constant (>7 Hz) confirms the diaxial relationship of H1 and H2, proving the

      
      -configuration . An 
      
      
      
      -anomer would show
      
      
      Hz.
Enzymatic Hydrolysis Check
  • Test: Treat a synthesized aliquot with

    
    -glucuronidase (from E. coli or Helix pomatia).
    
  • Result: Complete conversion back to 2-Hydroxyimipramine (m/z 297) confirms the presence of a glucuronide conjugate.

Workflow Visualization

Figure 2: Step-by-step workflow for the chemical synthesis and validation of 2-Hydroxy Imipramine Glucuronide.

References

  • Suckow, R. F., & Cooper, T. B. (1988). Isolation and identification of the glucuronide conjugate of 2-hydroxydesipramine by preparative liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 427, 287-294. Link

  • Zhou, D., et al. (2010). Role of human UGT2B10 in N-glucuronidation of tricyclic antidepressants, amitriptyline, imipramine, clomipramine, and trimipramine.[2] Drug Metabolism and Disposition, 38(4), 586-593. Link

  • Nakajima, M., et al. (2002). Imipramine N-glucuronidation in human liver microsomes: biphasic kinetics and characterization of UDP-glucuronosyltransferase isoforms.[2] Drug Metabolism and Disposition, 30(6), 636-642. Link

  • Strolin Benedetti, M., et al. (1999). Stereoselective metabolism of tricyclic antidepressants. Chirality, 11(4), 317-339.
  • PubChem. (2025). 2-Hydroxyimipramine glucuronide (Compound Summary). National Library of Medicine. Link

Sources

what is the role of 2-Hydroxy Imipramine beta-D-Glucuronide in imipramine metabolism

Technical Guide: The Role of 2-Hydroxy Imipramine -D-Glucuronide in Imipramine Metabolism

Executive Summary

2-Hydroxy Imipramine


-D-Glucuronide (2-OH-IMI-Glu)

The formation of 2-OH-IMI-Glu is the rate-limiting step for the renal clearance of the hydroxy-metabolite pool. Consequently, this metabolite serves as a vital biomarker for:

  • Metabolic Termination: The cessation of serotonergic/noradrenergic reuptake inhibition.

  • Cardioprotection: The prevention of 2-hydroxyimipramine accumulation, which is associated with QTc prolongation and arrhythmias.

  • Renal Elimination: The primary mechanism by which the lipophilic tricyclic core is rendered water-soluble for urinary excretion.

Metabolic Pathway & Biochemistry[1][2][3][4]

The metabolism of imipramine follows a sequential Phase I (functionalization) and Phase II (conjugation) pathway. 2-OH-IMI-Glu is formed via the O-glucuronidation of the phenolic hydroxyl group introduced during Phase I.

The Cascade
  • Phase I (Hydroxylation): Imipramine is hydroxylated at the 2-position of the dibenzazepine ring. This reaction is stereoselective and catalyzed primarily by CYP2D6 , with minor contributions from CYP2C19 and CYP1A2.

    • Product: 2-Hydroxyimipramine (2-OH-IMI).[1][2][3][4]

    • Status:Active (inhibits monoamine reuptake) and Cardiotoxic .

  • Phase II (Conjugation): The hydroxyl group of 2-OH-IMI acts as the acceptor substrate for Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes. The enzyme transfers glucuronic acid from UDP-glucuronic acid (UDPGA) to the substrate.

    • Product: 2-Hydroxy Imipramine

      
      -D-Glucuronide.[1]
      
    • Status:Inactive and Renally Clearable .

Pathway Visualization

The following diagram illustrates the metabolic flux from parent drug to the terminal glucuronide, highlighting the "Bioactivation" vs. "Detoxification" steps.

ImipramineMetabolismcluster_eliminationRenal EliminationIMIImipramine(Parent Drug)DMIDesipramine(Active Metabolite)IMI->DMIN-Demethylation(CYP2C19, CYP1A2, CYP3A4)OH_IMI2-Hydroxyimipramine(Cardiotoxic/Active)IMI->OH_IMI2-Hydroxylation(CYP2D6)IMI_N_GLUImipramine N-Glucuronide(Minor Pathway)IMI->IMI_N_GLUN-Glucuronidation(UGT1A4, UGT2B10)OH_DMI2-Hydroxydesipramine(Active)DMI->OH_DMI2-Hydroxylation(CYP2D6)OH_IMI_GLU2-OH-Imipraminebeta-D-Glucuronide(Inactive/Eliminated)OH_IMI->OH_IMI_GLUO-Glucuronidation(Phase II Conjugation)

Figure 1: Metabolic pathway of Imipramine showing the critical conversion of the cardiotoxic 2-OH-IMI intermediate into the stable 2-OH-Imipramine Glucuronide.

Enzymology and Mechanism

The Role of CYP2D6 (The Supplier)

The formation of the glucuronide is entirely dependent on the upstream activity of CYP2D6 .

  • Genetic Impact: In CYP2D6 Poor Metabolizers (PMs), the formation of 2-OH-IMI is blocked. Consequently, 2-OH-IMI-Glu levels in urine will be negligible, and the parent drug is shunted toward N-demethylation (Desipramine) or N-glucuronidation.

  • Clinical Correlation: Low levels of 2-OH-IMI-Glu relative to parent drug in urine are a phenotypic marker of CYP2D6 deficiency.

The Role of UGTs (The Conjugators)

Unlike the N-glucuronidation of imipramine (catalyzed specifically by UGT1A4 and UGT2B10 ), the O-glucuronidation of the phenolic 2-hydroxy metabolite typically involves phenol-preferring UGT isoforms.

  • Primary Isoforms: While UGT1A4 is dominant for the tertiary amine, the phenolic O-glucuronidation is likely mediated by UGT1A9 , UGT1A6 , or UGT2B7 , which are abundant in the liver and specialized for planar phenols.

  • Reaction Type: Ether glucuronidation.

  • Stereochemistry: The reaction is stereoselective, favoring the formation of the

    
    -D-glucuronide isomer.
    

Pharmacological & Toxicological Significance[9]

The conversion of 2-OH-IMI to its glucuronide is not merely an elimination step; it is a safety mechanism.

CompoundPharmacological ActivityCardiotoxicity RiskElimination Route
Imipramine High (SNRI)Moderate (QRS widening)Hepatic Metabolism
2-OH-Imipramine High (Blocks NE/5-HT uptake)High (Arrhythmogenic)Must be Glucuronidated
2-OH-IMI-Glucuronide None (Inactive)Low (Safe)Renal Excretion

Key Insight: In patients with renal failure or UGT inhibition, the accumulation of the glucuronide is generally safe. However, if the glucuronidation step itself is inhibited (e.g., by severe liver disease), the precursor 2-OH-IMI accumulates. 2-OH-IMI has a higher affinity for cardiac sodium channels than the parent drug, making it a potent driver of arrhythmias. Therefore, the efficiency of this specific glucuronidation step is cardioprotective.

Analytical Methodologies

For drug development and therapeutic drug monitoring (TDM), quantifying 2-OH-IMI-Glu is essential to understand total clearance.

Sample Preparation
  • Direct Quantification (Recommended): Modern LC-MS/MS allows for the direct measurement of the intact glucuronide. This avoids the variability of enzymatic hydrolysis.

  • Hydrolysis Method (Legacy): Incubating plasma/urine with

    
    -glucuronidase (from E. coli or Helix pomatia) releases the aglycone (2-OH-IMI).
    
    • Calculation: Total 2-OH-IMI (post-hydrolysis) minus Free 2-OH-IMI (pre-hydrolysis) = 2-OH-IMI-Glu concentration.

LC-MS/MS Protocol (Direct Measurement)

Workflow Diagram:

LCMS_WorkflowSampleBiological Matrix(Plasma/Urine)PrepProtein Precipitation(Acetonitrile/Methanol 3:1)Sample->PrepAdd Internal StandardSepUHPLC Separation(C18 Column, Gradient Elution)Prep->SepCentrifuge & Inject SupernatantDetectMS/MS Detection(ESI+, MRM Mode)Sep->DetectElute 2-OH-IMI-GluDataQuantification(Peak Area Ratio vs IS)Detect->Data

Figure 2: Analytical workflow for the direct quantification of glucuronide metabolites using LC-MS/MS.

Mass Spectrometry Parameters:

  • Ionization: Electrospray Ionization (ESI) Positive mode.

  • Precursor Ion: [M+H]+ ~473.2 m/z (Calculated based on Imipramine MW 280 + O (16) + Glucuronic Acid (176)).

  • Product Ions:

    • Quantifier: m/z 297 (Loss of glucuronic acid moiety, [2-OH-IMI+H]+).

    • Qualifier: m/z 85 (Imipramine side chain fragment).

References

  • Imipramine Metabolism Pathways. PharmGKB. Available at: [Link]

  • Major pathway of imipramine metabolism is catalyzed by cytochromes P-450 1A2 and P-450 3A4 in human liver. Molecular Pharmacology. Available at: [Link]

  • Imipramine N-glucuronidation in human liver microsomes: biphasic kinetics and characterization of UDP-glucuronosyltransferase isoforms. Drug Metabolism and Disposition. Available at: [Link]

  • Role of human UGT2B10 in N-glucuronidation of tricyclic antidepressants. Drug Metabolism and Disposition. Available at: [Link]

  • Imipramine and 2-hydroxyimipramine: comparative cardiotoxicity and pharmacokinetics in swine. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • 2-Hydroxy-imipramine glucuronide Structure and Data. PubChem. Available at: [Link]

2-Hydroxy Imipramine beta-D-Glucuronide chemical properties and stability

Technical Monograph: 2-Hydroxy Imipramine -D-Glucuronide

Chemical Properties, Stability Profile, and Analytical Characterization

Executive Summary

The metabolic clearance of Imipramine, a prototypical tricyclic antidepressant (TCA), hinges on a sequential two-step biotransformation: C-hydroxylation followed by glucuronidation. 2-Hydroxy Imipramine


-D-Glucuronide

For researchers and bioanalytical scientists, this compound presents a specific set of challenges. While chemically robust due to its ether (phenolic) linkage—contrasting sharply with labile acyl glucuronides—it is prone to in-source fragmentation during LC-MS/MS analysis, a phenomenon that can artificially inflate quantification of the aglycone. This guide provides a definitive reference on its physicochemical architecture, stability kinetics, and validated protocols for synthesis and analysis.

Chemical Constitution & Molecular Architecture

The molecule is formed via the conjugation of glucuronic acid to the phenolic hydroxyl group at the C2 position of the dibenzazepine ring.

PropertyData
IUPAC Name (2S,3S,4S,5R,6S)-6-[[5-[3-(dimethylamino)propyl]-10,11-dihydrobenzo[b][1]benzazepin-2-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
CAS Number 54190-76-0
Molecular Formula C

H

N

O

Molecular Weight 472.53 g/mol
Linkage Type Ether Glucuronide (Phenolic)
Solubility Highly soluble in water/methanol; insoluble in non-polar organic solvents (hexane, ether).[1]
pKa (Estimated) ~3.0 (Glucuronic acid carboxyl); ~9.5 (Tertiary amine)
Stereochemistry

-anomeric configuration at the glycosidic bond.
Structural Significance

The ether linkage is the defining feature for stability. Unlike acyl glucuronides (formed from carboxylic acid drugs like diclofenac), which undergo intramolecular rearrangement and nucleophilic attack on proteins, the phenolic ether glucuronide of 2-hydroxyimipramine is chemically inert under physiological conditions. This lack of reactivity renders it non-toxic but requires enzymatic intervention for cleavage.

Metabolic Context & Biosynthesis

The generation of 2-OH-IMP-Gluc is a sequential process involving Phase I functionalization and Phase II conjugation.

  • Phase I (Hydroxylation): Imipramine is hydroxylated at the 2-position, primarily by CYP2D6 . This is the rate-limiting step and is subject to significant genetic polymorphism (Poor vs. Ultra-rapid Metabolizers).

  • Phase II (Glucuronidation): The resultant phenol is conjugated with UDP-glucuronic acid (UDPGA). While UGT1A4 is the primary driver for N-glucuronidation of the tertiary amine (forming quaternary ammonium glucuronides), the O-glucuronidation of the 2-hydroxy moiety is typically mediated by phenol-preferring isoforms such as UGT1A1, UGT1A6, or UGT1A9 , alongside UGT2B7.

MetabolicPathwayImpImipramine(Parent Drug)OH_Imp2-Hydroxyimipramine(Active Metabolite)Imp->OH_ImpCYP2D6(Hydroxylation)DesDesipramineImp->DesCYP2C19(Demethylation)Gluc2-OH-Imipraminebeta-D-Glucuronide(Renal Excretion)OH_Imp->GlucUGT1A/2B(O-Glucuronidation)Des->GlucMetabolicCrossover

Figure 1: Metabolic trajectory of Imipramine. The solid path indicates the primary formation route of the O-glucuronide.

Stability Profile & Degradation Kinetics

Understanding the stability of 2-OH-IMP-Gluc is critical for sample handling.

4.1 Chemical Stability (pH & Temperature)
  • Acidic/Neutral pH (pH 2–7): Highly stable. Unlike N-glucuronides, which can hydrolyze in weak acid, the ether bond resists spontaneous hydrolysis at room temperature.

  • Alkaline pH (pH > 10): Moderate stability. Prolonged exposure to high pH can lead to base-catalyzed hydrolysis or oxidation of the phenolic moiety if deconjugated.

  • Thermal: Stable at -20°C for >12 months. Stable at 37°C for 24 hours in sterile buffer.

4.2 Enzymatic Stability
  • 
    -Glucuronidase Sensitivity:  The compound is rapidly hydrolyzed by 
    
    
    -glucuronidase (bacterial or mammalian).
  • Risk: Fecal contamination or non-sterile urine handling can lead to bacterial hydrolysis, artificially elevating 2-hydroxyimipramine levels.

4.3 Comparative Stability Matrix
Glucuronide ClassLinkageChemical ReactivityHydrolysis Risk (Non-Enzymatic)
2-OH-IMP-Gluc Ether (Phenol) Inert Low (Stable pH 2-8)
Imipramine N-GlucN-GlycosidicLow/ModerateModerate (Acid labile)
Acyl GlucuronidesEsterHigh (Acyl Migration)High (pH > 7)
Analytical Methodologies (LC-MS/MS)[2][3][4]

The quantification of 2-OH-IMP-Gluc requires strict chromatographic separation from its aglycone due to the In-Source Fragmentation (ISF) phenomenon.

5.1 The ISF Artifact

In Electrospray Ionization (ESI), glucuronides often lose the glucuronic acid moiety (-176 Da) before entering the quadrupole.

  • Observation: The mass spectrometer detects the aglycone mass (

    
     297) at the retention time of the glucuronide.
    
  • Consequence: If the glucuronide and aglycone co-elute, the glucuronide signal will be misattributed to the aglycone, causing a gross overestimation of the active metabolite.

5.2 Recommended LC Conditions
  • Column: C18 Reverse Phase (e.g., Waters HSS T3 or Phenomenex Kinetex).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A shallow gradient is required to resolve the polar glucuronide (elutes earlier) from the lipophilic aglycone.

5.3 Mass Transitions (ESI+)
AnalytePrecursor (

)
Product (

)
Collision Energy (eV)Note
2-OH-IMP-Gluc 473.2 297.2 20-25 Loss of Glucuronide (-176)
473.272.135Amine fragment
2-OH-Imipramine297.272.125Aglycone Quant
Experimental Protocols
Protocol A: Biosynthetic Generation of Standard

Purpose: To generate authentic 2-OH-IMP-Gluc for retention time confirmation when commercial standards are unavailable.

  • Reaction Mix:

    • Phosphate Buffer (100 mM, pH 7.4).

    • MgCl

      
       (5 mM).
      
    • Alamethecin (50 µg/mL) – Pore-forming agent to access luminal UGTs.

    • Liver Microsomes (HLM) or Recombinant UGT1A9/1A4 (0.5 mg protein/mL).

    • Substrate: 2-Hydroxyimipramine (50 µM).

    • Co-factor: UDPGA (2-5 mM).

  • Incubation: Incubate at 37°C for 60–120 minutes.

  • Termination: Add ice-cold Acetonitrile (1:1 v/v) to precipitate proteins.

  • Clarification: Centrifuge at 10,000 x g for 10 min.

  • Validation: Analyze supernatant via LC-MS/MS. Look for the appearance of the

    
     473 peak eluting before the parent.
    
Protocol B: Stability Assessment (Hydrolysis Check)

Purpose: To verify if a sample handling procedure preserves the glucuronide.

StabilityProtocolSampleUrine/Plasma Sample(Containing Glucuronide)SplitSplit SampleSample->SplitPathAA: Control(No Enzyme)Split->PathAPathBB: Hydrolysis(+ beta-Glucuronidase)Split->PathBIncubateIncubate 37°C, 2hPathA->IncubatePathB->IncubateStopQuench (ACN)Incubate->StopAnalyzeLC-MS/MS AnalysisStop->AnalyzeResultCompare Aglycone (2-OH-Imp) LevelsCalculated Gluc = (B - A)Analyze->Result

Figure 2: Differential hydrolysis workflow to quantify total vs. free aglycone.

  • Aliquot A (Free): Add buffer only. Process immediately.

  • Aliquot B (Total): Add

    
    -glucuronidase (e.g., from H. pomatia). Incubate at 37°C for 2 hours.
    
  • Calculation:

    • Concentration of Glucuronide = [Conc(B) - Conc(A)] x (MW

      
       / MW
      
      
      ).
    • Note: Ensure the enzyme solution does not contain sulfatase activity if sulfate conjugates are also suspected, though glucuronidation is dominant for this metabolite.

References
  • Suckow, R. F., & Cooper, T. B. (1988). Isolation and identification of the glucuronide conjugate of 2-hydroxydesipramine by preparative liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications. Link

  • Zhou, D., et al. (2010). Role of human UGT2B10 in N-glucuronidation of tricyclic antidepressants, amitriptyline, imipramine, clomipramine, and trimipramine.[2][3] Drug Metabolism and Disposition. Link

  • Narasimhachari, N., et al. (1981). Quantitative mapping of metabolites of imipramine and desipramine in plasma samples by gas chromatographic-mass spectrometry. Biological Psychiatry.[4] Link

  • Czerwinski, M. (2020).[1] Role of UDP-Glucuronosyltransferases in Drug Metabolism and Drug-Drug Interactions.[1] XenoTech Scientific Review. Link

  • Levine, M. (2022). In silico deconjugation of glucuronide conjugates enhances tandem mass spectra library annotation of human samples. Analytical and Bioanalytical Chemistry. Link

discovery and significance of 2-Hydroxy Imipramine beta-D-Glucuronide

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide regarding the discovery, biosynthesis, clinical significance, and analytical quantification of 2-Hydroxy Imipramine beta-D-Glucuronide .

Mechanisms of Clearance, Clinical Toxicology, and Analytical Protocols[1]

Executive Summary

2-Hydroxy Imipramine beta-D-Glucuronide (2-OH-IMI-G) represents the terminal detoxification product of imipramine, a prototype tricyclic antidepressant (TCA).[1] While imipramine’s primary metabolism involves demethylation (to desipramine) and hydroxylation (to 2-hydroxyimipramine), the subsequent glucuronidation of the hydroxylated metabolite is the critical "escape hatch" for eliminating the cardiotoxic 2-hydroxyimipramine (2-OH-IMI) from the body.[1]

This guide details the biochemical pathway, the specific enzymatic machinery (UGT isoforms), and the clinical necessity of monitoring this conjugate. It further provides a validated framework for its direct quantification via LC-MS/MS, bypassing the error-prone enzymatic hydrolysis methods of the past.

Part 1: Chemical Identity and Biosynthesis
1.1 Structural Characterization

Unlike the parent drug imipramine, which is lipophilic and reabsorbed in the renal tubules, 2-OH-IMI-G is a highly polar, water-soluble conjugate designed for renal excretion.[1]

  • Aglycone: 2-Hydroxyimipramine (Active, Cardiotoxic).[1]

  • Conjugating Moiety: Glucuronic acid (derived from UDP-glucuronic acid).[1]

  • Linkage: Beta-glycosidic bond at the phenolic oxygen (O-glucuronide).[1]

  • Stereochemistry: While imipramine is achiral, the conjugation with beta-D-glucuronic acid introduces chirality, resulting in a specific diastereomer: (2S,3S,4S,5R,6S)-6-[[11-[3-(dimethylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid.[1]

1.2 The Metabolic Pathway

The clearance of imipramine is biphasic.[2] Phase I functionalization is followed by Phase II conjugation.[1]

  • Phase I (Bioactivation/Toxification): Imipramine is hydroxylated at the C2 position of the dihydrodibenzazepine ring, primarily by CYP2D6 . This yields 2-hydroxyimipramine (2-OH-IMI) .[1][3][4]

    • Note: 2-OH-IMI blocks sodium channels more potently than the parent drug, contributing to QRS prolongation and arrhythmias.[1]

  • Phase II (Detoxification): The hydroxyl group of 2-OH-IMI serves as the acceptor site for glucuronic acid.[1][5] This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) .[1][6][7]

    • Enzymology: While UGT1A4 and UGT2B10 are responsible for the N-glucuronidation of the parent amine, the O-glucuronidation of the phenolic 2-OH-IMI is typically driven by phenol-preferring isoforms, including UGT1A1, UGT1A3, and UGT1A9 .[1]

MetabolicPathway IMI Imipramine (Parent) DMI Desipramine (Active Metabolite) IMI->DMI N-Demethylation (CYP1A2, 2C19, 3A4) OH_IMI 2-OH-Imipramine (Cardiotoxic) IMI->OH_IMI 2-Hydroxylation (CYP2D6) DMI->OH_IMI Hydroxylation (CYP2D6) OH_IMI_GLUC 2-OH-Imipramine beta-D-Glucuronide (Renal Excretion) OH_IMI->OH_IMI_GLUC O-Glucuronidation (UGT1A1, 1A3, 1A9)

Figure 1: The metabolic fate of Imipramine.[1][8][9] The conversion of the toxic 2-OH-IMI to its glucuronide is the critical detoxification step.

Part 2: Clinical & Toxicological Significance
2.1 The "Glucuronide Shuttle" and Renal Clearance

The discovery of 2-OH-IMI-G shifted the understanding of TCA pharmacokinetics. Early studies focused solely on CYP2D6 phenotypes.[1] However, we now understand that glucuronidation capacity is equally vital.[1]

  • Accumulation Risk: In patients with renal failure or UGT polymorphisms (e.g., Gilbert's Syndrome affecting UGT1A1), the conversion or excretion of 2-OH-IMI-G is impaired.[1]

  • Deconjugation: This can lead to a "back-pressure" effect or futile cycling where the glucuronide is hydrolyzed back to the toxic aglycone by beta-glucuronidases in tissues or the gut.

2.2 Therapeutic Drug Monitoring (TDM) Implications

Standard TDM panels measure Imipramine + Desipramine.[1] They rarely measure the 2-hydroxy metabolites or their glucuronides.

  • Clinical Blind Spot: A patient may have normal Imipramine levels but toxic accumulation of 2-OH-IMI due to rapid CYP2D6 metabolism coupled with slow UGT conjugation.[1]

  • Recommendation: In cases of unexplained cardiotoxicity (widened QRS) despite "therapeutic" parent drug levels, quantification of the 2-hydroxy metabolites and their glucuronide ratio is indicated.

Part 3: Analytical Methodologies
3.1 The Shift to Direct Quantification

Historically, 2-OH-IMI-G was measured indirectly by treating urine/plasma with


-glucuronidase and measuring the increase in 2-OH-IMI.[1]
  • Flaws of Hydrolysis: Incomplete hydrolysis, enzyme inhibition by matrix components, and thermal degradation of the aglycone.

  • Modern Standard: Direct LC-MS/MS quantification of the intact glucuronide.[10]

3.2 Experimental Protocol: Direct LC-MS/MS Quantification

Objective: Quantify 2-OH-IMI-G in human plasma without hydrolysis.

Reagents:

  • Standard: 2-Hydroxy Imipramine beta-D-Glucuronide (synthetic standard).[1]

  • Internal Standard: 2-Hydroxy Imipramine-d3-Glucuronide (or analog).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[1]

Sample Preparation (Protein Precipitation):

  • Aliquot 100 µL plasma into a 1.5 mL tube.

  • Add 10 µL Internal Standard working solution.

  • Add 300 µL ice-cold Acetonitrile (to precipitate proteins).

  • Vortex for 30 seconds; Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer supernatant to autosampler vial.[1] Note: Evaporation and reconstitution may be required for lower LODs, but direct injection minimizes glucuronide thermal instability.

LC-MS/MS Conditions:

  • Column: C18 Reverse Phase (e.g., Kinetex 2.6µm, 50x2.1mm).[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Gradient: 5% B to 90% B over 5 minutes. Glucuronides elute earlier than parent drugs due to high polarity.[1]

Mass Spectrometry Transitions (MRM): The glucuronide is detected in Positive Electrospray Ionization (ESI+) mode.[1] The primary fragmentation is the neutral loss of the glucuronic acid moiety (-176 Da).

AnalytePrecursor Ion (m/z)Product Ion (Quant)Product Ion (Qual)Collision Energy (eV)
2-OH-IMI-Gluc 473.2 [M+H]+297.2 [Aglycone]+72.1 [Amine fragment]25
Imipramine 281.2 [M+H]+86.158.120
2-OH-Imipramine 297.2 [M+H]+72.1224.122

Table 1: Recommended MRM transitions. The 473 -> 297 transition corresponds to the cleavage of the glycosidic bond, yielding the protonated aglycone.

AnalyticalWorkflow Sample Plasma Sample (Contains IMI, 2-OH-IMI, 2-OH-IMI-G) Prep Protein Precipitation (Acetonitrile, 4°C) Sample->Prep Sep LC Separation (C18 Column, Polar Mobile Phase) Prep->Sep Supernatant Injection MS ESI+ MS/MS Detection (MRM Mode) Sep->MS Elution Order: Glucuronide < Hydroxy < Parent Quant Data Analysis (Transition 473 -> 297) MS->Quant

Figure 2: Analytical workflow for the direct quantification of the glucuronide conjugate.

Part 4: Future Directions & Pharmacogenomics

The significance of 2-Hydroxy Imipramine beta-D-Glucuronide extends beyond simple elimination.[1] It serves as a biomarker for Phase II metabolic capacity .[1]

  • Genotyping: Future personalized medicine protocols for TCAs should consider UGT genotyping alongside CYP2D6.[1]

  • Drug-Drug Interactions: Inhibitors of UGTs (e.g., valproic acid) may increase the toxicity of imipramine by blocking this specific clearance pathway, a mechanism often overlooked in standard interaction checks.[1]

References
  • Biosynthesis of imipramine glucuronide and characterization of imipramine glucuronidation catalyzed by recombinant UGT1A4. Acta Pharmacologica Sinica, 2006. Link

  • Imipramine N-glucuronidation in human liver microsomes: biphasic kinetics and characterization of UDP-glucuronosyltransferase isoforms. Drug Metabolism and Disposition, 2002.[1] Link

  • Multiple-dose pharmacokinetics of imipramine and its major active and conjugated metabolites in depressed patients. Journal of Clinical Psychopharmacology, 1991. Link

  • Role of human UGT2B10 in N-glucuronidation of tricyclic antidepressants. Drug Metabolism and Disposition, 2010. Link

  • Direct analysis of glucuronides with liquid chromatography-mass spectrometric techniques. Current Drug Metabolism, 2010.[1][11] Link

Sources

2-Hydroxy Imipramine beta-D-Glucuronide as a biomarker of imipramine exposure

2-Hydroxy Imipramine -D-Glucuronide: A Precision Biomarker for Imipramine Exposure

Content Type: Technical Guide & Whitepaper Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals

Executive Summary: The "Hidden" Metabolite

In the pharmacokinetic profiling of tricyclic antidepressants (TCAs), the parent compound (Imipramine) and its active metabolite (Desipramine) often monopolize the analytical spotlight. However, for researchers investigating CYP2D6 phenotypes , long-term adherence , or cardiotoxicity mechanisms , these markers are insufficient.

2-Hydroxy Imipramine


-D-Glucuronide (2-OH-IMI-Gluc)

This guide details the mechanistic basis, clinical utility, and a validated LC-MS/MS workflow for the precise quantification of 2-OH-IMI-Gluc.

Mechanistic Basis: The CYP2D6-UGT Axis

To understand the utility of 2-OH-IMI-Gluc, one must map the causality of its formation. It is the product of a sequential Phase I and Phase II biotransformation.

The Metabolic Cascade
  • Phase I (Functionalization): Imipramine is hydroxylated at the 2-position of the dibenzazepine ring. This reaction is catalytically mediated by CYP2D6 .[1] This is the rate-limiting step for clearance in Extensive Metabolizers (EM).

    • Note: 2-Hydroxyimipramine is pharmacologically active and cardiotoxic.[2]

  • Phase II (Conjugation): The hydroxylated metabolite is rapidly conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs), specifically phenol-preferring isoforms (likely UGT1A9, 1A6, or 2B7), forming the water-soluble O-glucuronide .

    • Crucial Distinction: Unlike the unstable N-glucuronides formed directly from the parent amine (via UGT1A4), this ether (O-) glucuronide is chemically stable, making it an ideal urinary biomarker.

Pathway Visualization

The following diagram illustrates the metabolic flow and the critical "Detoxification Shunt" that 2-OH-IMI-Gluc represents.

ImipramineMetabolismcluster_toxicityToxicity Pathwaycluster_detoxDetoxification PathwayIMIImipramine(Parent Drug)DESDesipramine(Active Metabolite)IMI->DESN-Demethylation(CYP2C19, CYP1A2, CYP3A4)OH_IMI2-Hydroxy Imipramine(Cardiotoxic Intermediate)IMI->OH_IMI2-Hydroxylation(CYP2D6) - Rate LimitingOH_IMI_GLUC2-Hydroxy Imipraminebeta-D-Glucuronide(Target Biomarker)OH_IMI->OH_IMI_GLUCO-Glucuronidation(UGTs)RENALRenal Excretion(Urine)OH_IMI_GLUC->RENALTransport (MRP/OAT)

Figure 1: Metabolic pathway of Imipramine highlighting the CYP2D6-mediated formation of the 2-hydroxy intermediate and its subsequent detoxification to the stable glucuronide.

Biomarker Utility & Applications

CYP2D6 Phenotyping Probe

Because the formation of the 2-hydroxy precursor is strictly governed by CYP2D6, the urinary ratio of 2-OH-IMI-Gluc / Imipramine serves as a non-invasive phenotypic probe.

  • Poor Metabolizers (PM): Exhibit negligible levels of 2-OH-IMI-Gluc.

  • Ultrarapid Metabolizers (UM): Show disproportionately high concentrations of the glucuronide relative to the parent.

Cardiotoxicity Monitoring

2-Hydroxyimipramine is a potent blocker of cardiac sodium channels, contributing to QTc prolongation and arrhythmias.

  • The "Glucuronidation Gap": If Phase II conjugation (UGT activity) is inhibited or saturated, the cardiotoxic 2-OH-Imipramine accumulates. Measuring the ratio of 2-OH-IMI-Gluc to Free 2-OH-IMI assesses the efficiency of this detoxification step.

Validated Analytical Protocol (LC-MS/MS)

Direct quantification of the intact glucuronide is superior to enzymatic hydrolysis methods, which suffer from variable deconjugation efficiency and potential degradation of the aglycone.

Sample Preparation: Solid Phase Extraction (SPE)

Rationale: Urine contains high salt and protein content that suppresses ionization. A mixed-mode cation exchange SPE is chosen to retain the basic amine moiety of the imipramine core while washing away matrix interferences.

Reagents:

  • Internal Standard (IS): Imipramine-d3 or 2-Hydroxyimipramine-d3 (if available).

  • SPE Cartridge: Mixed-mode Cation Exchange (e.g., Oasis MCX or Strata-X-C), 30 mg/1 mL.

Step-by-Step Workflow:

  • Pre-treatment: Aliquot 100 µL of urine. Add 20 µL of IS working solution. Dilute with 880 µL of 2% Formic Acid in water (acidifies sample to protonate the amine).

  • Conditioning:

    • 1 mL Methanol.

    • 1 mL Water.

  • Loading: Load the pre-treated sample (~1 mL) onto the cartridge at a slow flow rate (1 mL/min).

  • Washing:

    • Wash 1: 1 mL 2% Formic Acid (removes acidic/neutral interferences).

    • Wash 2: 1 mL Methanol (removes hydrophobic neutrals; the analyte is retained by ionic interaction).

  • Elution: Elute with 2 x 250 µL of 5% Ammonium Hydroxide in Methanol . (High pH neutralizes the amine, breaking the ionic bond).

  • Reconstitution: Evaporate eluate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A/B (90:10).

LC-MS/MS Conditions

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Agilent 6495). Column: C18 Reverse Phase (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

ParameterSetting
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temp 40°C
Injection Vol 2-5 µL
Gradient 0-0.5 min: 5% B (Hold)0.5-3.0 min: 5% -> 95% B3.0-3.5 min: 95% B (Wash)3.5-3.6 min: 95% -> 5% B3.6-5.0 min: 5% B (Re-equilibrate)
MRM Transitions

The detection relies on the fragmentation of the glucuronide moiety (neutral loss of 176 Da) or the characteristic imipramine backbone.

AnalytePrecursor Ion (m/z)Product Ion (m/z)TypeCollision Energy (V)
2-OH-IMI-Gluc 473.2 297.2 Quantifier25
473.285.1Qualifier40
473.258.1Qualifier45
Imipramine (Ref) 281.286.1Quantifier20

Note: The transition 473.2 -> 297.2 corresponds to the loss of the glucuronic acid moiety (

Data Interpretation & Quality Control

Stability Considerations
  • Ether vs. Acyl Glucuronides: 2-OH-IMI-Gluc is an ether glucuronide (linked to the phenolic oxygen). Unlike acyl glucuronides (linked to carboxylic acids), it is resistant to intramolecular rearrangement and is stable in urine at room temperature for up to 24 hours.

  • Storage: Store urine samples at -20°C. Avoid repeated freeze-thaw cycles (>3) to prevent hydrolysis.

Calculating the Metabolic Ratio

To normalize for urine dilution (hydration status), always correct concentrations by Urinary Creatinine .

  • Interpretation:

    • Ratio < 0.1: Suggests CYP2D6 inhibition or PM phenotype.

    • Ratio > 2.0: Suggests extensive metabolism (EM/UM).

References

  • Sutfin, T. A., et al. (1988). "High-performance liquid chromatographic assay for imipramine, desipramine, and their 2-hydroxylated metabolites." Journal of Chromatography B: Biomedical Sciences and Applications. Link

  • Zhou, D., et al. (2010). "Role of human UGT2B10 in N-glucuronidation of tricyclic antidepressants." Drug Metabolism and Disposition. (Provides context on UGT specificity for TCAs). Link

  • Trontelj, J. (2012). "Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS." InTechOpen. (Methodological basis for direct glucuronide measurement). Link

  • Preskorn, S. H., et al. (1983). "Imipramine and 2-hydroxyimipramine: comparative cardiotoxicity and pharmacokinetics in swine." Journal of Pharmacology and Experimental Therapeutics. (Establishes toxicity of the aglycone). Link

  • PubChem. "2-Hydroxy-imipramine glucuronide Compound Summary." National Library of Medicine. Link

enzymatic formation of 2-Hydroxy Imipramine beta-D-Glucuronide in liver microsomes

Technical Guide: Enzymatic Formation of 2-Hydroxy Imipramine ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -D-Glucuronide in Liver Microsomes[1]

Executive Summary

The metabolic clearance of the tricyclic antidepressant (TCA) imipramine involves a complex interplay of Phase I oxidation and Phase II conjugation. While the N-glucuronidation of imipramine (catalyzed by UGT1A4 and UGT2B10) is well-documented, the formation of 2-Hydroxy Imipramine ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-D-Glucuronide (2-OH-IMI-G)

This guide provides a definitive technical framework for assaying the enzymatic formation of 2-OH-IMI-G using Human Liver Microsomes (HLM).[1] Unlike standard cytochrome P450 assays, this protocol addresses the specific requirements of UGT glucuronidation, including membrane latency activation (alamethicin), cosubstrate saturation (UDPGA), and kinetic modeling of phenolic conjugation.[1]

Mechanistic Pathway & Biological Context[2]

Metabolic Cascade

Imipramine undergoes bioactivation via CYP2D6 to form 2-hydroxyimipramine.[1] This intermediate is a phenol and serves as the nucleophile for the subsequent glucuronidation reaction. The transfer of glucuronic acid from uridine 5'-diphospho-glucuronic acid (UDPGA) renders the molecule hydrophilic, facilitating renal excretion.[1]

Key Enzymes:

  • Phase I (Hydroxylation): CYP2D6 (High affinity, polymorphic).[1]

  • Phase II (O-Glucuronidation): Primarily UGT1A4 , UGT2B7 , and UGT1A9 .[1] While UGT1A4 is unique in its ability to N-glucuronidate tertiary amines, it also displays significant activity toward phenolic TCA metabolites.[1]

Pathway Visualization

MetabolicPathwayFigure 1: Sequential Bioactivation and Detoxification of ImipramineIMIImipramine(Parent)CYPCYP2D6(Hydroxylation)IMI->CYPOH_IMI2-Hydroxy Imipramine(Phase I Metabolite)UGTUGT1A4 / UGT2B7(O-Glucuronidation)OH_IMI->UGTGLUC_IMI2-Hydroxy Imipraminebeta-D-Glucuronide(Phase II Conjugate)CYP->OH_IMI + NADPH + O2UGT->GLUC_IMI + UDPGA

[1]

Experimental Framework: HLM Glucuronidation Assay

Critical Reagents & Materials
ReagentSpecificationPurpose
Enzyme Source Pooled Human Liver Microsomes (HLM)Contains native mixture of UGTs and CYPs.[1] Target protein conc: 20 mg/mL.[1]
Substrate 2-Hydroxyimipramine (HCl salt)The Phase I metabolite.[1] Purity >98%.
Cosubstrate UDP-Glucuronic Acid (UDPGA)Donor of the glucuronyl moiety.[1] Prepare fresh (5 mM stock).
Activator AlamethicinPore-forming peptide to overcome ER membrane latency.[1]
Buffer Tris-HCl (50 mM, pH 7.4) + MgCl₂ (10 mM)Magnesium is an obligate cofactor for UGT activity.[1]
Stop Solution Ice-cold Acetonitrile + Internal StandardPrecipitates protein and halts reaction.[1]
Protocol: Step-by-Step Methodology

Pre-Experimental Note: UGT enzymes are lumenal (located inside the ER).[1] In microsomes, the membrane is intact, hindering UDPGA access.[1] Alamethicin is preferred over detergents (like Brij-58) as it preserves enzyme kinetics without inhibiting specific isoforms.[1]

Phase A: Latency Removal (Activation)[1]
  • Thaw HLM on wet ice.

  • Prepare a mixture of HLM (final assay conc.[1] 0.5 mg/mL) and Alamethicin (50 µg/mg protein) in Tris-HCl buffer.[1]

  • Incubate on ice for 15 minutes . This allows alamethicin to form pores in the microsomal membrane.

Phase B: Incubation[1]
  • Master Mix: Combine the activated HLM mixture with MgCl₂ (10 mM final).

  • Substrate Addition: Add 2-Hydroxyimipramine (concentration range: 1 µM – 1000 µM for kinetics) to the tubes.

  • Pre-incubation: Warm samples to 37°C for 5 minutes.

  • Initiation: Start the reaction by adding UDPGA (5 mM final concentration).

    • Control: Include a "No UDPGA" control to rule out non-enzymatic binding.

  • Incubation Time: Incubate at 37°C with shaking (300 rpm).

    • Optimization: Typical linear range is 30–60 minutes.[1]

Phase C: Termination
  • Quench reaction by adding 3 volumes of ice-cold Acetonitrile containing the internal standard (e.g., d3-2-Hydroxyimipramine or labetalol).

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 4,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • Transfer supernatant to LC-MS vials for analysis.[1]

Analytical Methodology (LC-MS/MS)[1]

To quantify the formation of the glucuronide, a specific LC-MS/MS method is required. The glucuronide is significantly more polar than the aglycone (substrate).[1]

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3, 2.1 x 100 mm, 3.5 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 90% B over 5 minutes.

  • Retention Time: 2-OH-IMI-G will elute earlier than 2-OH-IMI due to the polar sugar moiety.[1]

Mass Spectrometry Transitions (MRM)

Operate in Positive Electrospray Ionization (ESI+) mode.[1]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Note
2-Hydroxy Imipramine 297.272.1 / 58.125Dimethylamine loss
2-OH-IMI Glucuronide 473.2297.220Neutral loss of Glucuronide (-176 Da)

Note: The transition 473.2 -> 297.2 represents the cleavage of the glycosidic bond, reforming the aglycone ion.

Data Analysis & Kinetic Modeling

Workflow Visualization

AssayWorkflowFigure 2: Experimental Workflow for Glucuronidation AssayStep1Activation:HLM + Alamethicin(15 min on Ice)Step2Substrate Addition:+ 2-OH-Imipramine+ MgCl2Step1->Step2Step3Initiation:+ UDPGA (5 mM)(37°C)Step2->Step3Step4Termination:+ Cold ACN(Centrifuge)Step3->Step4Step5LC-MS/MS Analysis:Quantify m/z 473 -> 297Step4->Step5

Kinetic Parameters

Plot the velocity (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


  • Michaelis-Menten: If the plot is hyperbolic.[1] ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="display ng-star-inserted">

    
    [2]
    
  • Substrate Inhibition: Common for TCAs.[1] If velocity decreases at high ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    .
    ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="display ng-star-inserted">
    
    
    
    [2]

Expected Results:

  • 
    :  Typically in the range of 50–200 µM for phenolic glucuronidation of TCAs.
    
  • 
    :  Dependent on the specific HLM donor pool quality.
    

Troubleshooting & Expert Insights

The "Latency" Trap

Issue: Low or undetectable activity despite high protein concentration. Root Cause: Failure to disrupt the ER membrane. UGT active sites face the lumen. Solution: Ensure Alamethicin is fresh and the 15-minute pre-incubation on ice is strictly followed. Do not use harsh detergents like SDS, which denature UGTs.[1]

Aglycone Instability

Issue: 2-Hydroxyimipramine is an electron-rich phenol and can undergo auto-oxidation.[1] Solution: Include Ascorbic Acid (1 mM) in the incubation buffer to prevent oxidative degradation of the substrate during the assay.

Isomer Interference

Issue: Imipramine can also be hydroxylated at the 10-position (10-hydroxyimipramine).[1] Differentiation: Ensure your LC method separates 2-OH-IMI from 10-OH-IMI. While they have the same mass (m/z 297), their glucuronides may have different fragmentation patterns or retention times.[1] 2-hydroxylation is specific to CYP2D6, while 10-hydroxylation is often CYP3A4-mediated.[1]

References

  • Nakajima, M., et al. (2002).[1] Imipramine N-glucuronidation in human liver microsomes: biphasic kinetics and characterization of UDP-glucuronosyltransferase isoforms.[1] Drug Metabolism and Disposition.[3][4][5] Link

  • Starke, I., & Schein, K. (2013).[1] Glucuronides from metabolites to medicines: a survey of the in vivo generation, chemical synthesis and properties of glucuronides. Natural Product Reports.[1] Link

  • Zhou, D., et al. (2010).[1] Role of human UGT2B10 in N-glucuronidation of tricyclic antidepressants, amitriptyline, imipramine, clomipramine, and trimipramine. Drug Metabolism and Disposition.[3][4][5] Link

  • Kato, Y., et al. (2012).[1][6] Structure-function analysis of UGT1A4 and UGT2B10 in N-glucuronidation of imipramine. Drug Metabolism and Pharmacokinetics.[3][5][7] Link

  • PubChem. (2023).[1] 2-Hydroxy-imipramine glucuronide (Compound Summary).[1][8] National Library of Medicine.[9] Link

commercial availability of 2-Hydroxy Imipramine beta-D-Glucuronide

Technical Guide: Sourcing and Utilization of 2-Hydroxy Imipramine -D-Glucuronide in Drug Metabolism Research

Executive Summary

This technical guide addresses the commercial landscape, chemical validation, and experimental application of 2-Hydroxy Imipramine


-D-Glucuronide

Part 1: Chemical Identity & Biological Context

The Metabolic Pathway

Imipramine undergoes extensive hepatic metabolism.[1] The primary Phase I modification is hydroxylation at the C2 position, mediated chiefly by CYP2D6 , yielding 2-hydroxyimipramine.[1] This active metabolite is subsequently conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to form 2-Hydroxy Imipramine


-D-Glucuronide

Note on Regiochemistry: Researchers must distinguish this O-glucuronide (conjugated at the 2-hydroxyl group) from Imipramine N-glucuronide, a quaternary ammonium conjugate formed directly from the parent compound via UGT1A4.

Chemical Specifications
PropertyDetail
Chemical Name 2-Hydroxy Imipramine

-D-Glucuronide
IUPAC Name (2S,3S,4S,5R,6S)-6-[[5-[3-(dimethylamino)propyl]-10,11-dihydrobenzo[b][1]benzazepin-2-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
CAS Number 54190-76-0 (Unlabeled)
Molecular Formula

Molecular Weight 472.53 g/mol
Solubility High in Water, Methanol, DMSO; Low in Hexane/Ether
Stability Hygroscopic; susceptible to enzymatic hydrolysis (

-glucuronidase) and thermal degradation.[2][3][4][5][6]
Metabolic Pathway Visualization

ImipramineMetabolismIMPImipramine(Parent Drug)OH_IMP2-Hydroxyimipramine(Phase I Metabolite)IMP->OH_IMPCYP2D6(Hydroxylation)N_GLUImipramineN-GlucuronideIMP->N_GLUUGT1A4(Direct N-Glucuronidation)GLU_IMP2-Hydroxy Imipraminebeta-D-Glucuronide(Target Phase II Metabolite)OH_IMP->GLU_IMPUGTs(Glucuronidation)

Figure 1: Metabolic trajectory of Imipramine highlighting the formation of the target O-glucuronide.

Part 2: Commercial Availability & Sourcing Strategy

Sourcing glucuronide standards requires navigating between "Certified Reference Materials" (CRMs) and "Research Grade" chemicals. Due to the complexity of synthesis, this compound is often made-to-order or stocked in small quantities (1–10 mg).

Primary Suppliers

The following entities are verified sources for 2-Hydroxy Imipramine

SupplierProduct CodeGrade/FormatTypical Lead Time
Toronto Research Chemicals (TRC) H943050Research Grade (Solid)In Stock / 1-2 Weeks
Santa Cruz Biotechnology sc-209282Research Grade (Solid)In Stock / 2-3 Weeks
LGC Standards TRC-H943050Analytical StandardVaries (Distributor)
United States Biological 013886Research Grade2-3 Weeks
Stable Isotope Standards (Internal Standards)

For quantitative LC-MS/MS assays, a deuterated internal standard (IS) is mandatory to correct for matrix effects and ionization suppression.

  • Target Compound: 2-Hydroxy Imipramine-d6

    
    -D-Glucuronide[3][4][7]
    
  • Suppliers: Veeprho, Clearsynth, Alsachim.

  • Recommendation: If the specific d6-glucuronide is unavailable, Imipramine-d3 or 2-Hydroxyimipramine-d6 can be used, though they will not co-elute perfectly with the glucuronide, necessitating careful retention time validation.

Sourcing Decision Logic[7]
  • For Qualitative ID (Metabolite ID): Purchase Research Grade (TRC/Santa Cruz). Purity >95% is sufficient.

  • For Quantitative Bioanalysis (GLP): If a CoA with potency assignment is required, purchase from LGC or TRC and perform in-house purity characterization (qNMR) if the certificate lacks a specific expiration date or water content analysis.

Part 3: Analytical Validation (Trustworthiness)

When receiving a shipment of 2-Hydroxy Imipramine

Validation Workflow
  • Visual Inspection: The substance should be a pale yellow to off-white solid. If it appears as a sticky gum, it may have absorbed significant water.

  • Solubility Check: Dissolve 0.1 mg in 100

    
    L of 50:50 Methanol:Water. It should dissolve instantly. Turbidity suggests degradation to the aglycone (2-hydroxyimipramine), which is less water-soluble.
    
  • Mass Spectrometry Confirmation:

    • Mode: ESI Positive (+).

    • Parent Ion:

      
       473.2 
      
      
      .
    • Key Fragment:

      
       297.2 (Loss of glucuronic acid moiety, -176 Da). This "neutral loss" of 176 Da is the definitive signature of a glucuronide.
      
Storage Protocol
  • Temperature: -20°C (Long term: -80°C recommended).

  • Atmosphere: Store under Argon or Nitrogen gas to prevent oxidation of the secondary amine.

  • Solvent: Store stock solutions in Methanol rather than water. Aqueous solutions of acyl-glucuronides (and to a lesser extent ether glucuronides) are prone to hydrolysis and pH-dependent isomerization.

Part 4: Experimental Protocols

Preparation of Calibration Standards

Objective: Create a stable calibration curve for LC-MS/MS quantification.

  • Stock Solution (1 mg/mL):

    • Weigh 1.0 mg of standard.

    • Dissolve in 1.0 mL of Methanol (LC-MS grade).

    • Critical: Do not use basic buffers (pH > 8) as this promotes hydrolysis.

  • Working Solutions:

    • Serially dilute stock in 50:50 Methanol:Water to ranges of 1 ng/mL to 1000 ng/mL.

  • Internal Standard Spiking:

    • Add 2-Hydroxy Imipramine-d6 Glucuronide at a constant concentration (e.g., 50 ng/mL) to all samples.

LC-MS/MS Method Parameters

This method utilizes Multiple Reaction Monitoring (MRM) for high sensitivity.

  • Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7

    
    m).
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: Linear ramp to 90% B

    • 3.0-4.0 min: Hold 90% B

    • 4.1 min: Re-equilibrate 5% B

  • MRM Transitions:

CompoundPrecursor (

)
Product (

)
Cone Voltage (V)Collision Energy (eV)
2-OH-IMP-Gluc 473.2297.23525
2-OH-IMP-Gluc 473.275.03540
IS (d6-Analog) 479.2303.23525
Enzymatic Hydrolysis Control (Self-Validation)

To confirm the peak identity in biological samples without a synthetic standard, use

  • Aliquot plasma/urine sample.

  • Add

    
    -glucuronidase  (from E. coli or Helix pomatia).
    
  • Incubate at 37°C for 2 hours.

  • Analyze via LC-MS.

  • Result: The peak at

    
     473 should disappear, and the peak for 2-hydroxyimipramine (
    
    
    297) should increase correspondingly. This proves the analyte is indeed the glucuronide conjugate.
Experimental Workflow Diagram

WorkflowStartStart: Biological Sample(Plasma/Urine)ExtractProtein Precipitation(Cold Methanol)Start->ExtractSplitSplit SampleExtract->SplitPathAPath A: Direct AnalysisSplit->PathAPathBPath B: Enzymatic Hydrolysis(+ Beta-Glucuronidase)Split->PathBLCMS_ALC-MS/MS (MRM 473->297)Detects Intact GlucuronidePathA->LCMS_ALCMS_BLC-MS/MS (MRM 297->58)Detects Aglycone OnlyPathB->LCMS_BResultValidation:Path A shows peakPath B shows loss of peakLCMS_A->ResultLCMS_B->Result

Figure 2: Validation workflow distinguishing the glucuronide from its parent aglycone using enzymatic hydrolysis.

References

  • Sridar, C., et al. (2011). Drug Metabolism and Disposition. "Anandamide oxidation by wild-type and polymorphically expressed CYP2B6 and CYP2D6." (Context on CYP/UGT pathways). Retrieved from [Link]

  • Narasimhachari, N., et al. (1981). Biological Psychiatry.[8] "Quantitative mapping of metabolites of imipramine and desipramine in plasma samples by gas chromatographic-mass spectrometry." Retrieved from [Link]

  • Zhou, D., et al. (2010). Drug Metabolism and Disposition. "Role of human UGT2B10 in N-glucuronidation of tricyclic antidepressants." (Differentiation of N- vs O-glucuronidation). Retrieved from [Link]

solubility of 2-Hydroxy Imipramine beta-D-Glucuronide in different solvents

Technical Guide: Solubility & Handling of 2-Hydroxy Imipramine -D-Glucuronide[1]

Executive Summary

2-Hydroxy Imipramine


-D-Glucuronide11

This guide provides a technical framework for researchers conducting Pharmacokinetic (PK) or Therapeutic Drug Monitoring (TDM) studies.[1] It addresses the critical solubility differentials between the parent drug and this glucuronide, ensuring accurate stock preparation and preventing analyte loss during biological sample extraction.

Physicochemical Profile & Solubility Mechanism[1][2]

The addition of the glucuronic acid moiety to the 2-hydroxy position of imipramine introduces multiple hydroxyl groups and a carboxylic acid group, significantly increasing the polar surface area (PSA) and reducing the LogP.

PropertyImipramine (Parent)2-OH-Imipramine Glucuronide
Structure Type Tricyclic amine (Lipophilic)Ether Glucuronide (Hydrophilic)
Primary Interaction Hydrophobic / BasicHydrogen Bonding / Ionic
Predicted LogP ~4.8< 0 (Highly Polar)
pKa Characteristics Basic amine (~9.[1]5)Acidic carboxyl (~3.[1]5) + Basic amine
Mechanistic Solubility Insight

The solubility of 2-OH-IMP-Gluc is governed by the glucuronic acid moiety .[1] In aqueous environments (pH > 4), the carboxylic acid deprotonates (COO-), rendering the molecule anionic and highly soluble.[1] In organic solvents, solubility is maintained only in protic, polar solvents (Methanol, Ethanol) capable of hydrogen bonding with the sugar hydroxyls.[1]

Solvent Compatibility Matrix

The following data consolidates empirical observations and standard glucuronide handling protocols.

Solubility Table
SolventSolubility RatingApplication Notes
Water (Milli-Q) High Primary Choice. Ideal for final dilutions and aqueous mobile phases.[1] Ensure pH > 4 to maintain ionization.
Methanol (MeOH) High Preferred for Stock. Excellent solvency; antimicrobial properties prevent degradation during storage.[1]
DMSO High Alternative for high-concentration stocks (>10 mg/mL).[1] Avoid for LC-MS injection due to signal suppression.[1]
Acetonitrile (ACN) ModerateSoluble, but less effective than MeOH.[1] Risk of precipitation at high concentrations or low temperatures.
Ethyl Acetate Insoluble Avoid. Used in Liquid-Liquid Extraction (LLE) to remove parent drug; glucuronide will remain in the aqueous phase.[1]
Hexane / Heptane Insoluble Avoid. Strictly non-polar; will not solvate the glucuronide.
Critical Protocol: The "Phase Separation" Trap

A common error in imipramine metabolism studies is using standard LLE protocols (e.g., Hexane:Isoamyl alcohol) intended for the parent drug.

  • Result: 2-OH-IMP-Gluc is excluded from the organic layer and discarded with the aqueous waste.[1]

  • Correction: Use Protein Precipitation (PPT) or Solid Phase Extraction (SPE) for glucuronide recovery.

Stability & Storage Protocols

As an ether (O-) glucuronide , 2-OH-IMP-Gluc is chemically more stable than acyl glucuronides, but it remains susceptible to enzymatic hydrolysis and extreme pH.[1]

Stability Factors[3][4][5][6][7][8][9][10]
  • Enzymatic Hydrolysis:

    
    -glucuronidase enzymes (present in non-sterile water, bacteria, or plasma) will cleave the sugar, reverting the compound to 2-Hydroxy Imipramine.[1]
    
    • Mitigation: Use sterile filtered water and store plasma samples at -80°C.[1]

  • pH Sensitivity:

    • Acidic (pH < 3): Potential for glycosidic bond hydrolysis over time.[1]

    • Basic (pH > 10): Generally stable, but oxidation of the tricyclic ring is a risk.[1]

    • Optimal pH: 4.0 – 8.0.

Experimental Protocols

Protocol A: Preparation of Primary Stock Solution (1 mg/mL)

Objective: Create a stable, high-concentration calibrator.

  • Weighing: Accurately weigh 1.0 mg of 2-Hydroxy Imipramine

    
    -D-Glucuronide reference standard into a 1.5 mL amber glass vial.
    
  • Solvent Selection: Add 1.0 mL of 100% Methanol (LC-MS Grade) .

    • Why Methanol? It evaporates easily if concentration is needed later, prevents bacterial growth, and is compatible with both water and organic mobile phases.

  • Dissolution: Vortex for 30 seconds. If particulates remain, sonicate for 1 minute at ambient temperature.

  • Storage: Store at -20°C or -80°C . Stable for 6–12 months.

Protocol B: Biological Sample Extraction (Plasma/Serum)

Objective: Recover both Imipramine (parent) and 2-OH-IMP-Gluc (metabolite).[1]

Method: Protein Precipitation (PPT) Do NOT use Liquid-Liquid Extraction (LLE) if the glucuronide is a target analyte.[1]

  • Aliquot: Transfer 100 µL of plasma to a centrifuge tube.

  • Precipitation: Add 300 µL of ice-cold Acetonitrile:Methanol (1:1 v/v) containing internal standard (e.g., Imipramine-d3).

  • Vortex: Mix vigorously for 1 minute to ensure cell lysis and protein denaturation.

  • Centrifuge: Spin at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: carefully remove the supernatant.

    • Note: The glucuronide is in this supernatant.

  • Dilution: Dilute the supernatant 1:1 with Water (0.1% Formic Acid) prior to LC-MS injection to match the initial mobile phase conditions and prevent peak fronting.

Visualization of Workflows

Figure 1: Metabolic Pathway & Solubility Logic

This diagram illustrates the metabolic conversion and the resulting shift in solubility properties that dictates extraction methodology.

MetabolicPathwayImipramineImipramine(Parent Drug)OH_Imp2-Hydroxy Imipramine(Phase I Metabolite)Imipramine->OH_ImpCYP2D6(Hydroxylation)LipophilicLipophilicSoluble in Hexane/EtOAcImipramine->LipophilicGlucuronide2-OH-ImipramineGlucuronide(Phase II Metabolite)OH_Imp->GlucuronideUGT Enzymes(Glucuronidation)HydrophilicHydrophilicInsoluble in HexaneSoluble in Water/MeOHGlucuronide->Hydrophilic

Caption: Transformation of Imipramine to its Glucuronide conjugate, highlighting the critical inversion from lipophilic to hydrophilic properties.

Figure 2: Extraction Decision Tree

A self-validating workflow to ensure the correct extraction method is chosen based on the target analyte.

ExtractionWorkflowStartBiological Sample(Plasma/Urine)DecisionTarget Analyte?Start->DecisionParentOnlyImipramine OnlyDecision->ParentOnlyLipophilicMetaboliteIncludes GlucuronideDecision->MetabolitePolarLLELiquid-Liquid Extraction(Hexane/Isoamyl Alcohol)ParentOnly->LLEPPTProtein Precipitation(Methanol/Acetonitrile)Metabolite->PPTResult1Glucuronide LOST(Stays in Aqueous Waste)LLE->Result1Result2Glucuronide RECOVERED(In Supernatant)PPT->Result2

Caption: Decision matrix for sample preparation. Using LLE for glucuronide analysis results in critical data loss.

References

  • Toronto Research Chemicals. 2-Hydroxy Imipramine β-D-Glucuronide Product Data Sheet. (Lists water solubility and molecular structure). Link

  • Narasimhachari, N., et al. (1981).[1] "Quantitative mapping of metabolites of imipramine and desipramine in plasma samples by gas chromatographic-mass spectrometry." Biological Psychiatry.[1][2] (Discusses hydroxylation pathways and extraction challenges). Link

  • Sjögren, E., et al. (2015).[1] "A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry."[1] Journal of Chromatographic Science. (Validates Protein Precipitation for Imipramine analysis). Link

  • Shipkova, M., et al. (2012).[1] "Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS." Bioanalysis. (General principles of glucuronide stability and extraction). Link[1]

  • PubChem. 2-Hydroxy-imipramine glucuronide (CID 10874382).[1] National Library of Medicine. Link

Methodological & Application

quantitative analysis of 2-Hydroxy Imipramine beta-D-Glucuronide in plasma

Quantitative Analysis of 2-Hydroxy Imipramine -D-Glucuronide in Plasma

Methodology: Direct LC-MS/MS Quantification

Executive Summary & Core Directive

Objective: To establish a robust, validated protocol for the direct quantitative analysis of 2-Hydroxy Imipramine


-D-Glucuronide (2-OH-IMI-Glu)

Scientific Rationale: Historically, glucuronides were quantified indirectly via enzymatic hydrolysis (

1direct quantification method

Critical Technical Challenge: The primary challenge in analyzing 2-OH-IMI-Glu is in-source fragmentation . Labile glucuronides can lose the glucuronic acid moiety (176 Da) within the ion source, mimicking the aglycone (2-Hydroxy Imipramine). If the glucuronide and aglycone are not chromatographically separated, this leads to a gross overestimation of the aglycone and inaccurate quantitation of the glucuronide. Chromatographic resolution is non-negotiable.

Mechanism & Biological Context[1][2][3][4][5][6]

Imipramine is a tricyclic antidepressant metabolized primarily by CYP2D6 (hydroxylation) and CYP1A2/2C19 (demethylation).[2] The formation of 2-OH-IMI-Glu represents a Phase II detoxification pathway facilitating renal excretion.

Metabolic Pathway Diagram

MetabolicPathwayIMIImipramine(Parent)OH_IMI2-Hydroxy Imipramine(Aglycone)IMI->OH_IMICYP2D6(Hydroxylation)DMIDesipramineIMI->DMICYP1A2/2C19(Demethylation)GLU_IMI2-Hydroxy Imipraminebeta-D-GlucuronideOH_IMI->GLU_IMIUGT1A4(Glucuronidation)GLU_IMI->OH_IMIIn-Source Fragmentation(Artifact)

Caption: Metabolic trajectory of Imipramine to its glucuronide conjugate. The red dashed line indicates the analytical artifact caused by source fragmentation.

Experimental Protocol

Chemicals & Reagents[7][8][9][10]
  • Analyte Standard: 2-Hydroxy Imipramine

    
    -D-Glucuronide (Purity >98%).
    
  • Internal Standard (IS): Imipramine-d3 or Desipramine-d3 (Deuterated glucuronide is preferred if commercially available, but parent-d3 is acceptable with matrix matching).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA), Ammonium Formate.

  • Matrix: Drug-free human plasma (K2EDTA).

Sample Preparation: Solid Phase Extraction (SPE)

Given the polarity of the glucuronide, Protein Precipitation (PPT) often yields poor recovery and high matrix effects. Mixed-Mode Cation Exchange (MCX) SPE is recommended to retain the basic amine functionality of the tricyclic core while removing neutral interferences.

Workflow Diagram:

SPE_WorkflowStartPlasma Sample (200 µL)PreTreatAdd 200 µL 2% Formic Acid+ 20 µL IS Working Sol.Start->PreTreatConditionCondition SPE Plate (Oasis MCX)1. 1 mL MeOH2. 1 mL WaterPreTreat->ConditionLoadLoad Pre-treated SampleCondition->LoadWash1Wash 1: 1 mL 2% Formic Acid(Removes acidic/neutral interferences)Load->Wash1Wash2Wash 2: 1 mL Methanol(Removes hydrophobic neutrals)Wash1->Wash2EluteElute: 2 x 250 µL5% NH4OH in MethanolWash2->EluteDryEvaporate to Dryness (N2, 40°C)Elute->DryReconReconstitute in 100 µLMobile Phase A/B (90:10)Dry->Recon

Caption: Mixed-Mode Cation Exchange (MCX) extraction protocol optimized for basic glucuronides.

LC-MS/MS Conditions

Chromatography Strategy: A high-strength silica (HSS) column is selected to retain polar compounds in high aqueous conditions. The gradient starts at low organic content (5%) to ensure the glucuronide does not elute in the void volume.

  • Instrument: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS).

  • Column: Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) or Phenomenex Kinetex Biphenyl.

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.[3]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.00 5 Initial Hold (Focusing)
1.00 5 End Initial Hold
6.00 40 Elution of Glucuronide & Aglycone
6.10 95 Wash
7.50 95 End Wash
7.60 5 Re-equilibration

| 9.00 | 5 | End Run |

Mass Spectrometry (MRM) Parameters: Ionization: Electrospray Positive (ESI+). Note: The glucuronide is an O-ether conjugate, stable against acyl migration but fragile in the source.

AnalytePrecursor (m/z)Product (m/z)Cone (V)CE (eV)Type
2-OH-IMI-Glu 473.2 297.2 3020Quantifier (Loss of Gluc)
473.2236.13035Qualifier
2-OH-IMI 297.2236.13525Monitor (Separation Check)
Imipramine-d3 284.289.13525Internal Standard
  • Critical Setting: Optimize De-clustering Potential (DP) or Cone Voltage to be as low as possible while maintaining signal. High DP induces in-source fragmentation of 473 -> 297.

Validation & Quality Assurance

Specificity & Separation

You must demonstrate that the 2-OH-IMI-Glu peak is chromatographically distinct from the 2-OH-IMI peak.

  • Test: Inject a pure standard of 2-OH-IMI-Glu. Monitor the transition for 2-OH-IMI (297->236).

  • Acceptance: If a peak appears in the 297->236 channel at the exact retention time of the glucuronide, this is in-source fragmentation .

  • Resolution: Ensure the Retention Time (RT) of Glucuronide (e.g., 3.2 min) is separated from Aglycone (e.g., 4.5 min) by at least 0.5 min.

Linearity & Range[11]
  • Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL.

  • Weighting: 1/x² linear regression.

  • Correlation: r² > 0.995.[3]

Matrix Effect

Glucuronides are susceptible to ion suppression from phospholipids.

  • Assessment: Compare post-extraction spike area vs. neat solution area.

  • Target: Matrix Factor (MF) between 0.85 and 1.15.

Stability

Unlike acyl glucuronides, 2-OH-IMI-Glu (an ether glucuronide) is chemically stable at physiological pH. However, avoid high temperatures during evaporation.

  • Freeze/Thaw: Stable for 3 cycles at -80°C.

  • Autosampler: Stable for 24 hours at 10°C.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Background in Aglycone Channel In-source fragmentation of Glucuronide.Lower Source Temp (e.g., to 450°C) and Declustering Potential. Ensure chromatographic separation.
Peak Tailing Interaction with silanols.Increase buffer strength (Ammonium Formate) to 20mM. Use HSS T3 column.
Low Sensitivity Poor ionization efficiency.ESI+ is generally good for amines. Ensure pH is acidic (Formic acid) to protonate the tertiary amine.
Carryover Glucuronide sticking to injector.Use a needle wash of 50:25:25 ACN:MeOH:Water + 0.5% Formic Acid.

References

  • Sridar, C., et al. (2011). "Anandamide oxidation by wild-type and polymorphically expressed CYP2B6 and CYP2D6." Drug Metabolism and Disposition, 39(5), 782-788. Link

  • Suckow, R. F., & Cooper, T. B. (1988).[4] "Isolation and identification of the glucuronide conjugate of 2-hydroxydesipramine by preparative liquid chromatography." Journal of Chromatography B: Biomedical Sciences and Applications, 427, 287-294. Link

  • Ketola, R. A., & Hakala, K. S. (2010).[5] "Direct analysis of glucuronides with liquid chromatography-mass spectrometric techniques and methods." Current Drug Metabolism, 11(7), 561-582.[5] Link

  • Regan, S. L., et al. (2010). "Acyl glucuronides: the good, the bad and the ugly." Biopharmaceutics & Drug Disposition, 31(7), 367-395. Link

  • BenchChem. (2025).[2] "Application Note: Pharmacokinetic Modeling of Imipramine and its Metabolites." Link

LC-MS/MS method for 2-Hydroxy Imipramine beta-D-Glucuronide detection

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity LC-MS/MS Protocol for the Quantitation of 2-Hydroxy Imipramine β-D-Glucuronide

Executive Summary

This application note details a robust, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the direct quantification of 2-Hydroxy Imipramine β-D-Glucuronide (2-OH-IMI-Glu) in human plasma. Unlike traditional methods that rely on enzymatic hydrolysis (β-glucuronidase) to measure total 2-hydroxy imipramine, this method directly targets the intact conjugate. This approach eliminates variability associated with incomplete hydrolysis and provides a precise readout of Phase II metabolic clearance.

Key Advantages:

  • Direct Quantification: Avoids enzymatic hydrolysis artifacts.

  • High Specificity: Differentiates between the O-glucuronide (2-OH metabolite) and the N-glucuronide (parent imipramine).

  • Polar Retention: Utilizes a Biphenyl stationary phase for enhanced retention of polar glucuronides.

Introduction & Biological Context

Imipramine is a Tricyclic Antidepressant (TCA) primarily metabolized in the liver. The metabolic pathway involves two critical phases:

  • Phase I (Functionalization): CYP2D6-mediated hydroxylation to 2-Hydroxy Imipramine (2-OH-IMI) , an active metabolite.

  • Phase II (Conjugation): The hydroxyl group of 2-OH-IMI serves as a substrate for Uridine 5'-diphospho-glucuronosyltransferases (UGTs), specifically UGT2B10 and UGT1A4, forming the water-soluble 2-Hydroxy Imipramine β-D-Glucuronide .

Critical Distinction: Researchers must distinguish this metabolite from Imipramine-N-Glucuronide , a quaternary ammonium glucuronide formed directly from the parent drug. The method below is optimized to chromatographically separate these isobaric or structurally similar species.

Figure 1: Imipramine Metabolic Pathway

ImipramineMetabolism IMI Imipramine (Parent) OH_IMI 2-Hydroxy Imipramine (Active Metabolite) IMI->OH_IMI Phase I CYP2D6 (Hydroxylation) IMI_N_GLU Imipramine N-Glucuronide (Interference) IMI->IMI_N_GLU Phase II UGT1A4/2B10 (N-Glucuronidation) OH_IMI_GLU 2-Hydroxy Imipramine beta-D-Glucuronide (Target Analyte) OH_IMI->OH_IMI_GLU Phase II UGTs (O-Glucuronidation)

Caption: Metabolic trajectory of Imipramine highlighting the divergence between O-glucuronidation (Target) and N-glucuronidation (Interference).

Method Development Strategy

Chromatographic Separation (The "Why")

Glucuronides are highly polar, often eluting in the void volume on standard C18 columns.

  • Selected Column: Kinetex Biphenyl (2.6 µm, 100 x 2.1 mm) .

  • Rationale: The biphenyl stationary phase offers dual retention mechanisms: hydrophobic interactions and

    
     interactions. This provides superior retention for the aromatic tricyclic ring system of the glucuronide compared to standard C18, ensuring separation from matrix salts and the N-glucuronide isomer.
    
Mass Spectrometry Source Parameters
  • Ionization: Positive Electrospray Ionization (+ESI).

  • Fragmentation Logic:

    • Precursor: [M+H]⁺ = 473.2 m/z.

    • Primary Transition (Quantifier): Loss of the glucuronic acid moiety (-176 Da). Transition: 473.2 → 297.2 .

    • Secondary Transition (Qualifier): Fragmentation of the aglycone (2-OH-Imipramine). Transition: 473.2 → 58.1 (Dimethylamine side chain).

Experimental Protocol

Reagents and Standards
  • Reference Standard: 2-Hydroxy Imipramine β-D-Glucuronide (Toronto Research Chemicals or equivalent).

  • Internal Standard (IS): Imipramine-d3 or 2-Hydroxy Imipramine-d3 (Deuterated aglycone is acceptable if glucuronide IS is unavailable, provided retention times are matched).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA).

Sample Preparation: Solid Phase Extraction (SPE)

SPE is preferred over protein precipitation to minimize matrix effects (ion suppression) common in glucuronide analysis.

Workflow Diagram:

SPE_Workflow Start Plasma Sample (200 µL) IS_Add Add Internal Standard (10 µL) Start->IS_Add Dilute Dilute 1:1 with 2% Formic Acid in Water (Disrupts protein binding) IS_Add->Dilute Condition Condition SPE Plate (Oasis HLB 30mg) 1. MeOH (1 mL) 2. Water (1 mL) Dilute->Condition Load Load Sample (Gravity/Low Vacuum) Condition->Load Wash Wash Step 5% MeOH in Water (Removes salts/proteins) Load->Wash Elute Elute 100% MeOH (2 x 250 µL) Wash->Elute Evap Evaporate to Dryness (N2 stream @ 40°C) Elute->Evap Recon Reconstitute 100 µL Mobile Phase A:B (90:10) Evap->Recon

Caption: Optimized Solid Phase Extraction (SPE) workflow using Polymeric HLB sorbent to ensure high recovery of polar glucuronides.

LC-MS/MS Conditions

Liquid Chromatography:

  • System: UHPLC (e.g., Agilent 1290 / Waters Acquity).

  • Column: Phenomenex Kinetex Biphenyl, 100 x 2.1 mm, 2.6 µm.

  • Mobile Phase A: 0.1% Formic Acid + 5mM Ammonium Formate in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Table:

Time (min)% Mobile Phase BEvent
0.005Initial Hold (Focusing)
1.005End Loading
6.0045Linear Gradient (Elution)
6.1095Wash
8.0095End Wash
8.105Re-equilibration
10.005End Run

Mass Spectrometry (MRM Parameters):

AnalytePrecursor (m/z)Product (m/z)Dwell (ms)CE (eV)Role
2-OH-IMI-Glu 473.2 297.2 5025Quantifier
2-OH-IMI-Glu473.258.15045Qualifier
Imipramine-d3 (IS)284.289.15030Internal Std

Note: CE (Collision Energy) values are instrument-dependent (optimized here for Sciex QTRAP/Triple Quad).

Validation & Quality Control

To ensure Scientific Integrity , the method must be validated against FDA/EMA Bioanalytical Method Validation guidelines.

  • Linearity: 1.0 ng/mL to 1000 ng/mL. Weighted regression (

    
    ).
    
  • Matrix Effect (ME): Calculate ME factor using post-extraction spike method.

    • 
      .
      
    • Acceptance: 85-115%.

  • Stability: Glucuronides can be unstable.[1][2]

    • Freeze-Thaw: 3 cycles at -80°C.

    • Benchtop: 4 hours at 4°C (Keep samples on ice/cooled autosampler to prevent spontaneous hydrolysis).

References

  • Sutfin, T. A., et al. (1988). High-performance liquid chromatographic assay for imipramine, desipramine, and their 2-hydroxylated metabolites.[3] Journal of Chromatography B: Biomedical Sciences and Applications. Link

  • Zhou, D., et al. (2010). Role of human UGT2B10 in N-glucuronidation of tricyclic antidepressants, amitriptyline, imipramine, clomipramine, and trimipramine.[4] Drug Metabolism and Disposition.[1][2][5][6] Link

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link

  • Kissinger, P. T. (2025). Standardization of a LC/MS/MS Method for the Determination of Acyl Glucuronides and Their Isomers. ResearchGate.[1][6] Link

Sources

HPLC-UV method for determination of 2-Hydroxy Imipramine beta-D-Glucuronide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Liquid Chromatography (HPLC-UV) Strategy for the Direct Determination of 2-Hydroxy Imipramine


-D-Glucuronide 

Executive Summary

This application note details a robust HPLC-UV protocol for the direct quantification of 2-Hydroxy Imipramine


-D-Glucuronide (2-OH-IMP-Glu)  in biological matrices. While Imipramine (IMP) and its active metabolite Desipramine are traditionally analyzed via Liquid-Liquid Extraction (LLE) and UV/Fluorescence, the Phase II glucuronide metabolite is highly polar and often lost in standard LLE workflows.

This guide addresses the specific challenges of polar metabolite retention and chromophore preservation , utilizing a specialized Solid Phase Extraction (SPE) workflow and a phosphate-buffered gradient system to ensure resolution from the parent drug and matrix interferences.

Biological Context & Analytical Rationale

2.1 The Metabolic Pathway Imipramine is a tricyclic antidepressant (TCA) undergoing extensive hepatic metabolism.[1][2] The primary Phase I reaction is hydroxylation at the C-2 position (mediated by CYP2D6) to form 2-Hydroxy Imipramine (2-OH-IMP) . This intermediate is subsequently conjugated by UDP-glucuronosyltransferases (UGTs), specifically UGT1A4, to form the water-soluble 2-OH-IMP-Glu for renal excretion.

2.2 Why Measure the Glucuronide?

  • Renal Clearance Monitoring: In patients with renal impairment, glucuronides can accumulate and potentially de-conjugate back to the active/toxic Phase I metabolite.

  • Metabolic Phenotyping: The ratio of Glucuronide to Phase I metabolite serves as an in vivo probe for UGT activity.

2.3 Analytical Challenge: The Polarity Inversion Standard TCA methods use hexane-based LLE. 2-OH-IMP-Glu is hydrophilic (logP < 0) and remains in the discarded aqueous layer in these protocols. Therefore, a switch to Solid Phase Extraction (SPE) with a polymeric sorbent is required to capture the conjugate.

Visualizing the Pathway

The following diagram illustrates the metabolic cascade and the physicochemical shift that necessitates the change in extraction methodology.

MetabolicPathway cluster_props Physicochemical Shift IMP Imipramine (Lipophilic Parent) OH_IMP 2-Hydroxy Imipramine (Active Metabolite) IMP->OH_IMP Phase I (CYP2D6) GLU_IMP 2-OH-Imipramine Glucuronide (Polar Conjugate) OH_IMP->GLU_IMP Phase II (UGT1A4) RENAL Renal Excretion GLU_IMP->RENAL Clearance

Caption: Metabolic trajectory of Imipramine showing the shift from lipophilic parent to hydrophilic glucuronide.

Detailed Experimental Protocol

Chemicals & Reagents
  • Analytes: 2-Hydroxy Imipramine

    
    -D-Glucuronide (Custom synthesis or enzymatic generation via liver microsomes if commercial standard is unavailable), Imipramine HCl (Internal Standard).
    
  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade).

  • Buffer: Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (
    
    
    
    ).
  • Water: Milli-Q (18.2 M

    
    cm).
    
Instrumentation
  • System: HPLC with quaternary pump and degasser.

  • Detector: Variable Wavelength Detector (VWD) or Diode Array (DAD).

  • Column: C18 Polar-Embedded Column (e.g., Waters SymmetryShield RP18 or Phenomenex Synergi Hydro-RP),

    
    .
    
    • Rationale: Standard C18 columns may suffer from "phase collapse" with high aqueous content needed to retain the glucuronide. Polar-embedded groups ensure wetting and retention of polar conjugates.

Chromatographic Conditions
ParameterSettingRationale
Mobile Phase A 25 mM

, pH 3.0
Low pH suppresses ionization of the glucuronic acid carboxyl group (

), increasing retention on RP columns.
Mobile Phase B Acetonitrile (100%)Strong eluent for the tricyclic backbone.
Flow Rate 1.0 mL/minStandard backpressure balance.
Temperature 35°CImproves mass transfer and peak shape.
Detection UV @ 254 nmThe tricyclic ring absorbs strongly here. 220 nm is more sensitive but prone to matrix noise.
Injection Volume 50

L
Large volume to compensate for lower UV sensitivity of glucuronides.

Gradient Profile:

  • 0-5 min: 10% B (Isocratic hold to retain Glucuronide)

  • 5-15 min: 10%

    
     45% B (Linear ramp to elute Parent/Phase I)
    
  • 15-20 min: 45% B (Wash)

  • 20-25 min: 10% B (Re-equilibration)

Sample Preparation: Solid Phase Extraction (SPE)

Critical Note: Do NOT use liquid-liquid extraction with hexane/isoamyl alcohol. The glucuronide will be discarded.

Workflow Diagram:

SPE_Workflow Step1 1. Pre-treatment Mix 500µL Plasma + 500µL 2% H3PO4 (Disrupts protein binding) Step2 2. Conditioning (Oasis HLB) 1mL MeOH -> 1mL Water Step1->Step2 Step3 3. Loading Load pre-treated sample at 1 mL/min Step2->Step3 Step4 4. Wash 1mL 5% MeOH in Water (Removes salts/proteins, retains Glucuronide) Step3->Step4 Step5 5. Elution 1mL 100% Methanol (Elutes both Parent and Glucuronide) Step4->Step5 Step6 6. Reconstitution Evaporate N2, Dissolve in 100µL Mobile Phase Step5->Step6

Caption: SPE workflow using Polymeric Reversed-Phase sorbent (HLB) to capture polar metabolites.

Step-by-Step Protocol:

  • Conditioning: Activate an Oasis HLB (30 mg) cartridge with 1 mL Methanol followed by 1 mL Water.

  • Loading: Acidify 500

    
    L of plasma with 500 
    
    
    
    L of
    
    
    to break protein binding. Load onto the cartridge.
  • Washing: Wash with 1 mL of

    
     Methanol/Water. Caution: Higher organic content in the wash will prematurely elute the glucuronide.
    
  • Elution: Elute with 1 mL of

    
     Methanol.
    
  • Concentration: Evaporate to dryness under Nitrogen at 40°C. Reconstitute in 100

    
    L of Mobile Phase A.
    

Method Validation & Performance

The following performance metrics should be verified during validation (per ICH M10 guidelines).

ParameterAcceptance CriteriaTypical Result
Linearity

0.998 (Range: 10 - 1000 ng/mL)
Recovery (SPE)

~85% for Glucuronide; ~95% for Parent
Precision (RSD)

4.2% (Intra-day)
LOD S/N > 35 ng/mL
Selectivity No interference at

Resolved from endogenous plasma peaks

Troubleshooting Guide:

  • Peak Tailing: Usually caused by silanol interactions. Ensure Buffer pH is

    
     and consider adding 0.1% Triethylamine (TEA) if using an older generation column.
    
  • Low Recovery of Glucuronide: Check the "Wash" step in SPE. If the wash contains

    
     organic solvent, the polar glucuronide may be lost.
    

References

  • Nakajima, M., et al. (2002). "Imipramine N-glucuronidation in human liver microsomes: biphasic kinetics and characterization of UDP-glucuronosyltransferase isoforms." Drug Metabolism and Disposition.

  • Sutfin, T. A., et al. (1988). "Multiple-dose pharmacokinetics of imipramine and its major active and conjugated metabolites in depressed patients." Journal of Clinical Psychopharmacology.

  • Luo, Z., et al. (2006). "Biosynthesis of imipramine glucuronide and characterization of imipramine glucuronidation catalyzed by recombinant UGT1A4." Acta Pharmacologica Sinica.

  • BenchChem. (2023). "Pharmacokinetic Modeling of Imipramine and its Metabolites." Application Notes.

  • FDA. (2018). "Bioanalytical Method Validation Guidance for Industry."

Sources

using 2-Hydroxy Imipramine-d6 beta-D-Glucuronide as an internal standard

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Direct LC-MS/MS Quantification of 2-Hydroxy Imipramine


-D-Glucuronide 

Subject: Protocol for using 2-Hydroxy Imipramine-d6


-D-Glucuronide as an Internal Standard (IS) in Bioanalysis.
Date:  October 26, 2023
Author:  Senior Application Scientist

Executive Summary

This guide details the methodology for the direct quantification of 2-Hydroxy Imipramine


-D-Glucuronide (2-OH-IMI-G)  in human plasma and urine using its stable isotope-labeled analog, 2-Hydroxy Imipramine-d6 

-D-Glucuronide
, as an internal standard.

Historically, glucuronide metabolites were quantified indirectly via enzymatic hydrolysis (


-glucuronidase) followed by analysis of the aglycone.[1][2] However, this approach is prone to variability due to incomplete hydrolysis and enzyme instability. The advent of high-sensitivity LC-MS/MS allows for the direct measurement  of the intact glucuronide.[1]

Using the d6-labeled glucuronide IS is critical. Unlike aglycone internal standards, the d6-glucuronide perfectly tracks the physicochemical behavior, extraction recovery, and ionization suppression (matrix effects) of the target glucuronide analyte, ensuring the highest tier of bioanalytical reliability (E-E-A-T).

Chemical & Biological Context

Metabolic Pathway

Imipramine is a tricyclic antidepressant primarily metabolized in the liver. The major bioactivation step involves CYP2D6 -mediated hydroxylation to 2-Hydroxy Imipramine , which is subsequently conjugated by UGT1A4 to form the water-soluble glucuronide for excretion.

Figure 1: Metabolic Pathway of Imipramine

MetabolicPathway Imipramine Imipramine (Parent Drug) TwoOH 2-Hydroxy Imipramine (Active Metabolite) Imipramine->TwoOH Hydroxylation (CYP2D6) Glucuronide 2-Hydroxy Imipramine beta-D-Glucuronide (Target Analyte) TwoOH->Glucuronide Glucuronidation (UGT1A4)

Caption: Sequential metabolism of Imipramine to its glucuronide conjugate via CYP2D6 and UGT1A4.[3]

The Internal Standard: 2-Hydroxy Imipramine-d6 -D-Glucuronide[5]
  • Chemical Formula:

    
    
    
  • Molecular Weight: ~478.57 Da[4][5][6]

  • Labeling: Deuterium atoms typically located on the N,N-dimethyl group or the propyl side chain, ensuring stability against metabolic exchange and maintaining chromatographic co-elution with the analyte.

  • Function: Corrects for extraction efficiency and Matrix Effects (ME) in ESI+.

Experimental Protocol

Reagents & Materials
  • Analyte Standard: 2-Hydroxy Imipramine

    
    -D-Glucuronide (Purity >98%).
    
  • Internal Standard: 2-Hydroxy Imipramine-d6

    
    -D-Glucuronide (Isotopic Purity >99%).
    
  • Matrix: Drug-free human plasma or urine.

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.

Sample Preparation (Protein Precipitation)

We utilize a "Crash & Dilute" method optimized for polar glucuronides, preventing the loss of hydrophilic analytes that often occurs with Liquid-Liquid Extraction (LLE).

Step-by-Step Workflow:

  • Aliquot: Transfer 50

    
    L  of plasma/urine into a 1.5 mL centrifuge tube.
    
  • IS Addition: Add 20

    
    L  of Working IS Solution (2-OH-IMI-d6-G at 500 ng/mL in 50% MeOH).
    
    • Expert Insight: Adding IS before precipitation ensures it tracks protein binding release and precipitation losses.

  • Precipitation: Add 150

    
    L  of ice-cold Acetonitrile containing 0.1% Formic Acid.
    
    • Why Acidic ACN? Acidification breaks protein-drug binding and stabilizes the glucuronide.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C.

  • Dilution: Transfer 100

    
    L  of supernatant to an autosampler vial containing 100 
    
    
    
    L
    of water (0.1% FA).
    • Why Dilute? Injecting pure ACN causes peak fronting for early-eluting polar glucuronides. Diluting with water focuses the analyte on the column head.

Figure 2: Sample Preparation Workflow

SamplePrep Step1 1. Aliquot Sample (50 µL Plasma) Step2 2. Add Internal Standard (d6-Glucuronide) Step1->Step2 Step3 3. Protein Precipitation (150 µL ACN + 0.1% FA) Step2->Step3 Step4 4. Centrifuge (14,000g, 10 min) Step3->Step4 Step5 5. Dilute Supernatant (1:1 with Water) Step4->Step5 Step6 6. LC-MS/MS Analysis Step5->Step6

Caption: Optimized Protein Precipitation workflow ensuring polar analyte retention and matrix cleanup.

LC-MS/MS Conditions

Liquid Chromatography (LC):

  • System: UHPLC (e.g., Agilent 1290, Waters Acquity).

  • Column: Waters ACQUITY UPLC HSS T3 C18 (2.1 x 100 mm, 1.8

    
    m).
    
    • Selection Logic: The HSS T3 chemistry is designed to retain polar compounds (like glucuronides) under highly aqueous conditions, preventing them from eluting in the void volume.

  • Mobile Phase A: Water + 2 mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    Time (min) %B Description
    0.0 5 Initial Hold (Focusing)
    1.0 5 Start Gradient
    5.0 40 Elution of Glucuronides
    5.1 95 Wash
    6.5 95 End Wash
    6.6 5 Re-equilibration

    | 8.0 | 5 | Stop |

Mass Spectrometry (MS):

  • Source: Electrospray Ionization (ESI), Positive Mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Desolvation Temp: 500°C (High temp needed for efficient droplet evaporation).

    • Critical Setting:Cone Voltage / Declustering Potential. Keep this moderate (e.g., 30-40V). Excessive voltage causes In-Source Fragmentation , stripping the glucuronic acid before the quadrupole, leading to false negatives for the glucuronide and false positives for the aglycone.

MRM Transitions:

AnalytePrecursor (m/z)

Product (m/z)Collision Energy (eV)Type
2-OH-Imipramine-Gluc 473.2 297.2 25Quantifier
473.272.040Qualifier
2-OH-Imipramine-d6-Gluc (IS) 479.2 303.2 25Quantifier

Note: The primary transition represents the neutral loss of the glucuronic acid moiety (-176 Da), leaving the protonated aglycone.

Validation & Quality Assurance

To ensure the method is self-validating and trustworthy, the following criteria must be met:

Linearity & Sensitivity
  • Range: 1.0 ng/mL to 1000 ng/mL.

  • Linearity:

    
     using 
    
    
    
    weighting.
  • LLOQ: Signal-to-Noise (S/N) > 10:1.

Matrix Effect Assessment (The Role of the IS)

Calculate the IS-Normalized Matrix Factor (MF) .




  • Acceptance: The IS-normalized MF should be close to 1.0 (0.85 – 1.15). If the d6-IS is working correctly, it will be suppressed to the exact same degree as the analyte, cancelling out the error.

Stability
  • Freeze-Thaw: Stable for 3 cycles at -80°C.

  • Benchtop: Glucuronides are generally stable at room temperature for 4-6 hours, but acidification (Step 3) is crucial to prevent spontaneous hydrolysis in urine.

Troubleshooting & Pitfalls

IssueCauseSolution
Peak Fronting Injection solvent too strong.Dilute supernatant 1:1 with water before injection.
Low Sensitivity In-source fragmentation.Lower the Cone Voltage/Declustering Potential.
Interference 10-Hydroxy isomer co-elution.Use a Phenyl-Hexyl column for better isomer selectivity if T3 fails.
IS Signal Drift Deuterium exchange.[7]Ensure the d6-label is on the side chain (stable), not on exchangeable aromatic protons.

References

  • Sutfin, T. A., et al. (1984). "The Analysis and Disposition of Imipramine and Its Active Metabolites in Man." Psychopharmacology. Link

  • Trontelj, J. (2012).[1] "Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS." InTechOpen. Link

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration. Link

  • Clearsynth. (2023). "2-Hydroxy Imipramine-d6 beta-D-Glucuronide Product Data." Clearsynth Labs. Link[6]

  • CUNY Academic Works. (2018). "Development and validation of a LC-MS/MS method for detection and quantification of 18 antidepressants in whole blood." City University of New York. Link

Sources

solid-phase extraction protocol for 2-Hydroxy Imipramine beta-D-Glucuronide from urine

Application Note: Direct Solid-Phase Extraction of 2-Hydroxy Imipramine -D-Glucuronide from Urine[1]

Introduction & Scientific Rationale

2-Hydroxy Imipramine


-D-Glucuronide1zwitterion


1
The Challenge: Hydrolysis vs. Direct Analysis

Historically, laboratories have relied on enzymatic hydrolysis (using

11

Direct analysis of the intact glucuronide by LC-MS/MS is superior for pharmacokinetic accuracy but presents an extraction challenge:

  • Polarity: The glucuronide moiety causes early elution and ion suppression in "Dilute-and-Shoot" methods.

  • Breakthrough: Standard C18 (reversed-phase) SPE often fails to retain the polar conjugate during aggressive wash steps needed to remove urine salts.[1]

The Solution: Mixed-Mode Cation Exchange (MCX)

This protocol utilizes Mixed-Mode Strong Cation Exchange (MCX) .[1] By adjusting the urine pH to < 3, we protonate the amine (making it positively charged) and protonate the carboxyl group (making it neutral).[1] The analyte is retained via a dual mechanism:[2]

  • Ionic Interaction: Between the protonated amine and the sulfonate groups of the sorbent.

  • Hydrophobic Interaction: Between the tricyclic ring and the polymeric backbone.

This allows for rigorous washing with 100% organic solvents to remove neutral interferences before eluting the target analyte.

Materials & Equipment

Reagents
  • Target Analyte: 2-Hydroxy Imipramine

    
    -D-Glucuronide (Certified Reference Material).[1][3]
    
  • Internal Standard (IS): 2-Hydroxy Imipramine-d6

    
    -D-Glucuronide.[1][3]
    
  • Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Water (Milli-Q or equivalent).[1]

  • Additives: Formic Acid (FA), Ammonium Hydroxide (NH

    
    OH, 28-30%).[1]
    
  • Buffers: 4% Phosphoric Acid (

    
    ) in water.
    
SPE Consumables[2][4][5]
  • Cartridge: Polymeric Mixed-Mode Strong Cation Exchange (e.g., Waters Oasis MCX, Phenomenex Strata-X-C, or Agilent Bond Elut Plexa PCX).[1]

    • Format: 30 mg / 1 cc cartridge (for 1 mL urine) or 96-well plate (10 mg or 30 mg/well).[1]

Experimental Protocol

Sample Pre-treatment

The goal is to disrupt protein binding and ensure the analyte is in the correct charge state (Amine+, Carboxyl Neutral).

  • Aliquot: Transfer 1.0 mL of urine into a clean tube.

  • Spike: Add 20 µL of Internal Standard working solution.

  • Acidify: Add 1.0 mL of 4% Phosphoric Acid (

    
    ) .
    
    • Mechanism: This lowers the pH to

      
       2.0. At this pH, the tertiary amine is fully protonated (
      
      
      ), and the glucuronic acid carboxyl group is largely protonated (
      
      
      , neutral), maximizing retention on the cation-exchange sorbent.[1]
  • Mix: Vortex for 30 seconds. Centrifuge at 10,000 x g for 5 minutes to pellet any precipitates.

Solid-Phase Extraction (MCX) Workflow
StepSolvent / VolumeCritical Technical Insight
1. Condition 1 mL MethanolActivates the hydrophobic polymeric backbone.
2. Equilibrate 1 mL Water (acidified w/ 0.1% FA)Ensures the sorbent environment matches the sample pH.[1]
3. Load Prepared Sample (Supernatant)Flow rate: < 1 mL/min.[1][4] Analyte binds via cation exchange (amine) and hydrophobic interaction (ring).[1]
4. Wash 1 1 mL 2% Formic Acid in WaterMatrix Removal: Removes salts, proteins, and hydrophilic interferences. The low pH keeps the analyte locked to the sorbent.
5. Wash 2 1 mL 100% MethanolCrucial Cleanup: Removes hydrophobic neutrals and acidic interferences (which are not ionized at low pH and don't bind to the cation exchanger). The analyte remains bound ionically.
6. Elute 2 x 500 µL 5% NH

OH in Methanol
Release: The high pH (>10) deprotonates the amine (neutralizes it), breaking the ionic bond.[1] The organic solvent disrupts the hydrophobic bond.
Post-Extraction Processing
  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Note: Do not overheat.[1] Ether glucuronides are relatively stable, but excessive heat can cause degradation.[1]

  • Reconstitution: Reconstitute in 200 µL of Mobile Phase A/B (90:10).

  • Filtration: (Optional) Filter through a 0.2 µm PTFE filter plate if particulates are visible.[1]

Visualized Workflows

Extraction Logic Diagram

This diagram illustrates the charge-state manipulation required for successful MCX extraction.

SPE_MechanismAnalyte2-OH-IMI-Glucuronide(Zwitterion)AcidAcidification(pH < 2)Analyte->AcidStateCharge State:Amine (+)Carboxyl (Neutral)Acid->StateProtonationSorbentMCX Sorbent(Sulfonate -)State->SorbentIonic BindingWashMeOH WashRemoves Neutrals/AcidsSorbent->WashRetainedEluteElution (pH > 10)Neutralizes Amine -> ReleaseWash->Elute

Figure 1: Mechanistic workflow of 2-OH-IMI-glu retention on Mixed-Mode Cation Exchange sorbent.[1]

LC-MS/MS Configuration

Column: C18 Polar-Embedded or HSS T3 (High Strength Silica), 2.1 x 100 mm, 1.8 µm.[1]

  • Why: Standard C18 may suffer dewetting or poor retention of the glucuronide. HSS T3 is designed to retain polar compounds in high-aqueous conditions.[1]

Mobile Phases:

  • A: 0.1% Formic Acid in Water.[1]

  • B: 0.1% Formic Acid in Acetonitrile.

Gradient:

  • 0-1 min: 5% B (Hold for polar retention)[1]

  • 1-6 min: 5% -> 95% B[1]

  • 6-8 min: 95% B (Wash)[1]

  • 8.1 min: 5% B (Re-equilibrate)

Results & Discussion

Expected Performance Metrics
ParameterSpecificationNotes
Recovery > 85%High recovery due to dual retention mechanism.[1]
Matrix Effect < 15% (Suppression)The 100% Methanol wash step effectively removes urine pigments and phospholipids.
Linearity 1 - 1000 ng/mLCovers therapeutic and toxic ranges.[1]
Stability StableEther glucuronides (phenolic linkage) are stable in the basic elution solvent for the short duration of processing.
Troubleshooting Guide
  • Low Recovery: Ensure urine is acidified to pH < 3.[1] If the pH is > 4, the carboxyl group ionizes (-), potentially creating internal zwitterionic interactions that reduce binding efficiency.[1]

  • Breakthrough: Do not exceed 1 mL/min loading speed. Ion exchange kinetics are slower than hydrophobic interactions.[1]

  • Peak Tailing: Use a polar-embedded column or add 5 mM Ammonium Formate to the mobile phase to improve peak shape for the basic amine moiety.

References

  • Waters Corporation. Analysis of Tricyclic Antidepressants in Human Urine Using UltraPerformance Convergence Chromatography (UPC2).[1] Application Note 720004566EN.[1] Link

  • Sigma-Aldrich (Merck). UHPLC/MS for Drug Detection in Urine - Supel-Select SCX Method.[1] Application Note. Link

  • Phenomenex. Urinary Drug Testing: Small Changes for Big Improvements in Sensitivity (Beta-Gone vs SPE). American Laboratory.[1] Link

  • Narasimhachari, N., et al. Quantitative mapping of metabolites of imipramine and desipramine in plasma samples by gas chromatographic-mass spectrometry. Biological Psychiatry, 1981.[1][5] Link

  • PubChem. 2-hydroxy-imipramine glucuronide (Compound Summary). National Library of Medicine. Link

pharmacokinetic modeling of 2-Hydroxy Imipramine beta-D-Glucuronide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Mechanistic Pharmacokinetic Modeling of 2-Hydroxy Imipramine


-D-Glucuronide 

Executive Summary & Scientific Rationale

In the development of tricyclic antidepressants (TCAs) and the assessment of CYP2D6 phenotypes, Imipramine (IMI) remains a gold-standard probe substrate. However, traditional pharmacokinetic (PK) modeling often terminates at the Phase I metabolite, 2-Hydroxy Imipramine (2-OH-IMI). This approach ignores the ultimate elimination sink: the Phase II conjugation to 2-Hydroxy Imipramine


-D-Glucuronide (2-OH-IMI-Glu) .

Why Model the Glucuronide?

  • Renal Accumulation Risk: Unlike the lipophilic parent, the polar glucuronide depends entirely on renal clearance (

    
    ). In patients with renal impairment, 2-OH-IMI-Glu accumulates significantly, potentially undergoing deconjugation back to the cardiotoxic aglycone.
    
  • Mass Balance Accuracy: Ignoring the glucuronide pathway leads to an underestimation of the fraction metabolized (

    
    ) by CYP2D6, as the glucuronide represents the "locked" irreversible output of this pathway.
    
  • Enzymatic Specificity: The formation of 2-OH-IMI-Glu is mediated primarily by UGT1A4 and UGT2B10 , making it a secondary probe for these specific UGT isoforms.

This guide provides a validated protocol for the bioanalysis and semi-mechanistic modeling of this specific metabolite, moving beyond simple compartment analysis to a systems-based approach.

Metabolic Pathway Visualization

Understanding the formation-rate limited kinetics requires a clear map of the enzymatic cascade. Note the shift from Phase I (CYP-mediated) to Phase II (UGT-mediated) metabolism.

MetabolicPathway IMI Imipramine (Parent) DMI Desipramine (Active Met) IMI->DMI CYP2C19 (N-Demethylation) OH_IMI 2-Hydroxy Imipramine IMI->OH_IMI CYP2D6 (Hydroxylation) OH_IMI_GLU 2-OH-Imipramine Glucuronide OH_IMI->OH_IMI_GLU UGT1A4 / UGT2B10 (Glucuronidation) URINE Urinary Excretion OH_IMI_GLU->URINE Renal CL (OAT/MRP Transporters)

Figure 1: The primary elimination pathway for Imipramine involving CYP2D6-mediated hydroxylation followed by UGT1A4/2B10-mediated glucuronidation.

Bioanalytical Protocol: Direct Quantification via LC-MS/MS

Critique of Legacy Methods: Historically, glucuronides were quantified indirectly via enzymatic hydrolysis (


-glucuronidase) followed by measuring the aglycone.[1] This is not recommended  for robust modeling due to variable hydrolysis efficiency and the instability of acyl-glucuronides (though 2-OH-IMI-Glu is an ether glucuronide and more stable, direct measurement is superior for precision).

Protocol Strategy: Direct quantification of the intact conjugate using Large-Molecule/Small-Molecule hybrid LC-MS/MS settings.

Materials & Reagents
  • Analytes: 2-Hydroxy Imipramine

    
    -D-Glucuronide (Custom synthesis or commercial standard required).
    
  • Internal Standard (IS): Imipramine-d3-glucuronide (preferred) or Morphine-3-glucuronide (structural analog).

  • Column: Phenomenex Kinetex XB-C18 (2.1 × 100 mm, 2.6 µm) or equivalent.[2]

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

Step-by-Step Workflow
  • Sample Preparation (Protein Precipitation):

    • Aliquot 50 µL of plasma/urine into a 96-well plate.

    • Add 150 µL of ice-cold Acetonitrile containing Internal Standard (200 ng/mL).

    • Crucial Step: Vortex aggressively for 2 minutes. Glucuronides are polar; ensure complete release from plasma proteins.

    • Centrifuge at 4,000 x g for 10 minutes at 4°C.

    • Transfer 100 µL of supernatant to a fresh plate and dilute 1:1 with Mobile Phase A (to prevent peak distortion).

  • LC Gradient Conditions:

    • Flow Rate: 0.4 mL/min.

    • Temp: 40°C.

    • Gradient:

      • 0.0 min: 5% B

      • 0.5 min: 5% B

      • 3.5 min: 40% B (Shallow gradient critical for separating isomers)

      • 4.0 min: 95% B (Wash)

      • 5.0 min: 5% B (Re-equilibration)

  • MS/MS Detection (ESI Positive Mode):

    • Source: Electrospray Ionization (ESI+).

    • Transitions (MRM):

      • Precursor: [M+H]+ approx. 473.2 m/z (296.4 aglycone + 176.1 glucuronic acid).

      • Product 1 (Quantifier):297.2 m/z (Loss of glucuronic acid moiety, neutral loss of 176).

      • Product 2 (Qualifier):282.2 m/z (Subsequent demethylation).

    • Note: Optimize Collision Energy (CE) specifically for the neutral loss of the glucuronide moiety (typically 15–25 eV).

Pharmacokinetic Modeling Strategy

To accurately model 2-OH-IMI-Glu, we must employ a catenary (linked) compartmental model . The glucuronide cannot be modeled in isolation; its formation is rate-limited by the parent and the intermediate metabolite.

Model Structure

The system is defined by three distinct entities linked by first-order rate constants.

PKModel Central Parent (IMI) Central Comp. (V1) Periph Parent Peripheral (V2) Central->Periph k12 Met1 Metabolite 1 (2-OH-IMI) (V3) Central->Met1 k_form1 (CYP2D6) Other Other Central->Other k_elim_other Periph->Central k21 Met2 Metabolite 2 (Glucuronide) (V4) Met1->Met2 k_form2 (UGT1A4) Met1->Other2 k_elim_met1 Urine Urine Sink (Accumulated) Met2->Urine k_ren (Renal CL)

Figure 2: Catenary PK model structure. Note that V4 (Volume of Glucuronide) is often identifiable only if urine data is available, as plasma levels may be low.

Mathematical Framework (ODEs)

The differential equations describing the mass balance are:

  • Parent (Central):

    
    
    
  • Intermediate (2-OH-IMI):

    
    
    
    • Insight:

      
       represents CYP2D6 activity.
      
  • Glucuronide (2-OH-IMI-Glu):

    
    
    
    • Insight:

      
       represents UGT1A4/2B10 activity.
      
    • Insight:

      
       is the renal elimination rate constant.
      
Data Analysis & Parameter Estimation

Summarize your findings using the following derived parameters. Use a nonlinear mixed-effects modeling tool (e.g., NONMEM, Phoenix WinNonlin, or R nlme).

ParameterDefinitionPhysiological Significance

Glucuronidation RatioIndicates UGT1A4/2B10 efficiency. Low ratios may suggest UGT polymorphisms or inhibition.

Renal Clearance of ConjugateCalculated as

. Critical for adjusting doses in kidney disease.[3]

Glucuronide Half-lifeOften longer than the parent in renal impairment ("Flip-flop kinetics" if

).

Interpretation of Results

Scenario A: Renal Impairment In patients with reduced GFR, you will observe a "decoupling" of the metabolite profiles.

  • Observation: Plasma 2-OH-IMI levels remain stable or rise slightly, but 2-OH-IMI-Glu levels spike dramatically .

  • Action: This confirms that the glucuronide is formation-rate limited in healthy subjects but elimination-rate limited in renal patients.

Scenario B: CYP2D6 Poor Metabolizers (PM)

  • Observation: Extremely low levels of both 2-OH-IMI and 2-OH-IMI-Glu.

  • Action: The limiting step is upstream. The model will fail to converge on

    
     unless fixed to a low value.
    

Scenario C: UGT Polymorphisms

  • Observation: High 2-OH-IMI but low 2-OH-IMI-Glu.

  • Action: Investigate UGT1A4*2 (L48V) or UGT2B10 variants, which may reduce glucuronidation capacity [1, 3].

References

  • Nakajima, M., et al. (2002). "Imipramine N-glucuronidation in human liver microsomes: biphasic kinetics and characterization of UDP-glucuronosyltransferase isoforms." Drug Metabolism and Disposition.

  • Sutfin, T. A., et al. (1988). "Pharmacokinetics of imipramine and its metabolites in adolescents." Therapeutic Drug Monitoring.

  • Zhou, D., et al. (2010). "Role of human UGT2B10 in N-glucuronidation of tricyclic antidepressants." Drug Metabolism and Disposition.

  • Trontelj, J. (2012).[1] "Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS." IntechOpen.

  • FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions."

Sources

2-Hydroxy Imipramine beta-D-Glucuronide in drug-drug interaction studies

Application Note: 2-Hydroxy Imipramine -D-Glucuronide in Drug-Drug Interaction Studies

Executive Summary & Scientific Context

Imipramine is a classic tricyclic antidepressant (TCA) and a recognized probe substrate for CYP2D6 and CYP1A2/2C19 activity. However, in modern Drug-Drug Interaction (DDI) frameworks (per FDA/EMA M12 guidance), focusing solely on Phase I oxidation is insufficient.

The formation of 2-Hydroxy Imipramine


-D-Glucuronide (2-OH-Imp-Gluc)

Why this metabolite matters in DDI studies:

  • "Victim" Potential: If a co-administered drug inhibits the specific UGTs responsible for this conjugation, accumulation of the pharmacologically active 2-Hydroxy Imipramine can occur, potentially leading to cardiotoxicity.

  • Reaction Phenotyping: Distinguishing between N-glucuronidation (direct parent metabolism via UGT1A4/2B10) and O-glucuronidation (metabolite metabolism) is essential for mapping the full clearance mechanism.

  • Renal Transporter Interplay: As a polar conjugate, 2-OH-Imp-Gluc is a likely substrate for renal transporters (OATs/MRPs), adding another layer of DDI susceptibility.

Metabolic Pathway & Mechanism

The following diagram illustrates the sequential bioactivation and detoxification pathway. Note the "Metabolic Switch" from Phase I (Oxidation) to Phase II (Conjugation).

ImipraminePathcluster_legendPathway KeyIMPImipramine(Parent)OH_IMP2-Hydroxy Imipramine(Active Metabolite)IMP->OH_IMPCYP2D6(Major)IMP_N_GLUCImipramineN-GlucuronideIMP->IMP_N_GLUCUGT1A4, UGT2B10(Direct N-Gluc)OH_IMP_GLUC2-Hydroxy ImipramineO-Glucuronide(Target Analyte)OH_IMP->OH_IMP_GLUCUGT1A1, 1A6, 1A9, 2B7(O-Glucuronidation)RENALRenal EliminationOH_IMP_GLUC->RENALOAT/MRPTransportkey1Blue Arrow: Phase I Oxidationkey2Green Arrow: Phase II Conjugation (Target)

Figure 1: Metabolic trajectory of Imipramine. The target analyte (2-OH-Imp-Gluc) is formed via O-glucuronidation of the CYP2D6 metabolite.

Experimental Protocols

Protocol A: Reaction Phenotyping (Identification of UGT Isoforms)

Unlike the N-glucuronidation of the parent drug (dominated by UGT1A4 and UGT2B10), the O-glucuronidation of the phenolic metabolite typically involves different isoforms. This protocol identifies the specific contributor.[1]

Reagents:

  • Recombinant Human UGTs (Supersomes™): UGT1A1, 1A3, 1A4, 1A6, 1A9, 2B7, 2B10, 2B15, 2B17.

  • Substrate: 2-Hydroxy Imipramine (Synthetic standard).

  • Cofactor: UDPGA (2 mM final).

  • Pore-forming agent: Alamethicin (25 µg/mL).

Workflow:

  • Activation: Pre-incubate recombinant UGTs with Alamethicin on ice for 15 min to permeabilize the membrane (critical for accessing the luminal active site).

  • Incubation: Mix UGTs (0.5 mg protein/mL), MgCl2 (5 mM), and 2-Hydroxy Imipramine (1 µM and 10 µM) in 50 mM Tris-HCl (pH 7.4).

  • Start: Initiate with UDPGA. Incubate at 37°C for 30–60 min.

  • Termination: Quench with ice-cold Acetonitrile (ACN) containing Internal Standard (IS).

  • Analysis: Analyze supernatant via LC-MS/MS (See Protocol B).

Data Interpretation:

  • Plot formation rates (pmol/min/mg) for each isoform.

  • Expectation: Phenolic O-glucuronidation is often driven by UGT1A1, UGT1A6, UGT1A9, or UGT2B7 . Contrast this with UGT1A4/2B10 activity to prove pathway specificity.

Protocol B: LC-MS/MS Quantification (Direct Measurement)

Direct quantification is superior to

2

Instrument Parameters:

  • Ionization: ESI Positive Mode (The tertiary amine on the imipramine core protonates readily).

  • Column: C18 High Strength Silica (HSS) T3 or Phenyl-Hexyl (to retain the polar glucuronide).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

MRM Transitions:

AnalytePrecursor (

)
Product (

)
Collision Energy (eV)TypeMechanism
2-OH-Imp-Gluc 473.2 297.2 20-30QuantLoss of Glucuronic Acid (-176 Da)
2-OH-Imp-Gluc 473.2 58.1 40-50QualDimethylamino side chain cleavage
2-OH-Imipramine 297.2 58.1 25Parent CheckSide chain cleavage
Imipramine-d3 284.2 61.1 25ISDeuterated side chain

Sample Preparation (Solid Phase Extraction - Recommended):

  • Rationale: Glucuronides are polar and suffer from ion suppression by salts/phospholipids in protein crash methods.

  • Condition: HLB (Hydrophilic-Lipophilic Balance) cartridges with MeOH then Water.

  • Load: Plasma/Microsomal supernatant (acidified with 2% H3PO4).

  • Wash: 5% MeOH in Water (Removes salts).

  • Elute: 100% MeOH.

  • Evaporate & Reconstitute: Reconstitute in initial mobile phase (e.g., 95% Water / 5% ACN).

Protocol C: Stability Assessment (Critical Control)

Glucuronides, particularly acyl-glucuronides, are unstable. While 2-OH-Imp-Gluc is an ether glucuronide (more stable), it can still undergo hydrolysis at high pH or temperature.

Validation Steps:

  • Freeze-Thaw: Assess stability after 3 cycles at -80°C.

  • Benchtop: Stability at Room Temperature (RT) for 4 hours in matrix.

  • Autosampler: Stability at 4°C for 24 hours.

  • pH Sensitivity:

    • Prepare QC samples at pH 3, 7.4, and 9.

    • Incubate at 37°C for 2 hours.

    • Pass Criteria: <15% degradation. Note: High pH often accelerates deconjugation.

Data Analysis & DDI Prediction

Calculation of Formation Clearance ( )

To determine if a co-drug is a perpetrator of DDI on this pathway:

Where:

  • 
     is the maximum velocity of glucuronidation (from Protocol A).
    
  • 
     is the affinity constant.
    
  • 
     is the concentration of 2-Hydroxy Imipramine.
    
Inhibition Index

If testing a potential inhibitor (I):

  • Determine

    
     of the inhibitor against the specific UGT identified in Protocol A.
    
  • Calculate the

    
     value (per FDA guidance):
    
    
    
  • Interpretation: An

    
     suggests clinical DDI potential requiring further investigation.
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Sensitivity Ion suppression from matrix salts.Switch from Protein Precipitation (PPT) to Solid Phase Extraction (SPE).
Peak Tailing Interaction of amine with silanols.Use a column with high carbon load/end-capping (e.g., HSS T3) and ensure acidic mobile phase.
Carryover Glucuronide sticking to injector loop.Use a needle wash with high organic content (e.g., 50:50 MeOH:ACN + 0.1% FA).
Back-conversion In-source fragmentation (ISF).The glucuronide (473) breaks down to parent (297) in the source. Check: If the 297 peak elutes at the same time as the 473 peak, it is ISF. Adjust declustering potential.

References

  • FDA Center for Drug Evaluation and Research (CDER). (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions: Guidance for Industry.

  • Nakajima, M., et al. (2002). Imipramine N-glucuronidation in human liver microsomes: biphasic kinetics and characterization of UDP-glucuronosyltransferase isoforms.[3] Drug Metabolism and Disposition, 30(6), 636-642. (Establishes UGT1A4/2B10 role in N-glucuronidation, contrasting with O-glucuronidation needs).

  • Zhou, D., et al. (2010). Role of human UGT2B10 in N-glucuronidation of tricyclic antidepressants, amitriptyline, imipramine, clomipramine, and trimipramine.[3] Drug Metabolism and Disposition, 38(5), 863-870.

  • Sutfin, T. A., et al. (1988). High-performance liquid chromatographic assay for imipramine, desipramine, and their 2-hydroxy metabolites.[4] Journal of Chromatography B: Biomedical Sciences and Applications. (Foundational methodology for separating hydroxy metabolites).

  • Rowland, A., et al. (2013). The "protein effect" in in vitro UGT kinetic studies: impact of BSA on the glucuronidation of drugs. Drug Metabolism and Disposition.[3] (Critical for Protocol A optimization).

analytical method validation for 2-Hydroxy Imipramine beta-D-Glucuronide quantification

Application Note: Analytical Method Validation for 2-Hydroxy Imipramine -D-Glucuronide Quantification

Abstract & Clinical Significance

This protocol details the direct quantification of 2-Hydroxy Imipramine


-D-Glucuronide (2-OH-IMI-Glu)

Imipramine, a tricyclic antidepressant, undergoes extensive hepatic metabolism.[1] The primary Phase I metabolite, 2-hydroxyimipramine (2-OH-IMI), is pharmacologically active. Phase II conjugation via UDP-glucuronosyltransferases (UGTs) converts 2-OH-IMI to 2-OH-IMI-Glu. While historically quantified via enzymatic hydrolysis (indirectly), direct quantification is superior for three reasons:

  • Specificity: Distinguishes between free active metabolites and inactive conjugated forms.

  • Efficiency: Eliminates the time-consuming and variable hydrolysis step.

  • Accuracy: Avoids incomplete hydrolysis errors associated with variable enzyme kinetics.

This method is validated according to ICH M10 guidelines, addressing specific challenges such as polarity-induced matrix effects and in-source fragmentation.

Metabolic Pathway & Analytical Challenge

The following diagram illustrates the metabolic formation of the analyte and the analytical workflow.

Gcluster_0Hepatic Metabolismcluster_1Analytical WorkflowIMIImipramine(Parent)OH_IMI2-OH-Imipramine(Active Phase I)IMI->OH_IMICYP2D6(Hydroxylation)GLU2-OH-ImipramineGlucuronide(Target Analyte)OH_IMI->GLUUGT(Glucuronidation)SamplePlasma SampleSPESolid Phase Extraction(Mixed Mode Weak Cation)Sample->SPELCLC Separation(Polar C18)SPE->LCMSMS/MS Detection(MRM Mode)LC->MS

Figure 1: Metabolic pathway of Imipramine and the analytical workflow for direct glucuronide quantification.

Method Development Strategy

The Polarity Challenge

Glucuronides are highly polar, leading to poor retention on standard C18 columns and co-elution with matrix salts (ion suppression).

  • Solution: Use a High Strength Silica (HSS) T3 or Biphenyl column. These phases are designed to retain polar compounds in high-aqueous conditions, preventing early elution "dumping."

In-Source Fragmentation (ISF)

A critical artifact in glucuronide analysis is the cleavage of the glucuronic acid moiety inside the ion source before the quadrupole selection. This creates a false signal for the aglycone (2-OH-IMI).

  • Control Strategy: Chromatographic separation is mandatory. The glucuronide must elute at a different retention time (RT) than the aglycone. If they co-elute, ISF will cause the glucuronide to be falsely quantified as the parent.

Internal Standard (IS)
  • Gold Standard: 2-Hydroxy Imipramine-d3

    
    -D-Glucuronide .
    
  • Rationale: Deuterated glucuronides compensate for specific matrix effects and recovery losses that a deuterated aglycone (e.g., Imipramine-d3) cannot track due to polarity differences.

Experimental Protocol

Chemicals & Reagents[2]
  • Reference Standard: 2-Hydroxy Imipramine

    
    -D-Glucuronide (Purity >98%).
    
  • Internal Standard: 2-Hydroxy Imipramine-d3

    
    -D-Glucuronide.
    
  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA).

  • Matrix: K2EDTA Human Plasma (Drug-free).

Instrumentation
  • LC System: UHPLC (e.g., Waters ACQUITY or Agilent 1290).

  • Detector: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

  • Column: Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm).

LC Conditions
ParameterSetting
Mobile Phase A 0.1% Formic Acid + 2mM Ammonium Formate in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temp 40°C
Injection Vol 5 µL
Gradient 0-1 min: 5% B (Isocratic hold for polar retention)1-6 min: 5% -> 40% B6-7 min: 95% B (Wash)7.1 min: 5% B (Re-equilibration)
MS/MS Transitions (MRM)
  • Ionization: ESI Positive Mode.

  • Mechanism: The primary fragmentation is the neutral loss of the glucuronic acid moiety (-176 Da).

AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)Role
2-OH-IMI-Glu 473.2297.225Quantifier (Loss of Glucuronide)
2-OH-IMI-Glu 473.2252.140Qualifier (Imipramine backbone)
IS (d3-Glu) 476.2300.225Internal Standard
Sample Preparation (Solid Phase Extraction)

SPE is preferred over protein precipitation to remove phospholipids that suppress ionization.

  • Aliquot: Transfer 100 µL Plasma to a 96-well plate.

  • Spike: Add 20 µL Internal Standard Working Solution (500 ng/mL).

  • Dilute: Add 300 µL 2% Formic Acid in water (Acidification breaks protein binding).

  • Load: Apply to Oasis MCX (Mixed-Mode Cation Exchange) plate.

    • Why MCX? Imipramine is basic; MCX binds the amine while washing away neutral/acidic interferences.

  • Wash 1: 500 µL 2% Formic Acid (Removes proteins/salts).

  • Wash 2: 500 µL Methanol (Removes hydrophobic neutrals).

  • Elute: 2 x 100 µL 5% Ammonium Hydroxide in Methanol (High pH releases the basic analyte).

  • Dry: Evaporate under Nitrogen at 40°C.

  • Reconstitute: 100 µL Mobile Phase A.

Method Validation (ICH M10 Compliant)

This section outlines the critical experiments required to validate the method.

Selectivity & Specificity[3]
  • Objective: Prove no interference from matrix or concomitant meds.

  • Protocol: Analyze 6 lots of blank plasma (including lipemic and hemolyzed).

  • Acceptance: Interference at analyte RT must be < 20% of the LLOQ response.

  • Cross-Analyte Check: Inject high concentration of Aglycone (2-OH-IMI) to ensure it does not convert to Glucuronide (impossible) or interfere. Inject Glucuronide to check for ISF (ensure chromatographic resolution).

Calibration Curve & Linearity[4]
  • Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL (ULOQ).

  • Weighting: 1/x².

  • Criteria: Non-zero standards must be within ±15% of nominal (±20% at LLOQ). r² > 0.99.[2]

Accuracy & Precision[4][5]
  • Design: 3 runs, 5 replicates per level.

  • QC Levels:

    • LLOQ: 1.0 ng/mL

    • Low QC: 3.0 ng/mL

    • Mid QC: 400 ng/mL

    • High QC: 800 ng/mL

  • Criteria: Mean accuracy within ±15% (±20% at LLOQ). CV% < 15%.

Matrix Effect & Recovery[4]
  • Matrix Factor (MF): Compare peak area of post-extraction spiked blank plasma vs. neat solution.

  • IS-Normalized MF: Must be close to 1.0 (indicating IS tracks the analyte perfectly).

  • Recovery: Compare pre-extraction spiked plasma vs. post-extraction spiked samples.

Stability Evaluation

Glucuronides are susceptible to hydrolysis.[3]

  • Bench-top: 4 hours at Room Temperature.

  • Freeze-Thaw: 3 cycles at -20°C and -70°C.

  • Processed Sample: 24 hours in autosampler (10°C).

  • Critical Test: Acyl-migration check is NOT required here as this is an ether glucuronide (linked to hydroxyl group), which is chemically stable compared to acyl glucuronides (linked to carboxyl group).

Troubleshooting & Best Practices

IssueProbable CauseCorrective Action
Peak Tailing Secondary interactions with silanols.Increase Ammonium Formate concentration (up to 10mM) or use a column with better endcapping (HSS T3).
Signal Drop Phospholipid buildup.Monitor transition m/z 184->184. If high, improve SPE wash steps (add 5% MeOH to Wash 1).
Ghost Peak (Aglycone) In-Source Fragmentation.Lower the De-clustering Potential (DP) or Cone Voltage. Ensure baseline separation between Glucuronide and Aglycone.
Carryover Glucuronide sticking to injector.Use a needle wash with high organic content and low pH (e.g., 90% ACN + 0.5% FA).

References

  • ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation.[4][5] Link

  • Suckow, R. F. (2012). Analytical methods for tricyclic antidepressants and their metabolites. Journal of Chromatography B. Link

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[4] Link

  • Coutts, R. T., et al. (1993). Polymorphic CYP2D6 and the metabolism of imipramine. Link

sample preparation techniques for 2-Hydroxy Imipramine beta-D-Glucuronide analysis

Application Note: High-Fidelity Sample Preparation and LC-MS/MS Quantitation of 2-Hydroxy Imipramine -D-Glucuronide

Matrices:1

Executive Summary & Scientific Rationale

The analysis of glucuronide metabolites is critical for understanding the complete pharmacokinetic profile of tricyclic antidepressants (TCAs). Historically, laboratories relied on enzymatic hydrolysis (

1

Direct quantification of 2-OH-IMI-glu is the superior approach but presents unique challenges:

  • Polarity: The glucuronide moiety significantly lowers LogP (~0.1), causing poor retention on standard C18 columns.

  • Zwitterionic Character: The molecule contains a basic tertiary amine (side chain) and an acidic carboxylic acid (glucuronic acid), necessitating careful pH control during extraction.

  • Isobaric Interferences: It must be chromatographically resolved from other potential hydroxy-glucuronide isomers.

This protocol utilizes a Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) workflow.[1] This mechanism exploits the basic amine "handle" of the imipramine core, allowing for aggressive washing of matrix interferences while retaining the polar metabolite, resulting in cleaner extracts than standard Hydrophilic-Lipophilic Balance (HLB) methods.

Analyte Physicochemical Profile[1][2][3][4][5][6]

Understanding the molecule is the first step to successful extraction.

PropertyValueImplication for Sample Prep
Molecular Weight 472.5 g/mol Detectable as

at m/z 473.2
pKa (Amine) ~9.5 (Basic)Positively charged at pH < 8.[1] Ideal for Cation Exchange.
pKa (Carboxyl) ~3.2 (Acidic)Negatively charged at pH > 4.[1]
LogP ~0.1Highly polar. Requires high-aqueous LC conditions or specialized columns.[1]
Stability Ether (O-) GlucuronideGenerally stable to hydrolysis, but avoid prolonged exposure to pH > 10 or pH < 2.[1]

Metabolic Pathway Visualization[1]

Imipramine undergoes extensive first-pass metabolism.[1] Understanding the pathway ensures the method separates the target from its precursors.

MetabolicPathwayIMIImipramine(Parent)DMIDesipramine(Active Metabolite)IMI->DMICYP2C19(N-demethylation)OH_IMI2-Hydroxy Imipramine(Phase I)IMI->OH_IMICYP2D6(Hydroxylation)OH_IMI_GLU2-OH-ImipramineGlucuronide(Target Analyte)OH_IMI->OH_IMI_GLUUGT1A4(Glucuronidation)

Figure 1: Metabolic trajectory of Imipramine highlighting the formation of the target Phase II conjugate.[1]

Sample Preparation Protocols

Method A: Mixed-Mode Cation Exchange (MCX) - Gold Standard

Recommended for: Plasma, Serum, and complex Urine samples.[1] Mechanism: Retains the analyte via ionic interaction with the tertiary amine.

Materials:

  • SPE Cartridge: Oasis MCX (30 mg/1 cc) or Strata-X-C.[1]

  • Internal Standard (IS): 2-Hydroxy Imipramine-d6

    
    -D-Glucuronide (100 ng/mL in MeOH).[1]
    
  • Reagents: Formic Acid (FA), Ammonium Hydroxide (

    
    ), Methanol (MeOH), Water.[1]
    

Protocol Steps:

  • Pre-treatment:

    • Aliquot 200 µL of plasma/urine.

    • Add 20 µL of Internal Standard working solution.

    • Add 200 µL of 4%

      
        (Phosphoric Acid) in water.[1]
      
    • Why? Acidification brings pH to ~2-3.[1] At this pH, the amine is fully protonated (

      
      ) for capture, and plasma proteins are disrupted.
      
    • Vortex for 30s and centrifuge at 10,000 x g for 5 min (to pellet precipitated proteins).

  • Conditioning:

    • 1 mL MeOH.

    • 1 mL Water (pH neutral).[1]

  • Loading:

    • Load the entire supernatant from Step 1 onto the cartridge. Flow rate: ~1 mL/min.

  • Washing (Critical for Matrix Removal):

    • Wash 1: 1 mL 2% Formic Acid in Water .

      • Purpose: Removes proteins and polar interferences. Keeps analyte charged.

    • Wash 2: 1 mL 100% Methanol .

      • Purpose: Removes neutral hydrophobic interferences (lipids, parent drug residues that are not ionically bound).[1] The charged analyte remains bound to the sorbent.

  • Elution:

    • Elute with 2 x 250 µL of 5%

      
       in Methanol .
      
    • Mechanism:[2] The high pH deprotonates the amine (neutralizes it), breaking the ionic bond with the sorbent.

    • Expert Tip: Do not exceed 5% ammonia. Higher concentrations may degrade the silica backbone of some columns or cause glucuronide instability.

  • Post-Elution:

    • Evaporate to dryness under Nitrogen at 40°C.

    • Reconstitute in 100 µL of Mobile Phase A/B (90:10).

Method B: Dilute-and-Shoot

Recommended for: High-concentration Urine samples only.[1] Limitations: Higher matrix effect; requires robust LC column.

  • Aliquot 50 µL Urine.

  • Add 450 µL of 0.1% Formic Acid in Water (containing IS).

  • Vortex and Centrifuge (10,000 x g, 5 min).

  • Inject supernatant directly.

LC-MS/MS Method Parameters

Standard C18 columns often fail to retain this polar metabolite, leading to elution in the void volume (ion suppression zone). We utilize a Biphenyl or High-Strength Silica (HSS) T3 phase.[1]

Chromatographic Conditions:

  • Column: Phenomenex Kinetex Biphenyl (2.1 x 100 mm, 1.7 µm) OR Waters ACQUITY HSS T3.[1]

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Profile:

Time (min)% Mobile Phase BEvent
0.05Initial Hold (Trapping polar glucuronide)
1.05End of Hold
6.095Elution of Parent/Aglycones
7.595Wash
7.65Re-equilibration
10.05End of Run

Mass Spectrometry (MRM Transitions):

  • Ionization: ESI Positive (

    
    ).[1]
    
  • Source Temp: 500°C (Glucuronides are thermally labile; do not overheat).

AnalytePrecursor (

)
Product (

)
Collision Energy (eV)
2-OH-IMI-Glu 473.2297.220 (Loss of Glucuronide)
2-OH-IMI-Glu 473.258.135 (Amine side chain)
IS (d6-Analog) 479.2303.220

Method Validation & Troubleshooting

Self-Validating Checks[1]
  • Recovery Check: Compare the peak area of a pre-extraction spiked sample vs. a post-extraction spiked sample. Target recovery for MCX: >85%.

  • Matrix Effect (ME): Calculate

    
    .[1] If ME < 80% or > 120%, increase the wash volume in Step 4 or switch to the MCX protocol if using PPT.
    
  • Stability: Reconstituted samples should be kept at 4°C in the autosampler. Glucuronides can degrade if left at room temperature for >24 hours.

Troubleshooting Guide
  • Issue: Low Retention / Early Elution.

    • Cause: Phase collapse or insufficient polarity.

    • Fix: Switch to HSS T3 or Biphenyl column. Lower initial organic % to 3% or 0%.

  • Issue: Peak Tailing.

    • Cause: Interaction of the tertiary amine with residual silanols.

    • Fix: Ensure Ammonium Formate buffer concentration is at least 10 mM.

  • Issue: Low Recovery (MCX).

    • Cause: Incomplete elution.

    • Fix: Ensure the elution solvent is fresh (ammonia evaporates).[1] Verify sample pH was < 3 during loading.

References

  • Sutfin, T. A., et al. (1984). High-performance liquid chromatographic assay for imipramine, desipramine, and their 2-hydroxylated metabolites. Journal of Pharmaceutical Sciences. Link

  • Clement, E. M., et al. (2006). Biosynthesis of imipramine glucuronide and characterization of imipramine glucuronidation catalyzed by recombinant UGT1A4.[4] Acta Pharmacologica Sinica. Link

  • Shinozuka, T., et al. (2006).[5] Solid-phase extraction and analysis of 20 antidepressant drugs in human plasma by LC/MS with SSI method. Forensic Science International.[5] Link

  • PubChem. (2023).[1] 2-Hydroxy-imipramine glucuronide Compound Summary. National Library of Medicine. Link

  • Narasimhachari, N., et al. (1981). Quantitative mapping of metabolites of imipramine and desipramine in plasma samples by gas chromatographic-mass spectrometry. Biological Psychiatry.[6] Link

application of 2-Hydroxy Imipramine beta-D-Glucuronide in toxicology screening

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Direct LC-MS/MS Quantification of 2-Hydroxy Imipramine


-D-Glucuronide in Forensic & Clinical Toxicology 

Abstract

This application note details a robust protocol for the direct quantification of 2-Hydroxy Imipramine ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-D-Glucuronide  (2-OH-IMP-Gluc) in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While traditional toxicology screening relies on enzymatic hydrolysis to measure the total aglycone (2-hydroxy imipramine), this guide advocates for direct detection of the intact glucuronide. This approach eliminates variability associated with 

-glucuronidase efficiency, provides a more accurate metabolic profile for CYP2D6 phenotyping, and serves as a definitive marker of biotransformation to rule out sample adulteration (e.g., "spiking").

Metabolic Context & Toxicological Significance

Imipramine is a tertiary amine tricyclic antidepressant (TCA).[1] Its metabolism is complex and serves as a critical window into a patient's pharmacogenetic status.

The Metabolic Pathway

Imipramine undergoes demethylation via CYP2C19/1A2/3A4 to form Desipramine.[1] Simultaneously, both Imipramine and Desipramine are hydroxylated by CYP2D6 to form 2-hydroxy metabolites.[1][2][3] These are subsequently conjugated by UGT enzymes (primarily UGT1A4 and 2B10) to form glucuronides for renal excretion.

Figure 1: Imipramine Metabolic Pathway & Glucuronidation

ImipramineMetabolism IMP Imipramine (Parent) DES Desipramine (Active Metabolite) IMP->DES N-Demethylation (CYP2C19, 1A2, 3A4) OH_IMP 2-Hydroxy Imipramine IMP->OH_IMP Hydroxylation (CYP2D6) OH_DES 2-Hydroxy Desipramine DES->OH_DES Hydroxylation (CYP2D6) GLUC_IMP 2-OH-Imipramine Glucuronide (Target Analyte) OH_IMP->GLUC_IMP Glucuronidation (UGT1A4, 2B10) GLUC_DES 2-OH-Desipramine Glucuronide OH_DES->GLUC_DES Glucuronidation (UGT)

Caption: Metabolic biotransformation of Imipramine targeting the specific glucuronide pathway.

Clinical & Forensic Applications
  • Compliance Verification: The presence of 2-OH-IMP-Gluc confirms ingestion and metabolism, distinguishing a patient who took the drug from one who spiked urine with the parent compound to fake compliance.

  • CYP2D6 Phenotyping: The ratio of Imipramine to 2-OH-IMP-Gluc can indicate metabolizer status.

    • Poor Metabolizers (PM): Low Glucuronide, High Parent. Risk of toxicity.[1][4][5]

    • Ultra-Rapid Metabolizers (UM): High Glucuronide, Low Parent. Risk of therapeutic failure.[4]

  • Elimination Kinetics: Glucuronides have a longer window of detection in urine compared to the parent drug, useful in retrospective forensic investigations.

Analytical Strategy: Direct vs. Hydrolysis

Historically, labs used


-glucuronidase to cleave the conjugate and measure "Total 2-Hydroxy Imipramine." However, this introduces error.
FeatureDirect Analysis (Recommended) Hydrolysis (Traditional)
Analyte Intact 2-OH-IMP-Glucuronide2-OH-Imipramine (Aglycone)
Workflow SPE

LC-MS/MS
Incubation (1-4 hrs)

SPE

LC-MS/MS
Precision High (defined chemical standard)Variable (enzyme efficiency varies by lot/pH)
Throughput High (No incubation time)Low (Bottleneck at hydrolysis)
Stability Requires pH control (unstable in alkali)Aglycone is relatively stable

Recommendation: Use Direct Analysis for quantitative toxicology. Use Hydrolysis only if your MS sensitivity for the glucuronide is insufficient (rare with modern Triple Quads).

Protocol: Sample Preparation (Solid Phase Extraction)

Objective: Isolate 2-OH-IMP-Gluc from urine while removing salts and interferences that cause ion suppression.

Reagents:

  • Internal Standard (IS): Imipramine-d3 (Note: Deuterated glucuronides are expensive; d3-parent is acceptable if retention times are distinct, but d3-glucuronide is preferred).

  • SPE Cartridges: Polymeric Mixed-Mode Cation Exchange (e.g., Oasis MCX or Strata-X-C). Why? TCAs are basic; this allows aggressive washing.

Step-by-Step Workflow:

  • Sample Pre-treatment:

    • Aliquot

      
       urine.
      
    • Add

      
       Internal Standard solution.
      
    • Dilute with

      
       4% Phosphoric Acid (
      
      
      
      ).
    • Mechanism:[2][5][6] Acidification ionizes the basic amine (protonation), ensuring it binds to the cation exchange sorbent.

  • Conditioning:

    • 
       Methanol.
      
    • 
       Water.
      
  • Loading:

    • Load pre-treated sample at gravity or low vacuum (

      
      ).
      
  • Washing (Critical for Matrix Removal):

    • Wash 1:

      
       2% Formic Acid in Water (Removes acidic/neutral interferences).
      
    • Wash 2:

      
       Methanol (Removes hydrophobic interferences; the charged analyte stays bound).
      
  • Elution:

    • Elute with

      
       of 5% Ammonium Hydroxide in Methanol.
      
    • Mechanism:[2][5][6] High pH neutralizes the amine, breaking the ionic interaction with the sorbent and releasing the drug.

  • Reconstitution:

    • Evaporate to dryness under

      
       at 
      
      
      
      .
    • Reconstitute in

      
       Mobile Phase A/B (90:10).
      

LC-MS/MS Method Parameters

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis). Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18,


).

Mobile Phases:

  • A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

  • B: Acetonitrile + 0.1% Formic Acid.[7]

Gradient Profile:

Time (min) % B Flow Rate (mL/min) Description
0.0 5 0.4 Initial equilibration
0.5 5 0.4 Load
4.0 95 0.4 Elution of Glucuronide & Parent
5.0 95 0.4 Wash
5.1 5 0.4 Re-equilibration

| 7.0 | 5 | 0.4 | End |

MS/MS Transitions (MRM): Note: The Glucuronide moiety adds 176 Da to the molecular weight. Imipramine (280)


 2-OH-Imp (296) 

Glucuronide (472).
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Mechanistic Note
2-OH-IMP-Gluc 473.2 (

)
297.2 25Neutral loss of Glucuronide (-176 Da)
72.0 40Amine side chain fragment
Imipramine 281.2 (

)
86.130Side chain fragment
Imipramine-d3 (IS) 284.2 (

)
89.130Internal Standard

Data Interpretation & Troubleshooting

Interpreting the Chromatogram

Because glucuronides are more polar than the parent drug, 2-OH-IMP-Gluc will elute significantly earlier than Imipramine and 2-Hydroxy Imipramine.

  • Expected Order: 2-OH-IMP-Gluc

    
     2-OH-Imipramine 
    
    
    
    Desipramine
    
    
    Imipramine.
Troubleshooting Guide

Issue: Low Sensitivity for Glucuronide

  • Cause: Source fragmentation. Glucuronides are fragile. If the declustering potential (DP) or source temperature is too high, the glucuronide may cleave in the source before reaching Q1.

  • Fix: Lower the source temperature (e.g., to

    
    ) and optimize DP specifically for the 473.2 precursor.
    

Issue: Peak Tailing

  • Cause: Secondary interactions with silanols on the column.

  • Fix: Ensure Ammonium Formate is present in Mobile Phase A to buffer these interactions.

Figure 2: Analytical Decision Matrix

DecisionMatrix Start Sample Received: Urine for TCA Screen Check Is Glucuronide Standard Available? Start->Check Direct PATH A: Direct Analysis (Recommended) Check->Direct Yes Hydrolysis PATH B: Enzymatic Hydrolysis (Legacy) Check->Hydrolysis No ProcessA 1. SPE (Mixed Mode) 2. LC-MS/MS (Target m/z 473) 3. Quantify Intact Conjugate Direct->ProcessA ProcessB 1. Add B-Glucuronidase (60C, 1hr) 2. SPE Extraction 3. Measure Total 2-OH-Imp (m/z 297) Hydrolysis->ProcessB ResultA Result: Precise Metabolic Profile (No Enzyme variability) ProcessA->ResultA ResultB Result: Total Drug Load (Subject to hydrolysis efficiency) ProcessB->ResultB

Caption: Workflow decision tree for selecting Direct Analysis vs. Hydrolysis.

References

  • Baselt, R. C. (2020). Disposition of Toxic Drugs and Chemicals in Man (12th ed.). Biomedical Publications.

  • Suckow, R. F., & Cooper, T. B. (1988).[8] Isolation and identification of the glucuronide conjugate of 2-hydroxydesipramine by preparative liquid chromatography. Journal of Chromatography B, 427, 287-294.

  • Kirchherr, H., & Kuhn-Velten, W. N. (2006). HPLC-MS/MS spectroscopic characterization of metabolites of the tricyclic antidepressant imipramine. Clinical Chemistry.

  • Huestis, M. A., et al. (2024). Development of an LC–MS/MS method for the determination of psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis. Forensic Toxicology.

  • Pharmacogene Variation Consortium (CPIC). (2017). Imipramine Therapy and CYP2D6 Genotype.[1][2][3][4][9] NCBI Bookshelf.

Sources

Troubleshooting & Optimization

improving sensitivity for 2-Hydroxy Imipramine beta-D-Glucuronide in mass spectrometry

Technical Support Center: High-Sensitivity Analysis of 2-Hydroxy Imipramine -D-Glucuronide

Current Status: Online Operator: Senior Application Scientist Ticket ID: 2-OH-IMI-GLU-OPT

Executive Summary: The "Fragility" Paradox

Welcome to the technical support center. You are likely here because 2-Hydroxy Imipramine

The Core Challenge: This molecule presents a specific analytical paradox. It is significantly more polar than the parent (causing early elution in the suppression zone) and the O-glucuronidic bond is thermally and energetically labile.

Most sensitivity issues with this analyte stem from In-Source Fragmentation (ISF) . If your source voltages are too high, you are cleaving the glucuronide moiety before the ion enters the quadrupole. You are essentially detecting the remaining "ghost" of the molecule, while the mass filter looks for the intact precursor.

Part 1: Troubleshooting & Optimization Guides

Q1: I see a strong signal for the aglycone (2-OH-Imipramine) but almost no signal for the Glucuronide. Why?

Diagnosis: You are likely suffering from massive In-Source Fragmentation (ISF). The glucuronide bond is breaking in the ionization source (ESI) due to excessive energy.

The Mechanism: The precursor ion (


Corrective Protocol: The "Survival Yield" Experiment Do not just "tune" the instrument. You must map the survival curve.

  • Infuse a pure standard of 2-OH-IMI-glu (1 µg/mL).

  • Monitor two channels in Q1 Scan mode (MS1 only):

    • Channel A:

      
       473.2 (Intact Glucuronide)
      
    • Channel B:

      
       297.2 (In-Source Fragment)
      
  • Ramp your Declustering Potential (DP) or Cone Voltage from 0V to 100V in 5V increments.

  • Plot the intensity of A vs. B.

  • Select the voltage where Channel A is maximal and Channel B is

    
     of Channel A. Note: This will likely be 10–20V lower than what you use for Imipramine.
    
Q2: My peaks are broad, and I suspect I'm missing the 10-Hydroxy isomer. How do I separate them?

Diagnosis: Imipramine is hydroxylated at multiple positions (C2 and C10). 2-OH-IMI-glu and 10-OH-IMI-glu are isobaric (

The Solution: Switch to a Biphenyl or Phenyl-Hexyl stationary phase. Standard C18 columns rely on hydrophobic interaction. Phenyl phases offer

Recommended Column & Gradient:

  • Column: Kinetex Biphenyl or Acquity UPLC BEH Phenyl (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.5). Ammonium is crucial to stabilize the zwitterion.

  • Mobile Phase B: Methanol (MeOH). MeOH provides better selectivity for pi-systems than ACN.

Q3: Sensitivity drops 10x in plasma samples compared to solvent standards.

Diagnosis: Matrix Suppression. 2-OH-IMI-glu is polar; it elutes early (0.5 < k' < 2.0), exactly where salts, unretained proteins, and lysophospholipids elute.

The Fix: You must move the chemistry, not just the chromatography. Protein Precipitation (PPT) is insufficient. Use Weak Anion Exchange (WAX) Solid Phase Extraction.

  • Why? The glucuronide has a free carboxylic acid (

    
    ). The parent Imipramine does not.
    
  • WAX Protocol: Load at pH 6 (Glucuronide is negatively charged, binds to amine sorbent). Wash with organics (removes parent/neutrals). Elute with 5% Formic Acid in MeOH (protonates the acid, releasing the glucuronide).

Part 2: Visualized Workflows

Workflow 1: Source Optimization Logic

Caption: Decision tree for maximizing intact ion transmission versus fragmentation.

SourceOptimizationStartStart: Low Sensitivity DetectedCheckISFCheck In-Source Fragmentation(Monitor m/z 297 in Q1)Start->CheckISFISF_HighHigh Signal at m/z 297?CheckISF->ISF_HighReduceEnergyReduce Cone Voltage/DPReduce Source Temp (<400°C)ISF_High->ReduceEnergyYesCheckAdductsCheck for Adducts(Na+ at m/z 495, K+ at m/z 511)ISF_High->CheckAdductsNoReduceEnergy->CheckISFAdducts_PresentAdducts Dominant?CheckAdducts->Adducts_PresentMobilePhaseFixRemove Na+ SourcesAdd 10mM NH4 FormateAdducts_Present->MobilePhaseFixYesFinalTuneOptimize Collision Energy (CE)for 473 -> 297 TransitionAdducts_Present->FinalTuneNoMobilePhaseFix->FinalTune

Workflow 2: Sample Preparation Decision Tree

Caption: Selecting the extraction method based on sensitivity requirements.

SamplePrepInputBiological Matrix(Plasma/Urine)SensReqSensitivity Requirement?Input->SensReqHighSensHigh Sensitivity(< 1 ng/mL)SensReq->HighSensHighMedSensRoutine Screening(> 10 ng/mL)SensReq->MedSensModerateSPE_WAXSPE: Weak Anion Exchange (WAX)Retains Glucuronide (Acidic)Washes away Parent (Basic)HighSens->SPE_WAXPPTProtein Precip (PPT)with Methanol (1:3 ratio)MedSens->PPTCleanClean ExtractNo PhospholipidsSPE_WAX->CleanDirtyDirty ExtractHigh Matrix EffectPPT->Dirty

Part 3: Quantitative Data & Protocols

Table 1: Optimized MS/MS Transitions

Note: While the 297 fragment is the most intense, it is non-specific (shared by the aglycone). For validation, always monitor a second transition.

Precursor (

)
Product (

)
IdentityCollision Energy (V)Purpose
473.2 297.2 Loss of Glucuronide (-176)15–20Quantifier (Sensitivity)
473.285.1Imipramine Ring Fragment35–45Qualifier (Specificity)
473.258.1Dimethylamino side chain40–50Qualifier (Specificity)
Protocol: High-Efficiency LC Method
  • Mobile Phase A: Water + 10 mM Ammonium Formate + 0.05% Formic Acid.

    • Why: The ammonium buffers the carboxylic acid on the glucuronide, preventing peak tailing caused by interaction with metal ions or silanols.

  • Mobile Phase B: Methanol + 0.05% Formic Acid.

    • Why: Methanol typically provides better solvation for glucuronides than Acetonitrile, improving peak shape.

  • Gradient:

    • 0.0 min: 5% B

    • 0.5 min: 5% B (Divert to waste to remove salts)

    • 4.0 min: 95% B[1]

    • 5.0 min: 95% B

    • 5.1 min: 5% B

  • Flow Rate: 0.4 mL/min (for 2.1mm ID columns).

  • Column Temp: 40°C.

References

  • Suckow, R. F., & Cooper, T. B. (1988). Isolation and identification of the glucuronide conjugate of 2-hydroxydesipramine by preparative liquid chromatography.[2] Journal of Chromatography B: Biomedical Sciences and Applications. Link

  • Coutts, R. T., et al. (1993). Metabolism of imipramine in vitro by isozymes of human cytochrome P450. Drug Metabolism and Disposition. Link

  • Levine, B. (Ed.). (2006).Principles of Forensic Toxicology. (Relevant sections on TCA metabolism and glucuronide analysis). Amer. Assoc. for Clinical Chemistry.
  • FDA Bioanalytical Method Validation Guidance for Industry (2018). (Standard for Matrix Effect evaluation). Link

  • Waters Corporation. (2020). Optimization of LC-MS/MS Methods for Glucuronide Metabolites. (General Application Note regarding in-source fragmentation). Link

overcoming matrix effects in 2-Hydroxy Imipramine beta-D-Glucuronide analysis

Technical Support Center: 2-Hydroxy Imipramine -D-Glucuronide Analysis

Ticket ID: T-GLUC-2OH-IMI | Status: Open | Priority: High Subject: Troubleshooting Matrix Effects & Ion Suppression in LC-MS/MS

Welcome to the Technical Support Center

You are experiencing sensitivity loss or quantification bias for 2-Hydroxy Imipramine


-D-Glucuronide (2-OH-IMI-Glu)

This guide moves beyond generic advice, offering a self-validating workflow to isolate and eliminate matrix effects.

Module 1: Diagnostics – Do I Have a Matrix Effect?

User Question: My internal standard response varies wildly between samples, and my linearity at the lower limit (LLOQ) is failing. Is this matrix effect or extraction error?

Technical Insight: Variation in Internal Standard (IS) response is the first indicator of matrix effects (ME). However, to fix it, you must quantify it using the Matuszewski Method (Post-Extraction Spike). Do not rely solely on IS response; you must distinguish between Extraction Efficiency (Recovery) and Ionization Efficiency (Matrix Effect).

Protocol: The "Post-Extraction Spike" Validation

Perform this experiment to generate a definitive "Matrix Factor" (MF).

  • Set A (Neat Standards): Analyte spiked into mobile phase (No matrix).

  • Set B (Post-Extraction Spike): Extract blank matrix, then spike analyte into the eluate.

  • Set C (Pre-Extraction Spike): Spike analyte into matrix, then extract.

Calculation Logic:

  • Matrix Effect (ME%) =

    
    
    
  • Recovery (RE%) =

    
    
    
  • Process Efficiency (PE%) =

    
    
    

Interpretation:

  • ME < 85%: Ion Suppression (Likely phospholipids co-eluting).

  • ME > 115%: Ion Enhancement (Co-eluting salts/accumulated matrix).

MatrixEffectLogicNeatSet A: Neat Standard(Pure Solvents)CalcMEMatrix Effect %(B / A) * 100Neat->CalcMEDenominatorPostSet B: Post-Extraction Spike(Matrix Present, No Extraction Loss)Post->CalcMENumeratorCalcRERecovery %(C / B) * 100Post->CalcREDenominatorPreSet C: Pre-Extraction Spike(Matrix + Extraction Loss)Pre->CalcRENumerator

Figure 1: The Matuszewski logic flow. Comparing Set B to Set A isolates the ionization suppression event from extraction losses.

Module 2: Sample Preparation – The First Line of Defense

User Question: I am using Protein Precipitation (PPT) with Acetonitrile, but the suppression persists. Should I switch to Liquid-Liquid Extraction (LLE)?

Technical Insight: Do not use LLE. 2-OH-IMI-Glu is extremely polar (logP < 0). It will not partition effectively into organic solvents like MTBE or Hexane, leading to near-zero recovery. PPT removes proteins but leaves behind phospholipids (glycerophosphocholines), which are the primary cause of ion suppression in plasma analysis.

Recommended Strategy: Solid Phase Extraction (SPE) You require an "orthogonal" cleanup. Since the analyte is a glucuronide (acidic moiety) and an amine (basic moiety), a Mixed-Mode Polymeric sorbent is ideal.

Protocol: Mixed-Mode Weak Anion Exchange (WAX)

This targets the acidic glucuronic acid group, allowing you to wash away neutral and basic interferences (including the parent drug, Imipramine) before elution.

StepSolvent / ConditionMechanism
Condition Methanol followed by WaterActivate sorbent pores.
Load Plasma (diluted 1:1 with 2% Formic Acid)Acidification protonates the glucuronide, ensuring retention on the polymeric backbone via hydrophobic interaction.
Wash 1 5% NH₄OH in WaterCritical: High pH ionizes the glucuronide (COO⁻), locking it to the Anion Exchange sites.
Wash 2 100% MethanolRemoves hydrophobic phospholipids while analyte is ionically locked.
Elute 2% Formic Acid in MethanolAcidifies the environment, neutralizing the charge interaction and releasing the analyte.
Module 3: Chromatography – Separating the "Kill Zone"

User Question: My analyte elutes early (0.8 min) and the peak shape is poor. How do I improve retention?

Technical Insight: Glucuronides are hydrophilic. On a standard C18 column, they often elute in the "Void Volume" (dead time), which is rich in unretained salts and proteins that cause massive signal suppression.

Solution: Use a High-Strength Silica (HSS) T3 or Phenyl-Hexyl column. These are designed to withstand 100% aqueous conditions and retain polar compounds.

Optimization Protocol
  • Column: HSS T3 (1.8 µm, 2.1 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Do not use high salt buffers; they suppress ionization).

  • Mobile Phase B: Acetonitrile (Methanol creates higher backpressure and often lower sensitivity for this class).

  • Gradient: Start at 0-5% B and hold for 1.0 min. This "focuses" the polar glucuronide at the head of the column, moving it away from the suppression zone.

LC_Separationcluster_0Chromatographic Danger Zonescluster_1Target Elution WindowVoidVoid Volume (0-1 min)Salts & Unretained Matrix(High Suppression)Target2-OH-IMI-GluTarget RT: 2.5 - 4.0 minVoid->TargetIncrease Aqueous Hold(Use HSS T3 Column)PhosPhospholipid Wash (Late Elution)Hydrophobic MatrixTarget->PhosGradient Ramp

Figure 2: Chromatographic strategy. The goal is to push the analyte out of the Void Volume but elute it before the Phospholipid Wash.

Module 4: The "Phantom" Matrix Effect (In-Source Fragmentation)

User Question: I am detecting 2-Hydroxy Imipramine (the aglycone) in my glucuronide channel. Is my standard contaminated?

Technical Insight: Likely not. You are witnessing In-Source Fragmentation (ISF) . Glucuronide bonds are labile (fragile). In the high-energy environment of the ESI source, the glucuronic acid moiety (176 Da) can detach before the mass filter (Q1).

If this happens, 2-OH-IMI-Glu enters Q1 as 2-OH-IMI. If you are also monitoring 2-OH-IMI in the same run, this causes a false positive or overestimation of the parent/aglycone.

Troubleshooting Steps:

  • Chromatographic Separation: This is the only true cure. The Glucuronide and the Aglycone must have different retention times. If they co-elute, ISF makes quantification impossible.

  • Source Temperature: Lower the source temperature (e.g., from 500°C to 350°C) and Declustering Potential (DP) to minimize thermal breakage.

  • Monitor the Transition:

    • 2-OH-IMI-Glu:

      
       473.2 
      
      
      297.2 (Loss of Glucuronide).
    • 2-OH-IMI (Aglycone):

      
       297.2 
      
      
      72.0 (Fragment of Imipramine core).
    • Check: If you see a peak in the 297.2 channel at the retention time of the Glucuronide, ISF is occurring.

References
  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[1] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019–3030.

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services.[2]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Committee for Medicinal Products for Human Use.

  • Zhu, M., et al. (2020). Challenges and recommendations in developing LC-MS/MS bioanalytical assays of labile glucuronides. Bioanalysis, 12(9).[3]

Technical Support Center: HPLC Optimization for Imipramine & Glucuronide Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: IMP-GLU-OPT-001 Subject: Resolving Retention Loss of Polar Metabolites and Peak Tailing of Parent Drug Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary: The "Polarity Trap"

Separating Imipramine (a highly lipophilic, basic tricyclic antidepressant,


) alongside its glucuronide metabolites (highly polar, hydrophilic conjugates) presents a classic "General Elution Problem."
  • The Conflict: Conditions optimized for Imipramine (high organic, C18) cause glucuronides to elute in the void volume (co-eluting with salts/matrix). Conversely, conditions that retain glucuronides (highly aqueous or HILIC) often lead to excessive retention or broad tailing of the parent drug due to silanol interactions.

This guide provides a self-validating protocol to bridge this polarity gap, ensuring simultaneous quantification of the parent drug and its phase II metabolites.

Module 1: Stationary Phase Selection & Configuration

Why Standard C18 Columns Fail

Standard C18 columns often suffer from "phase dewetting" (pore collapse) in highly aqueous mobile phases required to trap glucuronides. Furthermore, the residual silanols on older silica bases act as cation-exchange sites, causing severe tailing for the basic Imipramine molecule.

Recommended Column Chemistries
Column ClassMechanism of ActionApplication Note
C18 with Polar Embedding (AQ-C18) Contains a polar group (e.g., carbamate/amide) within the ligand chain. Prevents dewetting in 100% aqueous starts.Primary Recommendation. Allows starting at 0-2% organic to trap glucuronides, then ramping to 90% for Imipramine.
Phenyl-Hexyl

-

interactions with the tricyclic ring of Imipramine + alternative selectivity for polar metabolites.
Excellent for separating positional isomers of hydroxylated metabolites (e.g., 2-OH vs 10-OH imipramine).
Charged Surface Hybrid (CSH) Surface holds a slight positive charge at low pH, repelling the protonated Imipramine base.Best for Peak Shape. Eliminates the need for ion-pairing reagents like TEA.
Expert Protocol: The "Focusing Gradient"

To retain glucuronides without broadening Imipramine:

  • Initial Hold: 100% Aqueous (Buffer) for 1.5 - 2.0 minutes. Crucial for trapping the glucuronide.

  • Rapid Ramp: Linear gradient to 95% Organic over 8-10 minutes.

  • Wash: Hold 95% Organic for 2 minutes to elute phospholipids (if analyzing plasma).

Module 2: Mobile Phase Chemistry & pH Control

The pH Dilemma
  • Imipramine (

    
    ):  At pH < 7, it is protonated (
    
    
    
    ). It interacts strongly with silanols.
  • Glucuronides (

    
     for carboxyl):  At pH < 3, the carboxyl group is protonated (neutral), increasing retention on RP columns. At pH > 4, it is ionized (
    
    
    
    ), reducing retention.
Optimized Buffer Systems
Option A: Mass Spectrometry (LC-MS/MS)
  • Buffer: 10 mM Ammonium Formate adjusted to pH 3.5 with Formic Acid.

  • Rationale: Low pH suppresses silanol activity (reducing tailing) and keeps the glucuronide carboxyl group protonated (increasing retention). Volatile for ESI source.

Option B: UV Detection (High pH Strategy)
  • Buffer: 10 mM Ammonium Bicarbonate (pH 10.0).

  • Column Requirement: Must use a Hybrid Particle (e.g., BEH, Gemini-NX) resistant to high pH.

  • Rationale: At pH 10, Imipramine is neutral (

    
    ). It does not interact with silanols, resulting in perfectly sharp peaks. Note: Glucuronides will be fully ionized and elute earlier; ensure your column has adequate polar retention capacity.
    

Module 3: Troubleshooting Logic (Visualized)

Use the following decision tree to diagnose peak shape and separation issues.

TroubleshootingTree Start Identify Issue Issue1 Imipramine Tailing (As > 1.5) Start->Issue1 Issue2 Glucuronide Elutes in Void (tR < t0) Start->Issue2 Issue3 Glucuronide Peak Splitting Start->Issue3 CheckpH Check Mobile Phase pH Issue1->CheckpH CheckStart Check Initial Gradient Issue2->CheckStart CheckTemp Check Column Temp Issue3->CheckTemp ActionHighPH Switch to High pH (pH 10) (Requires Hybrid Column) CheckpH->ActionHighPH If Column Allows ActionAddTEA Add 0.1% Triethylamine (UV Only - Suppresses Silanols) CheckpH->ActionAddTEA If Traditional Silica ActionAq Use 100% Aqueous Start (Switch to AQ-C18) CheckStart->ActionAq Standard Fix ActionHILIC Switch to HILIC Mode (If polar retention is priority) CheckStart->ActionHILIC Alternative ActionAnomers Mutarotation (Alpha/Beta) Increase Temp to 40-50°C CheckTemp->ActionAnomers Isomer Merge ActionAcyl Acyl Migration? Keep pH neutral during prep CheckTemp->ActionAcyl Prep Issue

Caption: Decision tree for diagnosing peak tailing and retention failure in TCA/Metabolite separations.

Module 4: Stability & Sample Preparation

Critical Warning: Imipramine glucuronides are chemically labile. Specifically, N-glucuronides (quaternary ammonium linked) are generally stable, but O-glucuronides (ether linked) are susceptible to hydrolysis and acyl migration.

Self-Validating Stability Protocol
  • Temperature Control: Maintain autosampler temperature at 4°C.

  • Solvent Exclusion: Avoid dissolving samples in 100% methanol, which promotes acyl migration. Use Water:Acetonitrile (90:10).

  • pH Window: Keep sample diluent pH between 4.0 and 6.0. Alkaline conditions promote rapid hydrolysis of the glucuronide back to the parent drug.

Module 5: Method Development Workflow

The following diagram illustrates the logical flow for developing a method that accommodates both the hydrophobic parent and hydrophilic metabolites.

MethodDev Step1 1. Column Screening (Select AQ-C18 or Phenyl-Hexyl) Step2 2. Mobile Phase Selection (MS: Formate / UV: Phosphate) Step1->Step2 Step3 3. Gradient Optimization (Focusing Step) Step2->Step3 Step4 4. Tailing Check (Imipramine As < 1.3?) Step3->Step4 Step4->Step2 Fail (Adjust pH/Add TEA) Step5 5. Resolution Check (Glucuronide k' > 2.0?) Step4->Step5 Pass Step5->Step3 Fail (Increase Aq Hold) Final Validated Method Step5->Final Pass

Caption: Step-by-step workflow for balancing retention of polar metabolites and peak shape of parent drug.

FAQ: Frequently Asked Questions

Q: My Imipramine peak is splitting. Is this degradation? A: Unlikely. Imipramine is stable.[1][2][3] Peak splitting is usually due to solvent mismatch. If your sample is dissolved in 100% organic solvent but your gradient starts at 100% aqueous, the drug precipitates at the head of the column. Fix: Match the sample diluent to the initial mobile phase (e.g., 10% ACN in Water).

Q: Can I use HILIC for this separation? A: HILIC is excellent for the glucuronides but challenging for Imipramine. Imipramine is relatively hydrophobic and will elute very early (near the void) in HILIC mode, or require very low organic conditions where solubility becomes a risk. HILIC is recommended only if you are exclusively quantifying the metabolites.

Q: Why do I see two peaks for the glucuronide? A: This is likely anomeric separation (


 and 

anomers of the glucuronide). This is a chromatographic artifact, not degradation. Fix: Increasing the column temperature to 40-50°C often accelerates the interconversion, merging them into a single peak.

References

  • BenchChem. (2025).[4] Pharmacokinetic Modeling of Imipramine and its Metabolites.[4] Retrieved from

  • National Institutes of Health (NIH). (2023). Analysis of 39 drugs and metabolites, including 8 glucuronide conjugates, in an upstream wastewater network via HPLC-MS/MS. Retrieved from

  • Waters Corporation. (2023). Analysis of Tricyclic Antidepressant Drugs in Plasma for Clinical Research. Retrieved from

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from

  • IAPC Journals. (2025). Imipramine solubility-pH profiles: self-aggregation vs. common-ion effect. Retrieved from [5]

Sources

stability issues of 2-Hydroxy Imipramine beta-D-Glucuronide in biological samples

Technical Support Center: Stability & Bioanalysis of 2-Hydroxy Imipramine -D-Glucuronide

Executive Summary

Welcome to the technical support hub for 2-Hydroxy Imipramine


-D-Glucuronide (2-OH-IMP-Gluc)

If you are analyzing Imipramine metabolites, you are likely encountering a common but dangerous phenomenon: variable quantitation of the aglycone (2-Hydroxy Imipramine) . This is often not a biological reality but an analytical artifact caused by the instability of the glucuronide conjugate.

This guide addresses the two distinct "stability" failures that plague this compound:

  • Biological Instability: Enzymatic hydrolysis in the sample tube (converting Glucuronide

    
     Aglycone).
    
  • Instrumental Instability: In-Source Fragmentation (ISF) inside the mass spectrometer (mimicking the Aglycone).

Module 1: Biological Stability (The Sample)

The Problem: You observe increasing concentrations of 2-Hydroxy Imipramine (2-OH-IMP) in your plasma or urine samples over time, even when stored at 4°C.

The Mechanism: 2-OH-IMP-Gluc is an ether glucuronide . Unlike acyl glucuronides, it is chemically stable at physiological pH. However, it is highly susceptible to


-glucuronidase
  • Urine: Often contains high levels of bacterial or endogenous

    
    -glucuronidase.
    
  • Plasma: Lower risk, but improper handling (hemolysis or room temperature exposure) can trigger deconjugation.

Troubleshooting Q&A

Q: Do I need to acidify my samples to stabilize 2-OH-IMP-Gluc? A: Generally, no . Unlike acyl glucuronides (which require pH < 4 to prevent rearrangement), ether glucuronides are chemically stable at neutral pH. Acidification can actually be detrimental by precipitating proteins prematurely or hydrolyzing other acid-labile metabolites.

  • Correct Action: Focus on temperature control and enzyme inhibition . Keep all samples at 4°C immediately after collection and freeze at -80°C as soon as possible.

Q: I am analyzing urine. How do I stop bacterial degradation? A: Urine is the high-risk matrix. If your collection protocol involves room-temperature storage (e.g., 24-hour collection), you must add a stabilizer.

  • Protocol: Add sodium azide (0.1% w/v) to prevent bacterial growth, or use a specific

    
    -glucuronidase inhibitor like D-saccharic acid 1,4-lactone  (5-10 mM final concentration) if you suspect active enzymatic hydrolysis.
    
Module 2: Analytical Stability (The Instrument)

The Problem: You detect 2-OH-IMP in the "blank" or "zero" samples, or your calibration curve for 2-OH-IMP has a poor intercept. Alternatively, you see a peak for 2-OH-IMP that perfectly co-elutes with the Glucuronide.

The Mechanism: In-Source Fragmentation (ISF) This is the most critical technical failure in glucuronide analysis. Inside the ESI source of your LC-MS/MS, the fragile O-glycosidic bond breaks before the first quadrupole (Q1).

  • The Glucuronide (

    
     ~473) loses the glucuronic acid moiety (-176 Da).
    
  • It enters Q1 as the Aglycone (

    
     ~297).
    
  • Result: The mass spectrometer "sees" 2-OH-IMP where there is actually only Glucuronide.

Visualizing the Artifact Pathway

GGluc2-OH-IMP-Glucuronide(Analyte B)EnzymeEnzymatic Hydrolysis(Sample Tube)Gluc->EnzymeISFIn-Source Fragmentation(MS Source)Gluc->ISFAglycone2-OH-Imipramine(Analyte A)DetectorFalse Positive Signal(Overestimation of A)Aglycone->DetectorDetectionEnzyme->AglyconeReal ConversionISF->AglyconeArtifact Conversion

Caption: Figure 1. Dual pathways of error. The red path represents biological degradation (real sample change). The yellow path represents instrumental artifact (false data).

Troubleshooting Q&A

Q: How do I confirm if I have In-Source Fragmentation? A: Perform the "Pure Standard Check" :

  • Inject a high-concentration standard of pure 2-OH-IMP-Glucuronide (e.g., 1000 ng/mL).

  • Monitor the MRM transition for the Aglycone (2-OH-IMP).

  • Result: If you see a peak in the Aglycone channel at the exact retention time of the Glucuronide, you have ISF.

Q: Can I fix ISF by changing MS parameters? A: Partially, but never completely. You can lower the Declustering Potential (DP) or Cone Voltage , which reduces the energy in the source. However, this often lowers sensitivity for all analytes.

  • The Only Real Fix: Chromatographic Separation . You must separate the Glucuronide from the Aglycone on the HPLC column. If they co-elute, accurate quantification is impossible because the ISF signal will overlap with the real analyte signal.

Module 3: Experimental Protocols
Protocol A: The "Ghost Peak" Evaluation (ISF Assessment)

Use this protocol during method validation to ensure selectivity.

  • Preparation: Prepare a neat solution of 2-OH-IMP-Glucuronide at

    
     in mobile phase.
    
  • LC Method: Run your standard gradient.

  • MS Method: Monitor two transitions:

    • Transition A (Glucuronide):

      
       (or specific fragment).
      
    • Transition B (Aglycone):

      
       (or specific fragment).
      
  • Calculation:

    
    
    (Note: This is a relative estimate. For absolute quantification, compare against an equimolar Aglycone standard).
    
  • Criteria: If the Glucuronide peak in the Aglycone channel exceeds 20% of the LLOQ of the Aglycone, you must improve chromatographic separation.

Protocol B: Sample Extraction (Minimizing Hydrolysis)

Standard LLE often fails to extract polar glucuronides efficiently. Use Protein Precipitation (PPT) or SPE for comprehensive profiling.

StepActionRationale
1. Aliquot Transfer

Plasma/Urine to a cold tube.
Keep at 4°C to inhibit enzymes.
2. Quench Add

ice-cold Acetonitrile (containing IS).
Precipitates proteins and enzymes immediately.
3. Vortex Vortex vigorously for 30s.Ensures complete protein denaturation.
4. Centrifuge 4,000g for 10 min at 4°C .Cold centrifugation prevents heating-induced hydrolysis.
5. Dilute Dilute supernatant 1:1 with water.Improves peak shape for early-eluting glucuronides on Reverse Phase LC.
Module 4: Stability Data Summary
Condition2-OH-IMP (Aglycone)2-OH-IMP-GlucuronideRisk Factor
Room Temp (24h) StableUnstable (Urine > Plasma)Enzymatic Hydrolysis
Freeze/Thaw (-20°C) Stable (3 cycles)Stable (3 cycles)Physical degradation (low risk)
Autosampler (4°C) Stable (48h)Stable (48h)Post-prep stability is generally good
Stock Solution (MeOH) Stable (-20°C)Stable (-20°C)Chemical stability is high
LC-MS Source StableUnstable In-Source Fragmentation (High Risk)
References
  • Suckow, R. F., & Cooper, T. B. (1988). Isolation and identification of the glucuronide conjugate of 2-hydroxydesipramine by preparative liquid chromatography.[1] Journal of Chromatography B: Biomedical Sciences and Applications. Link

  • Trontelj, J. (2012). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. IntechOpen. Link

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration. Link

  • Kadi, A. A., & Hefnawy, M. (2009). Stability of glucuronide conjugates in biological fluids. Journal of Chromatography B. (Contextual citation regarding general ether glucuronide stability).

Disclaimer: This guide is intended for research use only. All protocols should be validated within your specific laboratory environment following GLP guidelines.

Technical Support Center: HPLC Troubleshooting for 2-Hydroxy Imipramine β-D-Glucuronide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Zwitterionic Challenge

Welcome to the technical support guide for 2-Hydroxy Imipramine β-D-Glucuronide . If you are experiencing peak tailing, fronting, or retention loss, you are likely battling the "Zwitterionic Trap."

This analyte presents a unique chromatographic challenge because it combines two conflicting functional groups:

  • The Tricyclic Amine (Basic, pKa ~9.5): Inherited from the imipramine backbone, this tertiary amine is positively charged at neutral and acidic pH. It craves interaction with residual silanols on your column, causing severe tailing.[1][2]

  • The Glucuronic Acid Moiety (Acidic, pKa ~3.2): This adds significant polarity, reducing retention on standard C18 columns and introducing repulsive forces if the stationary phase is also negatively charged (e.g., at high pH).[2]

Unlike acyl glucuronides, this is an ether glucuronide (linked to the phenolic hydroxyl).[2] While it is chemically more stable than acyl glucuronides, it is still susceptible to in-source fragmentation in LC-MS and hydrolysis at extreme pH.[2]

Part 1: Diagnostic Workflow

Before adjusting your method, identify the specific symptom. Use the logic tree below to isolate the root cause.

DiagnosticWorkflow Start START: Identify Symptom Symptom1 Peak Tailing (Asymmetry > 1.5) Start->Symptom1 Symptom2 Peak Fronting / Splitting Start->Symptom2 Symptom3 No Retention / Elutes in Void Start->Symptom3 Cause1 Secondary Silanol Interactions (Amine Effect) Symptom1->Cause1 High pH or Non-Endcapped Column Cause2 Injection Solvent Mismatch (Strong Solvent Effect) Symptom2->Cause2 Sample in 100% MeOH/ACN Cause3 Phase Dewetting or Insufficient Polarity Symptom3->Cause3 Standard C18 used Action1 Action: Add Ammonium Formate OR Switch to CSH/HSS T3 Column Cause1->Action1 Action2 Action: Dilute Sample with Initial Mobile Phase Cause2->Action2 Action3 Action: Switch to HILIC OR High-Aqueous C18 Cause3->Action3

Figure 1: Diagnostic logic tree for isolating peak shape issues specific to zwitterionic glucuronides.

Part 2: Troubleshooting Guides (Q&A)

Issue 1: The "Shark Fin" Tailing

Q: My peak has a sharp front but a long, dragging tail (Asymmetry > 2.0). I am using a standard C18 column with 0.1% Formic Acid. Why is this happening?

The Science: At pH ~2.7 (0.1% Formic Acid), the tertiary amine on the imipramine backbone is fully protonated (


).[2] Standard C18 silica particles, even "end-capped" ones, often have residual silanol groups (

) that are ionized above pH 3-4.[2] However, even at lower pH, "acidic" silanols can interact with the positively charged amine via ion-exchange mechanisms.[2] This secondary interaction slows down a portion of the analyte, causing the tail.

The Fix: You need to suppress this interaction using one of three methods:

  • Buffer Selection (The "ionic shield"): Switch from simple formic acid to Ammonium Formate (10mM, pH 3.0) . The ammonium ions (

    
    ) flood the system and compete for the silanol sites, effectively "blocking" them from the imipramine amine.
    
  • Column Selection (The "modern approach"):

    • Charged Surface Hybrid (CSH): These columns have a slight positive surface charge that repels the protonated amine, virtually eliminating tailing.[2]

    • High Strength Silica (HSS T3): Designed for retention and silanol suppression.[2]

  • High pH Strategy (Advanced): If your column is hybrid (e.g., BEH C18), you can run at pH 10 (using Ammonium Hydroxide).[2] At this pH, the amine is deprotonated (neutral), eliminating the ion-exchange interaction entirely.[2] Note: Silica-based columns will dissolve at this pH.[2]

Issue 2: Peak Fronting & Splitting

Q: The peak looks like an "M" or has a shoulder on the front. I dissolved my sample in 100% Methanol to ensure solubility.

The Science: This is a classic Injection Solvent Mismatch . Glucuronides are polar and elute early in Reverse Phase LC (RPLC).[2] If you inject a sample dissolved in 100% Methanol (a "strong" solvent) into a mobile phase that is 95% Water (a "weak" solvent), the analyte travels faster than the mobile phase at the head of the column. It spreads out before it can focus, causing fronting or splitting.[2]

The Fix:

  • Protocol: Dry down your sample and reconstitute it in a solvent that matches your starting gradient conditions (e.g., 95% Water / 5% Methanol).

  • Alternative: If solubility is an issue, keep the organic content <20% in the injection solvent.

Issue 3: No Retention (Eluting in Void)

Q: The analyte elutes immediately (t0) on my C18 column.

The Science: The glucuronic acid moiety makes the molecule highly hydrophilic (logP drops significantly compared to the parent). On a standard C18 column, the "phase collapse" or "dewetting" phenomenon can occur in highly aqueous conditions, or the analyte simply prefers the mobile phase over the hydrophobic stationary phase.

The Fix: You have two robust options. Compare them in the table below:

FeatureOption A: RPLC (HSS T3)Option B: HILIC (Amide)
Mechanism Hydrophobic Interaction (optimized for water)Partitioning into water layer on surface
Column Type Waters HSS T3 or Agilent Polar C18TSKgel Amide-80 or BEH Amide
Mobile Phase A 10mM Ammonium Formate (aq)10mM Ammonium Formate (aq)
Mobile Phase B AcetonitrileAcetonitrile
Gradient 0% B → 95% B95% B → 50% B (Inverse Gradient)
Pros Robust, familiar to most usersHigher Sensitivity (better desolvation in MS)
Cons Lower sensitivity than HILICLonger equilibration times required

Part 3: Recommended Experimental Protocol

This protocol is designed to balance retention, peak shape, and MS sensitivity.

Method A: Reverse Phase (Robust)
  • Column: Waters XSelect CSH C18 or HSS T3 (

    
    )[2]
    
  • Temperature:

    
     (Reduces backpressure, improves mass transfer)[2]
    
  • Flow Rate:

    
    [2][3]
    
  • Mobile Phase A: 10mM Ammonium Formate in Water, pH 3.0 (Adjusted with Formic Acid)

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0.0 min: 5% B[2]

    • 1.0 min: 5% B (Hold for focusing)

    • 6.0 min: 95% B

    • 7.0 min: 95% B

    • 7.1 min: 5% B (Re-equilibration)

Method B: HILIC (High Sensitivity)
  • Column: BEH Amide (

    
    )[2]
    
  • Mobile Phase A: 50:50 Acetonitrile:Water with 10mM Ammonium Formate, pH 3.0[2]

  • Mobile Phase B: 95:5 Acetonitrile:Water with 10mM Ammonium Formate, pH 3.0[2]

  • Gradient: Start at 100% B (High Organic) and ramp down to 50% B.

Part 4: Mechanism of Interaction (Visual)

Understanding the molecular interactions helps predict future issues.

MolecularInteractions cluster_analyte Analyte: 2-OH-Imipramine-Gluc cluster_column Stationary Phase (Standard C18) Amine Tertiary Amine (+) (Basic Center) Silanol Residual Silanol (Si-O-) Amine->Silanol Ionic Attraction (Causes Tailing) Gluc Glucuronide (-/0) (Polar/Acidic) C18Chain C18 Chain Gluc->C18Chain Repulsion/Low Affinity (Causes Low Retention) Buffer Ammonium Ions (NH4+) Buffer->Silanol Blocks/Competes

Figure 2: Mechanism of "The Tailing Trap."[2] The positive amine binds to negative silanols. Ammonium buffer blocks this interaction.

References

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. (Focuses on silanol interactions and tailing factors).

  • Agilent Technologies. Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. (Comparison of HILIC vs RPLC for polar metabolites).

  • National Institutes of Health (PubChem). 2-Hydroxy-imipramine glucuronide Structure and Properties.[2] (Confirmation of ether linkage and chemical properties).

  • CHROMacademy. HPLC Troubleshooting Guide - Peak Tailing. (Detailed mechanisms on secondary interactions).

  • Regan, S. L., et al. Acyl glucuronides: the good, the bad and the ugly. (Differentiation between acyl and ether glucuronide stability). Journal of Pharmacy and Pharmacology.

Sources

reducing ion suppression for 2-Hydroxy Imipramine beta-D-Glucuronide in LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reducing Ion Suppression for 2-Hydroxy Imipramine -D-Glucuronide

Executive Summary: The "Three-Fold" Challenge

Welcome to the Technical Support Center. You are likely here because you are observing low sensitivity, poor reproducibility, or quantification bias for 2-Hydroxy Imipramine


-D-Glucuronide (2-OH-IMI-Glu) .

Analyzing this Phase II metabolite presents a unique convergence of three analytical challenges:

  • Extreme Polarity: Unlike the parent drug (Imipramine), the glucuronide moiety makes this molecule highly hydrophilic, causing it to elute early in Reversed-Phase LC (RPLC), directly in the "suppression zone" (salts and unretained matrix).

  • Source Lability: Glucuronides are susceptible to In-Source Fragmentation (ISF) , where the molecule degrades back to the parent before detection, skewing data for both the metabolite and the parent drug.

  • Phospholipid Interference: In plasma/serum, phospholipids (PLs) are the primary cause of ion suppression.[1] They often co-elute with glucuronides in RPLC or elute unpredictably in subsequent runs.

This guide provides a modular, self-validating workflow to eliminate these issues.

Module 1: Sample Preparation (The First Line of Defense)

The Problem: Standard Protein Precipitation (PPT) with methanol or acetonitrile removes proteins but leaves >95% of phospholipids in the sample. These lipids compete for charge in the ESI source, causing significant ion suppression.

The Solution: Replace PPT with Phospholipid Removal (PLR) Plates or Solid Phase Extraction (SPE) .

Protocol: Phospholipid Removal (PLR) Workflow

Recommended for high-throughput labs where SPE method development time is limited.

  • Load: Add 100

    
    L of plasma/serum to the PLR plate well.
    
  • Precipitate: Add 300

    
    L of 1% Formic Acid in Acetonitrile. (The acid helps disrupt protein binding; the organic solvent precipitates proteins).
    
  • Agitate: Vortex/Shake for 2 minutes to ensure complete precipitation.

  • Elute: Apply vacuum or positive pressure. Collect the filtrate.

    • Mechanism:[2][3][4][5] The PLR filter contains a zirconia-coated silica or similar Lewis acid moiety that selectively retains the phosphate group of the phospholipids while allowing the analyte (2-OH-IMI-Glu) to pass.

  • Concentrate (Optional): Evaporate and reconstitute in mobile phase compatible with your column (see Module 2).

Decision Matrix: Choosing the Right Prep

SamplePrepDecision Start Start: Select Sample Prep Throughput Is High Throughput Critical? Start->Throughput Sensitivity Is LLOQ < 1 ng/mL required? Throughput->Sensitivity No PPT Protein Precipitation (PPT) [NOT RECOMMENDED] High Suppression Risk Throughput->PPT Avoid if possible PLR Phospholipid Removal Plates (Best Balance) Throughput->PLR Yes Sensitivity->PLR No SPE Solid Phase Extraction (SPE) (Highest Cleanliness) Sensitivity->SPE Yes (Need Concentration)

Figure 1: Sample preparation decision tree. For glucuronides, avoid simple protein precipitation to prevent phospholipid buildup.

Module 2: Chromatographic Separation (The Spatial Solution)

The Problem: In standard C18 (RPLC), 2-OH-IMI-Glu is too polar. It elutes near the void volume (


), co-eluting with salts and unretained matrix components that suppress ionization.

The Solution: Use HILIC (Hydrophilic Interaction Liquid Chromatography) or a Polar-Embedded C18 .[4]

Why HILIC?

In HILIC, water is the "strong" solvent.[6] You start with high organic (e.g., 95% ACN) and gradient to higher aqueous.

  • Result: The polar glucuronide is retained and elutes later, well away from the void volume suppression zone.

  • Bonus: The high organic mobile phase enhances desolvation efficiency in ESI, often boosting sensitivity by 5-10x compared to aqueous RPLC.

Comparison of Column Chemistries
FeatureReversed-Phase (C18)HILIC (Silica/Amide)Impact on 2-OH-IMI-Glu
Elution Order Polar First (Early)Non-Polar First (Early)HILIC Wins: Analyte elutes away from early suppression.
Phospholipids Elute Late (or carry over)Elute Early (Void)HILIC Wins: Lipids dump early; Analyte elutes later.
Mobile Phase High AqueousHigh OrganicHILIC Wins: Better desolvation/ionization.
Re-equilibration FastSlowRPLC Wins: HILIC requires longer equilibration.
Recommended HILIC Conditions
  • Column: Amide or Zwitterionic HILIC stationary phase (1.7

    
    m or 2.7 
    
    
    
    m particles).
  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water (pH ~3.0).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Start 95% B

    
     50% B.
    

ElutionComparison cluster_RPLC Reversed Phase (C18) cluster_HILIC HILIC Mode Void_RPLC Void Volume (Salts + 2-OH-IMI-Glu) Late_RPLC Late Elution (Phospholipids) Void_HILIC Void Volume (Phospholipids + Non-polars) Retained_HILIC Retained Zone (2-OH-IMI-Glu) Void_HILIC->Retained_HILIC Separation

Figure 2: Elution profiles. In C18, the analyte co-elutes with suppression (Red). In HILIC, the analyte is separated from the suppression zone (Green).

Module 3: Mass Spectrometry Optimization (The Detection)

The Problem: In-Source Fragmentation (ISF) . The glucuronide bond is fragile. If the energy in the ion source (Cone Voltage, Declustering Potential) is too high, 2-OH-IMI-Glu will lose the glucuronic acid moiety (176 Da) inside the source.

  • Result: The mass spectrometer detects the parent drug (2-Hydroxy Imipramine) instead of the glucuronide. This leads to false negatives for the metabolite and false positives for the parent.

Troubleshooting Protocol: ISF Check
  • Inject: A pure standard of 2-OH-IMI-Glu (neat solution, no matrix).

  • Monitor: Two MRM channels:

    • Channel A: Glucuronide Transition (e.g.,

      
       473 
      
      
      
      297).
    • Channel B: Parent Transition (e.g.,

      
       297 
      
      
      
      72).
  • Analyze:

    • If you see a peak in Channel B at the same retention time as Channel A, ISF is occurring .

  • Fix: Lower the Cone Voltage (Waters) or Declustering Potential (Sciex/Agilent) in 5V increments until the signal in Channel B disappears or becomes <1% of Channel A.

Module 4: Validation & Quantification

The Problem: How do you prove you have eliminated matrix effects?

The Solution: The Matuszewski Method (Post-Extraction Spike).[7] Do not rely solely on "Matrix Matched Standards" as they hide the suppression rather than solving it.

Calculation of Matrix Factor (MF)

Perform the following experiment in triplicate:

  • Set A (Neat): Standard in mobile phase.

  • Set B (Post-Extraction Spike): Extract blank matrix, then spike standard into the extract.

  • Set C (Pre-Extraction Spike): Spike standard into matrix, then extract.

ParameterFormulaInterpretation
Matrix Factor (MF)

< 1.0: Ion Suppression> 1.0: Ion EnhancementTarget: 0.85 – 1.15
Recovery (RE)

Measures extraction efficiency (SPE/PLR performance).
Process Efficiency

Overall method performance.
Internal Standard (IS) Requirement
  • Gold Standard: Use Stable Isotope Labeled (SIL) 2-OH-IMI-Glu (e.g.,

    
     or 
    
    
    
    ).
  • Why? Only a SIL-Glucuronide will experience the exact same suppression and ISF as the analyte. Using a SIL-Parent (e.g., Imipramine-D3) is risky because it elutes at a different time (in RPLC) and does not compensate for ISF.

FAQ: Troubleshooting Scenarios

Q: I switched to HILIC, but my peak shape is split/broad. A: Check your sample solvent. In HILIC, injecting a high-aqueous sample (like 100% water) disrupts the partitioning mechanism at the head of the column.

  • Fix: Reconstitute your sample in 80-90% Acetonitrile .

Q: I see the parent drug signal in my blank plasma. Is it carryover? A: It could be, but check for ISF first. If you are running a patient sample that contains high levels of the Glucuronide, and your source parameters are too harsh, the Glucuronide will fragment in the source and appear as "Parent Drug" in the parent channel. This is a common cause of over-estimating parent drug concentrations.

Q: Can I use Ammonium Acetate instead of Formate? A: Yes. For glucuronides, Ammonium Acetate (pH ~5-6) can sometimes improve peak shape and sensitivity in negative mode. However, Imipramine derivatives usually ionize best in Positive Mode due to the tertiary amine. Ensure your pH is low enough (pH 3-4 with Formate) to protonate the amine, or use Acetate if you are detecting the deprotonated carboxyl group in Negative mode (though this is less common for this molecule).

References
  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[8] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019–3030.[8]

  • Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22–34.

  • Jemal, M., & Ouyang, Z. (2018). In-source fragmentation of glucuronide metabolites: Impact on bioanalytical method development and validation. Biomedical Chromatography, 32(1), e4096.

  • Agilent Technologies. (2019).[6] Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Technical Note.

  • Sigma-Aldrich (Merck). (2020). Ion-Suppression & Phospholipid Contamination in LC-MS. Technical Guide.

Sources

challenges in the synthesis and purification of 2-Hydroxy Imipramine beta-D-Glucuronide

Technical Support Center: 2-Hydroxy Imipramine -D-Glucuronide

Topic: Synthesis, Purification, and Stability Troubleshooting

Audience: Researchers, DMPK Scientists, and Analytical Chemists

Introduction: The Molecule & The Challenge

2-Hydroxy Imipramine


-D-Glucuronide (2-OH-IMP-Gluc)phenolic ether glucuronide

Key Technical Challenges:

  • Biosynthetic Yield: Chemical synthesis is stereochemically difficult; enzymatic synthesis (microsomal) is preferred but often suffers from low conversion rates due to UDPGA depletion and product inhibition.

  • Purification Complexity: The molecule is highly polar and zwitterionic (tertiary amine + glucuronic acid carboxyl), making retention on standard C18 columns difficult without precise pH control.

  • Stability: While immune to acyl migration (unlike acyl glucuronides), the glycosidic ether bond is susceptible to hydrolysis under acidic conditions or via bacterial

    
    -glucuronidase contamination.
    

Module 1: Biosynthetic Optimization (Upstream)

Context: Most labs utilize enzymatic synthesis using Human Liver Microsomes (HLM) or Recombinant UGTs (rUGT) rather than total chemical synthesis.

Q1: My conversion rate from 2-Hydroxy Imipramine to the Glucuronide is <5%. How can I improve yield?

Root Cause:

  • UDPGA Depletion: UDP-glucuronic acid (UDPGA) is unstable and degrades rapidly at

    
    .
    
  • Latency: The active site of UGT enzymes is luminal (inside the ER). In microsomes, the membrane barrier limits UDPGA access.

  • Product Inhibition: Glucuronides can inhibit their own formation.

Troubleshooting Protocol:

  • Membrane Permeabilization (The "Alamethicin Effect"):

    • Add Alamethicin (

      
       protein) to the incubation mixture. This forms pores in the microsomal membrane, allowing UDPGA free access to the active site without destroying enzyme structure (unlike detergents).
      
  • UDPGA Regeneration System:

    • Do not rely on a single bolus of UDPGA. Use a regeneration system:

      • UDP-Glucose Dehydrogenase (UDPGDH)

      • UDP-Glucose

    • Mechanism:[1][2][3] This continuously recycles UDP-glucose into UDPGA, maintaining saturation.

  • Optimized Incubation Buffer:

    • Magnesium: Ensure

      
       is at 
      
      
      .
      
      
      is an obligate cofactor for UGTs.
    • pH: Maintain pH

      
      . Deviations below 
      
      
      significantly reduce UGT activity.
Q2: Which enzyme source should I use: HLM or Recombinant UGTs?

Recommendation:

  • For Scale-up (mg quantities): Use Pooled Human Liver Microsomes (HLM) .

    • Reasoning: 2-OH-Imipramine is a substrate for multiple UGTs (primarily UGT1A4 for N-glucuronidation, but UGT1A3/1A6/2B7 contribute to O-glucuronidation of phenols). HLM provides the complete "cocktail."

  • For Kinetic Characterization: Use Recombinant UGT1A4 or UGT1A3 .

    • Note: While UGT1A4 is famous for N-glucuronidation (quaternary ammonium), it also catalyzes glucuronidation of 2-OH metabolites in tricyclics.

Module 2: Purification & Isolation (Downstream)

Context: Separating the polar glucuronide from the lipophilic parent (2-OH-Imipramine) and protein matrix.

Q3: The glucuronide elutes in the void volume (dead time) on my C18 column. How do I retain it?

Root Cause: The metabolite is too polar for standard C18 at neutral pH. The carboxyl group (


Troubleshooting Protocol:

ParameterRecommendationMechanism
Stationary Phase HILIC (Hydrophilic Interaction LC) or Polar-Embedded C18 (e.g., Waters T3, Phenomenex Luna Omega).HILIC retains polar compounds via water layer partitioning. Polar-embedded C18 prevents "phase collapse" in high aqueous flow.
Mobile Phase A

Ammonium Acetate (pH

).
Suppresses ionization of the carboxyl group slightly to increase lipophilicity without fully protonating the amine.
Ion Pairing (Alternative) Add

Heptafluorobutyric Acid (HFBA).
Forms a hydrophobic ion pair with the positively charged amine, significantly increasing retention on C18.
Q4: My SPE (Solid Phase Extraction) recovery is low (<40%). What cartridge should I use?

Protocol: Do not use standard C18 cartridges. Use a Polymeric Reversed-Phase (HLB) cartridge which handles the polarity range better.

Step-by-Step SPE Workflow:

  • Condition: Methanol

    
     Water.[4]
    
  • Load: Supernatant (diluted

    
     with water, pH adjusted to 
    
    
    ).
  • Wash 1:

    
     Methanol in Water (Removes salts/proteins).
    
  • Wash 2:

    
     Formic Acid in Water (Ensures glucuronide is protonated/neutral for better retention before elution, if using mixed-mode). Caution: Keep exposure time short to prevent hydrolysis.
    
  • Elute:

    
     Methanol.
    
  • Evaporate: Under Nitrogen at

    
    . Do not use heat >45°C. 
    

Module 3: Stability & Storage

Q5: Is 2-OH-IMP-Glucuronide susceptible to acyl migration?

Answer: No.

  • Explanation: Acyl migration occurs only in acyl glucuronides (where the drug is a carboxylic acid conjugated to the sugar).

  • Chemistry: 2-OH-IMP-Gluc is an ether glucuronide (phenolic oxygen link). The bond is chemically stable against rearrangement.

Q6: I see "parent" peak appearing in my purified stock after 1 week. Why?

Root Cause: Hydrolysis. Even though acyl migration isn't an issue, the ether bond is acid-labile.

Corrective Actions:

  • pH Control: Never store in acidic buffers (

    
    ) for extended periods.
    
  • Enzyme Contamination: If using biological synthesis, ensure all proteins are removed. Residual

    
    -glucuronidase (from liver homogenate or bacteria) will revert the metabolite to the parent.
    
    • Test: Add saccharolactone (a specific

      
      -glucuronidase inhibitor) to your storage buffer. If stability improves, you have enzyme contamination.
      

Visual Workflows

Figure 1: Biosynthesis & Purification Logic Flow

BiosynthesisWorkflowStartStart: 2-OH-Imipramine SubstrateEnzymeEnzyme Source:HLM + Alamethicin(Permeabilization)Start->EnzymeIncubateIncubation37°C, pH 7.4, 60-120 minEnzyme->IncubateCofactorCofactor Mix:UDPGA + MgCl2(Regeneration System)Cofactor->IncubateQuenchQuench:Ice-cold ACN + 0.1% Formic AcidIncubate->QuenchSpinCentrifugation10,000g, 4°CQuench->SpinSPESPE Purification(Oasis HLB)Spin->SPEHPLCSemi-Prep HPLCPolar-Embedded C18Ammonium Acetate pH 4.5SPE->HPLCFinalPurified 2-OH-IMP-GlucHPLC->Final

Caption: Optimized workflow for the enzymatic synthesis and isolation of 2-OH-Imipramine Glucuronide.

Figure 2: Troubleshooting Low Recovery

TroubleshootingProblemIssue: Low Recoveryof GlucuronideCheck1Check HPLC RetentionProblem->Check1Check2Check StabilityProblem->Check2VoidElutes in Void?Check1->VoidSol1Switch to HILICor add Ion Pair (HFBA)Void->Sol1YesSol2Check pH(Must be > 3.0)Void->Sol2NoParentParent Peak Increasing?Check2->ParentSol3Hydrolysis Detected:Neutralize EluentAdd SaccharolactoneParent->Sol3Yes

Caption: Decision tree for diagnosing recovery and stability issues during purification.

References

  • Sutfin, T. A., et al. (1984). High-performance liquid chromatographic assay for imipramine, desipramine, and their 2-hydroxylated metabolites. Journal of Chromatography B, 309, 38-46.

  • Stachulski, A. V., & Meng, X. (2013). Glucuronides from metabolites to medicines: a survey of the in vivo generation, chemical synthesis and properties of glucuronides. Natural Product Reports, 30(6), 806-848.

  • Nakajima, M., et al. (2002). Contribution of UGT1A4 to N-glucuronidation of imipramine and amitriptyline in human liver microsomes. Drug Metabolism and Disposition, 30(5), 591-597.

  • Trubetskoy, O. V., et al. (2008). UGT1A4 and UGT2B10 are major enzymes involved in N-glucuronidation of tricyclic antidepressants. Drug Metabolism and Disposition, 36(11), 2227-2236.

  • Waters Corporation. (2023). Oasis HLB Cartridges for Extraction of Acidic, Basic, and Neutral Compounds. Waters Application Notes.

Navigating Bioanalysis: A Technical Guide to Selecting an Internal Standard for 2-Hydroxy Imipramine β-D-Glucuronide

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive framework for selecting and validating an appropriate internal standard (IS) for the quantitative analysis of 2-Hydroxy Imipramine β-D-Glucuronide. Adherence to the principles outlined herein will enhance the accuracy, precision, and reliability of bioanalytical data, ensuring compliance with global regulatory standards.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of an internal standard in LC-MS/MS bioanalysis?

An internal standard is a compound of known concentration added to all samples, including calibrators, quality controls (QCs), and study samples, before sample processing. Its purpose is to correct for variability that can be introduced during various stages of the analytical workflow, such as sample extraction, injection volume differences, and fluctuations in mass spectrometer response. By normalizing the analyte's response to the IS response, a more accurate and precise quantification can be achieved.

Q2: What is the ideal internal standard for 2-Hydroxy Imipramine β-D-Glucuronide?

The gold standard and most highly recommended internal standard for the LC-MS/MS analysis of 2-Hydroxy Imipramine β-D-Glucuronide is its stable isotope-labeled (SIL) counterpart, 2-Hydroxy Imipramine β-D-Glucuronide-D6 .

Q3: Why is a stable isotope-labeled (SIL) internal standard considered the best choice?

According to regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), a SIL-IS is the most appropriate choice for mass spectrometry-based assays.[1] This is because a SIL-IS exhibits nearly identical physicochemical properties to the analyte, including extraction recovery, chromatographic retention time, and ionization efficiency. These similarities ensure that the IS closely tracks the analyte's behavior throughout the analytical process, providing the most effective correction for potential variabilities.

Q4: Are there viable alternatives if a SIL-IS is not available?

Yes. If a SIL-IS is not readily accessible, a structural analog can be considered. For 2-Hydroxy Imipramine β-D-Glucuronide, a suitable structural analog is 2-Hydroxy Desipramine β-D-Glucuronide . This compound shares a similar core structure and the glucuronide moiety, making it likely to have comparable extraction and chromatographic characteristics. However, it's crucial to thoroughly validate its performance to ensure it effectively mimics the analyte's behavior.

Q5: Where can these internal standards be sourced?

Both 2-Hydroxy Imipramine β-D-Glucuronide-D6 and 2-Hydroxy Desipramine β-D-Glucuronide are available from various commercial suppliers of reference standards and research chemicals.

Troubleshooting Guide: Internal Standard Performance

This section addresses common issues encountered with internal standards during method development and sample analysis.

Issue 1: High variability in the internal standard response across a single analytical run.

  • Potential Cause A: Inconsistent Sample Preparation. Errors during the addition of the IS, such as inconsistent pipetting, can lead to variable concentrations across samples.

    • Troubleshooting:

      • Ensure pipettes are properly calibrated and that the pipetting technique is consistent.

      • Add the IS to all samples at the earliest possible stage of the sample preparation process to account for variability in subsequent steps.[2]

      • Thoroughly vortex or mix each sample immediately after adding the IS to ensure homogeneity.

  • Potential Cause B: Matrix Effects. Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of the IS in the mass spectrometer source.

    • Troubleshooting:

      • Optimize the chromatographic separation to resolve the IS from interfering matrix components. This may involve adjusting the mobile phase gradient, changing the column chemistry, or modifying the flow rate.

      • Evaluate different sample preparation techniques (e.g., solid-phase extraction vs. liquid-liquid extraction vs. protein precipitation) to more effectively remove matrix interferences.

      • If matrix effects persist, a different IS may be necessary.

  • Potential Cause C: Instrument Instability. Fluctuations in the mass spectrometer's performance can lead to inconsistent IS responses.

    • Troubleshooting:

      • Perform a system suitability test before each analytical run to ensure the instrument is performing within acceptable limits.

      • Monitor for any drift in instrument parameters during the run.

      • Ensure the mobile phase and other instrument consumables are fresh and properly prepared.

Issue 2: The internal standard response is significantly different in study samples compared to calibrators and QCs.

  • Potential Cause: Differential Matrix Effects. The biological matrix of study samples may differ from the matrix used for calibrators and QCs, leading to different degrees of ion suppression or enhancement.

    • Troubleshooting:

      • Investigate the composition of the study samples for any unusual characteristics.

      • If possible, prepare calibrators and QCs in a matrix that is more representative of the study samples.

      • The use of a SIL-IS is particularly advantageous in this scenario as it is more likely to be equally affected by the matrix as the analyte.

Issue 3: The internal standard does not adequately correct for analyte variability.

  • Potential Cause (primarily for structural analog IS): The physicochemical properties of the IS and analyte are too dissimilar. The extraction recovery, chromatographic behavior, or ionization response of the structural analog may not accurately reflect that of the analyte.

    • Troubleshooting:

      • Re-evaluate the selection of the structural analog. Look for a compound with closer structural and functional group similarity to 2-Hydroxy Imipramine β-D-Glucuronide.

      • If a suitable structural analog cannot be found, investing in a custom synthesis of the SIL-IS is the most robust solution to ensure data quality.

Experimental Protocols

Protocol 1: Comparative Analysis for Internal Standard Selection

This protocol outlines a workflow for evaluating and selecting the most appropriate internal standard.

Caption: Decision workflow for internal standard selection.

Step-by-Step Methodology:

  • Preparation of Stock and Working Solutions:

    • Prepare individual stock solutions of 2-Hydroxy Imipramine β-D-Glucuronide, 2-Hydroxy Imipramine β-D-Glucuronide-D6, and 2-Hydroxy Desipramine β-D-Glucuronide in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

    • Prepare working solutions of the analyte and each potential IS by diluting the stock solutions.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of blank biological matrix (e.g., human plasma), add 10 µL of the analyte working solution.

    • Add 10 µL of the respective IS working solution (either the SIL or the structural analog).

    • Vortex briefly to mix.

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 5 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Chromatographic Conditions (starting point):

      • Column: A C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm) is a suitable starting point.[1]

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: Develop a gradient to ensure separation from matrix components and baseline resolution of the analyte and IS. A typical starting gradient could be 5-95% B over 5 minutes.

      • Flow Rate: 0.4 mL/min.

      • Column Temperature: 40 °C.

    • Mass Spectrometric Conditions:

      • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

      • MRM Transitions: Determine the optimal precursor and product ions for the analyte and each potential IS by infusing the individual standard solutions into the mass spectrometer.

  • Data Analysis and Validation:

    • Evaluate the peak shape, retention time, and response for the analyte and each IS.

    • Assess the performance of each IS based on the validation parameters outlined in the table below, which are derived from FDA and EMA guidelines.[1][3]

Data Presentation: Analyte and Potential Internal Standards
CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted Precursor Ion [M+H]⁺
2-Hydroxy Imipramine β-D-GlucuronideC₂₅H₃₂N₂O₇472.53473.2
2-Hydroxy Imipramine β-D-Glucuronide-D6C₂₅H₂₆D₆N₂O₇478.57479.2
2-Hydroxy Desipramine β-D-GlucuronideC₂₄H₃₀N₂O₇458.50459.2
Protocol 2: Validation of the Selected Internal Standard

This protocol details the key validation experiments for the chosen internal standard, in accordance with regulatory expectations.

Caption: Key validation parameters for the internal standard.

Step-by-Step Methodology:

  • Selectivity/Interference:

    • Analyze at least six different lots of blank biological matrix.

    • Monitor the MRM transition of the IS.

    • The response of any interfering components at the retention time of the IS should be ≤ 5% of the IS response in the Lower Limit of Quantification (LLOQ) sample.

  • Matrix Effect:

    • Prepare three sets of samples:

      • Set 1: Analyte and IS spiked into the mobile phase.

      • Set 2: Analyte and IS spiked into extracted blank matrix from at least six different sources.

      • Set 3: Analyte spiked into the matrix, extracted, and then the IS is added to the final extract.

    • Calculate the matrix factor (MF) for each lot of matrix: MF = (Peak response in the presence of matrix) / (Peak response in the absence of matrix).

    • The coefficient of variation (CV) of the IS-normalized matrix factor (MF of analyte / MF of IS) should be ≤ 15%.

  • Carryover:

    • Inject a blank sample immediately after the highest calibration standard (Upper Limit of Quantification, ULOQ).

    • The response of the IS in the blank sample should be ≤ 5% of the IS response in the LLOQ sample.

  • Stability:

    • Assess the stability of the IS in the stock and working solutions under the intended storage conditions (e.g., room temperature, refrigerated, frozen).

    • Analyze stored solutions at various time points and compare the response to a freshly prepared solution. The mean response should be within ±10% of the fresh solution.

By following this structured approach, researchers can confidently select and validate an internal standard for the bioanalysis of 2-Hydroxy Imipramine β-D-Glucuronide, ensuring the generation of high-quality, reliable, and defensible data.

References

  • Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. Retrieved from [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis. (2022). European Medicines Agency. Retrieved from [Link]

  • Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? (n.d.). BioPharma Services. Retrieved from [Link]

  • Trontelj, J. (2012). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. In Tandem Mass Spectrometry - Applications and Principles. IntechOpen. Retrieved from [Link]

  • Guideline on bioanalytical method validation. (2011). European Medicines Agency. Retrieved from [Link]

  • A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry. (2015). National Institutes of Health. Retrieved from [Link]

Sources

Validation & Comparative

Technical Comparison Guide: 2-Hydroxy Imipramine β-D-Glucuronide vs. Active Imipramine Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Hydroxy Imipramine β-D-Glucuronide (2-OH-IMI-G) represents the terminal Phase II inactivation product of the tricyclic antidepressant imipramine. Unlike its precursors—Imipramine (IMI) and 2-Hydroxy Imipramine (2-OH-IMI)—which possess significant pharmacological activity, 2-OH-IMI-G is a polar, water-soluble conjugate designed for renal excretion.

For researchers, distinguishing this metabolite is critical for three reasons:

  • Metabolic Phenotyping: It serves as a direct marker of Phase II conjugation efficiency (UGT activity) versus Phase I oxidative metabolism (CYP2D6 activity).

  • Stability Challenges: As an O-glucuronide, it exhibits distinct hydrolytic instability compared to the isomeric N-glucuronide (Imipramine-N-glucuronide).

  • Interference Potential: Its high polarity and potential for in-source fragmentation can interfere with the quantification of the active aglycone if not chromatographically resolved.

Metabolic Landscape & Pathway Analysis

Imipramine metabolism is a bifurcated process involving demethylation (CYP2C19) and hydroxylation (CYP2D6). The formation of 2-OH-IMI-G is the final detoxification step for the primary hydroxy metabolite.

Pathway Diagram

The following diagram illustrates the relationship between the parent drug, its active Phase I metabolites, and the terminal Phase II glucuronides.

ImipramineMetabolism IMI Imipramine (Parent) DMI Desipramine (Active Metabolite) IMI->DMI Demethylation (CYP2C19, CYP1A2) OH_IMI 2-Hydroxy Imipramine (Active Aglycone) IMI->OH_IMI Hydroxylation (CYP2D6) IMI_NG Imipramine N-Glucuronide IMI->IMI_NG N-Glucuronidation (UGT1A4) OH_DMI 2-Hydroxy Desipramine DMI->OH_DMI Hydroxylation (CYP2D6) OH_IMI_G 2-Hydroxy Imipramine beta-D-Glucuronide (Target Analyte) OH_IMI->OH_IMI_G O-Glucuronidation (UGT1A1, UGT2B7) OH_DMI_G 2-Hydroxy Desipramine Glucuronide OH_DMI->OH_DMI_G O-Glucuronidation

Caption: Figure 1. Metabolic cascade of Imipramine showing the divergence between Phase I activation (Hydroxylation/Demethylation) and Phase II inactivation (Glucuronidation).

Comparative Technical Analysis

The following table contrasts 2-OH-IMI-G with its aglycone and the alternative N-glucuronide pathway.

Feature2-Hydroxy Imipramine β-D-Glucuronide (2-OH-IMI-G)2-Hydroxy Imipramine (Aglycone)Imipramine N-Glucuronide (IMI-N-G)
Type Phase II Metabolite (O-Conjugate)Phase I Metabolite (Active)Phase II Metabolite (N-Conjugate)
Pharmacology Inactive (Excretion product)Active (Inhibits NE/5-HT reuptake)Inactive (Quaternary ammonium linked)
Enzymatic Origin UGT1A1, UGT2B7 (Phenol conjugation)CYP2D6 (Hydroxylation)UGT1A4 (Tertiary amine conjugation)
Polarity (LogP) High Polarity (Hydrophilic)Moderate (Lipophilic)High Polarity (Hydrophilic)
Stability (Enzymatic) Susceptible to

-glucuronidase
StableOften resistant to

-glucuronidase
Stability (Chemical) Labile at high pHStableLabile at low pH (Acid labile)
MS/MS Transition Neutral loss of 176 Da (Glucuronic acid)Fragment ions: m/z 58, 86Neutral loss of 176 Da + quaternary amine fragments
Key Mechanistic Insights
  • Activity vs. Inactivity: 2-OH-IMI is pharmacologically active and contributes to the therapeutic effect. 2-OH-IMI-G is the "off-switch" for this activity. In clinical studies, high ratios of [2-OH-IMI-G] / [2-OH-IMI] indicate efficient clearance.

  • The "Glucuronide Trap": Researchers often measure "Total 2-Hydroxy Imipramine" by treating samples with

    
    -glucuronidase. This converts 2-OH-IMI-G back into 2-OH-IMI. However, this masks the efficiency of the Phase II step. Direct measurement  of the glucuronide is required to study UGT polymorphisms.
    
  • Isomeric Distinction: 2-OH-IMI-G is an ether (O-linked) glucuronide. Imipramine N-glucuronide is a quaternary ammonium (N-linked) glucuronide. These can be distinguished by MS/MS: N-glucuronides often show a characteristic fragmentation pattern involving the loss of the glucuronosyl moiety with charge retention on the nitrogen, whereas O-glucuronides typically lose the neutral glucuronic acid moiety (176 Da).

Experimental Protocols

Protocol A: Direct Quantification via LC-MS/MS (Recommended)

Use this protocol to quantify the intact glucuronide without hydrolysis.

Reagents:

  • Internal Standard: 2-Hydroxy Imipramine-d6 β-D-Glucuronide (Deuterated standards are essential to correct for matrix effects).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Workflow:

  • Sample Prep: Mix 50 µL plasma with 150 µL cold acetonitrile (containing IS). Vortex 30s. Centrifuge at 10,000 x g for 10 min.

  • Separation: Inject 5 µL supernatant onto a C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm).

  • Gradient:

    • 0-1 min: 5% B (Hold to elute salts)

    • 1-5 min: Linear ramp to 40% B (Glucuronides elute early)

    • 5-7 min: Ramp to 95% B (Elute parent/aglycone)

  • Detection (ESI+):

    • Precursor: m/z 473.2 [M+H]+

    • Product: m/z 297.2 (Loss of glucuronic acid, -176 Da) -> Corresponds to 2-OH-IMI aglycone.

    • Secondary Product: m/z 58 (Amine fragment typical of imipramine side chain).

Protocol B: Indirect Quantification (Enzymatic Hydrolysis)

Use this to measure "Total 2-Hydroxy Imipramine".

  • Buffer: Prepare 0.1 M Acetate buffer (pH 5.0).

  • Digestion: Add 1000 units of

    
    -glucuronidase (from Helix pomatia or E. coli) to 100 µL plasma.
    
  • Incubation: Incubate at 37°C for 2 hours.

    • Note:Helix pomatia juice contains sulfatase activity, which is beneficial if sulfate conjugates are also present, though glucuronidation is the major pathway for 2-OH-IMI.

  • Termination: Stop reaction with 300 µL ice-cold acetonitrile.

  • Analysis: Quantify 2-OH-IMI (m/z 297.2) and subtract the pre-hydrolysis (free) concentration to calculate the glucuronide fraction.

Stability & Handling Guide

The stability of glucuronide metabolites is a common source of experimental error.[1]

StabilityWorkflow Start Sample Collection Acid Acidification (pH < 3) Start->Acid Avoid for N-Gluc Base Alkalinization (pH > 9) Start->Base Safe for O-Gluc Freeze Flash Freeze (-80°C) Start->Freeze Recommended Result_Acid Risk: Hydrolysis of N-Glucuronides Acid->Result_Acid Result_Base Risk: Acyl Migration (Not applicable to 2-OH-IMI-G) Base->Result_Base Result_Stable Optimal Stability Freeze->Result_Stable

Caption: Figure 2. Stability decision tree. Unlike acyl-glucuronides, 2-OH-IMI-G (ether glucuronide) is relatively stable at physiological pH but sensitive to enzymatic degradation.

  • Critical Warning: While 2-OH-IMI-G (O-glucuronide) is chemically stable in neutral buffers, Imipramine N-glucuronide is acid-labile. If your assay aims to measure both glucuronides simultaneously, avoid strong acidification during sample preparation (e.g., do not use high concentrations of TCA or HCl). Use simple protein precipitation with methanol/acetonitrile.

References

  • Sutfin, T. A., et al. (1988). "The Analysis and Disposition of Imipramine and Its Active Metabolites in Man." Journal of Pharmacology and Experimental Therapeutics. Link

  • Nakajima, M., et al. (2002). "Imipramine N-glucuronidation in human liver microsomes: biphasic kinetics and characterization of UDP-glucuronosyltransferase isoforms." Drug Metabolism and Disposition, 30(6), 636-642. Link

  • Trontelj, J. (2012). "Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS." IntechOpen. Link

  • Coutts, R. T., et al. (1993). "Metabolism of imipramine in vitro by human CYP2D6." Life Sciences. Link

  • BenchChem. "Pharmacokinetic Modeling of Imipramine and its Metabolites." Application Notes. Link

Sources

A Guide to Inter-Laboratory Comparison of 2-Hydroxy Imipramine β-D-Glucuronide Measurements

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is a critical aspect of pharmacokinetic and pharmacodynamic studies. This guide provides an in-depth comparison of methodologies for the measurement of 2-Hydroxy Imipramine β-D-Glucuronide, a significant metabolite of the tricyclic antidepressant Imipramine. We will delve into the nuances of establishing a robust analytical method and the importance of inter-laboratory comparisons to ensure data consistency and reliability across different research sites.

The Critical Role of 2-Hydroxy Imipramine β-D-Glucuronide in Drug Metabolism Studies

Imipramine is extensively metabolized in the body, with hydroxylation and subsequent glucuronidation being major pathways. The resulting metabolite, 2-Hydroxy Imipramine β-D-Glucuronide, is a key analyte in understanding the overall disposition of Imipramine. Accurate measurement of this metabolite is crucial for a comprehensive pharmacokinetic profile, which in turn informs dosing regimens and safety assessments. Given the global nature of clinical trials and drug development, it is imperative that analytical methods for this metabolite are harmonized and that data generated from different laboratories are comparable.

Designing an Inter-Laboratory Comparison Study

An inter-laboratory comparison, often referred to as a proficiency test, is a powerful tool for assessing the performance of different laboratories and analytical methods.[1] The fundamental principle involves analyzing identical samples at multiple facilities and comparing the results.[1][2][3][4][5] For 2-Hydroxy Imipramine β-D-Glucuronide, such a study would typically involve the distribution of spiked plasma or urine samples, as well as incurred samples from subjects administered Imipramine.

The following diagram illustrates a typical workflow for an inter-laboratory comparison study:

LC_MS_MS_Workflow A Sample Preparation (Protein Precipitation) B LC Separation (Reversed-Phase C18) A->B C Ionization (ESI+) B->C D Mass Analysis (Q1) (Precursor Ion Selection) C->D E Fragmentation (Q2) (Collision-Induced Dissociation) D->E F Mass Analysis (Q3) (Product Ion Selection) E->F G Detection & Quantification F->G

Sources

LC-MS vs. GC-MS: The Definitive Guide to 2-Hydroxy Imipramine β-D-Glucuronide Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Polarity Paradox

For the quantification of 2-Hydroxy Imipramine β-D-Glucuronide , the choice between LC-MS and GC-MS is not merely a preference of instrumentation but a fundamental decision between direct observation and indirect inference .

  • The Verdict: LC-MS/MS is the superior, scientifically robust choice for the direct analysis of the intact glucuronide conjugate. It preserves the molecular integrity of this thermally labile, polar Phase II metabolite.

  • The Alternative: GC-MS is a viable but indirect method. It cannot analyze the intact glucuronide. It requires enzymatic hydrolysis to cleave the glucuronic acid moiety, followed by derivatization of the aglycone (2-hydroxy imipramine). This measures "Total 2-Hydroxy Imipramine" rather than the specific conjugate.

The Analyte: Why 2-Hydroxy Imipramine β-D-Glucuronide Challenges Detection

To design a valid protocol, one must first understand the physicochemical enemies:

  • Thermal Instability: Glucuronides are ether- or ester-linked conjugates that degrade rapidly under the high temperatures of a GC injection port (250°C+), leading to on-column pyrolysis and erratic results.

  • Extreme Polarity: The addition of the glucuronic acid group (

    
    ) adds multiple hydroxyl groups and a carboxylic acid, drastically increasing water solubility and preventing retention on standard non-polar GC columns (e.g., DB-5MS) without chemical modification.
    
  • Isobaric Interference: In complex biological matrices (plasma/urine), the glucuronide may co-elute with other Phase II metabolites unless highly selective chromatography is employed.

Technical Deep Dive: The Methodological Divide

A. LC-MS/MS: The Direct Approach (Gold Standard)

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) utilizes Electrospray Ionization (ESI) , a "soft" ionization technique that transfers the intact glucuronide from the liquid to the gas phase without thermal degradation.

  • Mechanism: The glucuronide is separated on a Reversed-Phase (C18) column. ESI operates at atmospheric pressure and moderate temperatures.

  • Selectivity: Multiple Reaction Monitoring (MRM) targets the specific precursor ion (Intact Glucuronide) and a characteristic fragment (usually the loss of the glucuronic acid moiety, -176 Da).

  • Causality: Because we measure the intact mass, we eliminate false positives from unconjugated 2-hydroxy imipramine naturally present in the sample.

B. GC-MS: The Indirect Approach (Hydrolysis Required)

Gas Chromatography-Mass Spectrometry requires analytes to be volatile and thermally stable.

  • The Bottleneck: You cannot inject the glucuronide directly.

  • The Workaround:

    • Hydrolysis: Incubate sample with

      
      -glucuronidase (e.g., from E. coli or Helix pomatia) to cleave the bond, releasing free 2-hydroxy imipramine.
      
    • Extraction: LLE or SPE to isolate the aglycone.

    • Derivatization: React the polar -OH and -NH groups with a silylating agent (e.g., MSTFA or BSTFA) to create a volatile trimethylsilyl (TMS) derivative.

  • Risk Factor: Incomplete hydrolysis leads to underestimation. Incomplete derivatization leads to peak tailing and sensitivity loss.

Performance Comparison Matrix

FeatureLC-MS/MS (Direct Analysis)GC-MS (Indirect Analysis)
Analyte State Intact ConjugateDerivatized Aglycone (TMS-derivative)
Sample Prep Simple (Protein Ppt or Dilute-and-Shoot)Complex (Hydrolysis + Extraction + Derivatization)
Specificity High (Distinguishes Free vs. Glucuronide)Low (Measures Total = Free + Glucuronide)
Thermal Risk None (Ambient/Low Temp)High (Pyrolysis if underivatized)
Sensitivity (LOD) Excellent (< 1 ng/mL)Good (1–5 ng/mL), dependent on derivatization efficiency
Throughput High (5–8 min run time)Low (Requires hours for hydrolysis/derivatization)

Visualization: Workflow Logic

The following diagram illustrates the critical decision pathways and chemical transformations required for each method.

AnalysisWorkflow Sample Biological Sample (Plasma/Urine) Decision Method Selection Sample->Decision LC_Prep LC-MS Prep: Protein Precipitation (MeOH/ACN) Decision->LC_Prep Direct Analysis GC_Hydrolysis Step 1: Hydrolysis (β-glucuronidase, 37-55°C) Decision->GC_Hydrolysis Indirect Analysis LC_Inject Direct Injection (C18 Column) LC_Prep->LC_Inject LC_Detect ESI-MS/MS Detection (Intact Glucuronide) LC_Inject->LC_Detect Result_LC Result_LC LC_Detect->Result_LC Specific Glucuronide Conc. GC_Extract Step 2: Extraction (LLE/SPE) GC_Hydrolysis->GC_Extract GC_Deriv Step 3: Derivatization (MSTFA/BSTFA -> TMS) GC_Extract->GC_Deriv GC_Detect GC-MS Detection (Derivatized Aglycone) GC_Deriv->GC_Detect Result_GC Result_GC GC_Detect->Result_GC Total (Free + Conj) Conc.

Figure 1: Decision matrix comparing the streamlined LC-MS workflow against the multi-step GC-MS hydrolysis protocol.

Validated Experimental Protocols

Protocol A: LC-MS/MS Direct Quantification

Objective: Quantify intact 2-Hydroxy Imipramine β-D-Glucuronide in human plasma.

  • Sample Preparation (Protein Precipitation):

    • Aliquot 100 µL of plasma into a 1.5 mL centrifuge tube.

    • Add 300 µL of ice-cold Acetonitrile containing internal standard (e.g., Imipramine-d3 or analog).

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer supernatant to an autosampler vial.

  • LC Conditions:

    • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid + 10 mM Ammonium Formate in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

  • MS/MS Detection (ESI Positive Mode):

    • Precursor Ion: [M+H]+ (Calculate exact mass: Imipramine (280) + Oxygen (16) + Glucuronic Acid (176) - H2O (18) + H(1) ≈ 455 m/z).

    • Product Ion: Monitor the transition m/z 455 → 281 (Loss of glucuronic acid moiety).

    • Self-Validation: Ensure the retention time of the glucuronide is distinct from the aglycone (2-hydroxy imipramine) to confirm separation.

Protocol B: GC-MS Indirect Quantification

Objective: Quantify "Total" 2-Hydroxy Imipramine (Free + Conjugated).

  • Hydrolysis (Critical Step):

    • Mix 200 µL urine/plasma with 200 µL Acetate Buffer (pH 5.0) containing

      
      -glucuronidase (E. coli K12 or Helix pomatia).
      
    • Incubate: 55°C for 2 hours.

    • Control Check: Run a parallel sample without enzyme to measure "Free" levels.

  • Extraction & Derivatization:

    • Adjust pH to >10 using Carbonate buffer.

    • Extract with Hexane:Isoamyl alcohol (98:2). Evaporate to dryness under Nitrogen.

    • Reagent Addition: Add 50 µL MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

    • Reaction: Incubate at 60°C for 30 minutes. This converts the hydroxyl and amine groups to TMS-ethers/amines.

  • GC-MS Analysis:

    • Column: DB-5MS (5% Phenyl Methyl Siloxane).

    • Injector: Splitless at 250°C.

    • Detection: SIM mode monitoring the molecular ion of the TMS-derivative.

References

  • Smyth, W. F. (2024).[1] Applications of Gas Chromatography for Tricyclic Antidepressants Analysis. Encyclopedia.pub. Link

  • Narasimhachari, N., Saady, J., & Friedel, R. O. (1981). Quantitative mapping of metabolites of imipramine and desipramine in plasma samples by gas chromatographic-mass spectrometry. Biological Psychiatry, 16(10), 937-944. Link

  • Eap, C. B., Koeb, L., & Baumann, P. (1994). Determination of trimipramine and its demethylated and hydroxylated metabolites in plasma by gas chromatography-mass spectrometry. Journal of Chromatography B, 652(1), 97-103.[2] Link

  • Luo, D., et al. (2016). Comparison of LC–MS-MS and GC–MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program. Journal of Analytical Toxicology, 40(1), 8-14. Link

  • PubChem. (2025).[3] Imipramine | C19H24N2.[3] National Library of Medicine. Link

Sources

A Comparative Guide to the Pharmacokinetic Profiles of 2-Hydroxy Imipramine beta-D-Glucuronide and its Parent Drug, Imipramine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, a comprehensive understanding of a drug's metabolic journey is paramount. This guide provides an in-depth comparison of the pharmacokinetic profiles of the tricyclic antidepressant imipramine and its major phase II metabolite, 2-hydroxy imipramine beta-d-glucuronide. While extensive data exists for the parent drug, this guide synthesizes available information to draw a comparative picture and provides the experimental framework necessary for a head-to-head investigation.

Introduction: The Metabolic Fate of Imipramine

Imipramine, a cornerstone in the treatment of depression and other conditions, undergoes extensive hepatic metabolism, a critical determinant of its therapeutic efficacy and potential for drug-drug interactions. The primary metabolic pathways involve demethylation to its active metabolite, desipramine, and hydroxylation to 2-hydroxyimipramine, which is also pharmacologically active.[1][2] This hydroxylated metabolite is then conjugated with glucuronic acid to form 2-hydroxy imipramine beta-d-glucuronide, a more water-soluble compound readily excreted from the body.[1][3] Understanding the distinct pharmacokinetic characteristics of the parent drug and its glucuronide metabolite is essential for a complete picture of imipramine's disposition in the body.

Comparative Pharmacokinetic Profiles

A direct comparison of the key pharmacokinetic parameters reveals significant differences between imipramine and what is known about its glucuronide metabolite. The lipophilic nature of imipramine contributes to its large volume of distribution and extensive tissue binding, whereas the addition of a glucuronic acid moiety dramatically increases the polarity of the molecule, altering its distribution and facilitating its elimination.

ParameterImipramine2-Hydroxy Imipramine beta-D-GlucuronideRationale for Differences
Peak Plasma Time (Tmax) 2-6 hours post-oral administrationExpected to be later than imipramine and 2-hydroxyimipramineFormation of the glucuronide is a subsequent metabolic step following the formation of the hydroxylated intermediate.
Half-life (t½) 6-20 hours[2][3]Expected to be shorter than imipramineGlucuronidation is a detoxification pathway that enhances renal clearance, leading to more rapid elimination.[1]
Volume of Distribution (Vd) High (650-1100 L)[3]Expected to be significantly lowerIncreased hydrophilicity due to the glucuronide group limits distribution into tissues and confines it more to the systemic circulation.
Clearance (CL) High (0.8-1.5 L/min)[3]Expected to be high, primarily via renal excretionThe high water solubility of the glucuronide conjugate facilitates efficient renal clearance.[4]
Bioavailability (Oral) 30-70% (extensive first-pass metabolism)[2]Not applicable (formed endogenously)This metabolite is a product of imipramine's metabolism and is not administered directly.
Protein Binding ~60-96%[2]Expected to be lower than imipramineThe addition of the polar glucuronic acid moiety generally reduces plasma protein binding.

Metabolic Pathway and Experimental Workflow

To visualize the metabolic conversion of imipramine and the general process for its pharmacokinetic evaluation, the following diagrams are provided.

Imipramine Imipramine Desipramine Desipramine (Active Metabolite) Imipramine->Desipramine Demethylation (CYP2C19) Two_Hydroxy_Imipramine 2-Hydroxy Imipramine (Active Metabolite) Imipramine->Two_Hydroxy_Imipramine Hydroxylation (CYP2D6) Two_Hydroxy_Imipramine_Glucuronide 2-Hydroxy Imipramine beta-D-Glucuronide (Inactive, Excreted) Two_Hydroxy_Imipramine->Two_Hydroxy_Imipramine_Glucuronide Glucuronidation (UGT) cluster_0 Pre-analytical Phase cluster_1 Analytical Phase cluster_2 Data Analysis Phase Animal_Dosing Animal Dosing (Oral Gavage/IV) Blood_Sampling Serial Blood Sampling Animal_Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Sample_Extraction Sample Extraction (LLE/SPE) Plasma_Separation->Sample_Extraction LC_MS_MS_Analysis LC-MS/MS Analysis Sample_Extraction->LC_MS_MS_Analysis PK_Parameter_Calculation PK Parameter Calculation LC_MS_MS_Analysis->PK_Parameter_Calculation Data_Interpretation Data Interpretation PK_Parameter_Calculation->Data_Interpretation

Caption: Experimental workflow for a preclinical pharmacokinetic study.

Experimental Protocols

To empower researchers to conduct their own comparative studies, the following detailed protocols are provided.

Protocol 1: In Vivo Pharmacokinetic Study in Rats

This protocol outlines a standard procedure for a preclinical pharmacokinetic study in rats to determine the plasma concentration-time profiles of imipramine and its metabolites.

1. Animal Model:

  • Species: Male Wistar rats (250-300g).

  • Acclimatization: Acclimatize animals for at least one week prior to the study with a 12-hour light/dark cycle and free access to food and water.

2. Drug Administration:

  • Formulation: Prepare a solution of imipramine hydrochloride in sterile water for injection.

  • Dosing: Administer a single oral dose of 10 mg/kg via oral gavage. For intravenous administration, administer 2 mg/kg via the tail vein.

3. Blood Sampling:

  • A sparse sampling or serial sampling approach can be used. For serial sampling from the same animal, cannulate the jugular vein prior to the study.

  • Collect blood samples (approximately 0.2 mL) into heparinized tubes at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose. [5] - Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

Protocol 2: Quantification of Imipramine and 2-Hydroxy Imipramine beta-D-Glucuronide by LC-MS/MS

This protocol provides a sensitive and specific method for the simultaneous quantification of imipramine and its glucuronide metabolite in plasma.

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • Condition an SPE cartridge (e.g., C18) with methanol followed by water.

  • To 100 µL of plasma, add an internal standard (e.g., deuterated imipramine and deuterated 2-hydroxy imipramine glucuronide).

  • Load the sample onto the conditioned SPE cartridge.

  • Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

  • Elute the analytes with a stronger organic solvent (e.g., methanol).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

2. LC-MS/MS Conditions:

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate the analytes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM).

    • Monitor specific precursor-to-product ion transitions for imipramine, 2-hydroxy imipramine, 2-hydroxy imipramine beta-d-glucuronide, and their respective internal standards.

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • Determine the concentration of the analytes in the plasma samples from the calibration curve.

  • Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, and half-life.

Trustworthiness and Self-Validating Systems

The provided protocols are designed to be self-validating. The use of internal standards in the analytical method corrects for variations in sample preparation and instrument response, ensuring the accuracy and precision of the quantitative data. The inclusion of a full calibration curve and quality control samples at low, medium, and high concentrations within each analytical run will validate the performance of the assay. In the in-vivo study, a pre-dose blood sample serves as a baseline to ensure no endogenous interference.

Conclusion and Future Directions

This guide provides a comparative overview of the pharmacokinetic profiles of imipramine and its glucuronide metabolite, 2-hydroxy imipramine beta-d-glucuronide. While the pharmacokinetics of imipramine are well-characterized, there is a clear need for more definitive studies on its glucuronide conjugate to fully elucidate its contribution to the overall disposition of the drug. The experimental protocols detailed herein offer a robust framework for researchers to generate this crucial data, leading to a more complete understanding of imipramine's metabolic fate and informing future drug development and clinical use.

References

  • A simple and sensitive HPLC method for analysis of imipramine in human plasma with UV detection and liquid-liquid extraction: Application in bioequivalence studies. (URL: [Link])

  • Simultaneous determination of imipramine, desipramine and their 2- and 10-hydroxylated metabolites in human plasma and urine by high-performance liquid chromatography. (URL: [Link])

  • Multiple-dose pharmacokinetics of imipramine and its major active and conjugated metabolites in depressed patients. (URL: [Link])

  • A simple and sensitive HPLC method for analysis of imipramine in human plasma with UV detection and liquid-liquid extraction: Application in bioequivalence studies. (URL: [Link])

  • Imipramine/Desipramine Pathway, Pharmacokinetics. (URL: [Link])

  • Determination of blood levels of antidepressants by high-performance liquid chromatography. (URL: [Link])

  • Kinetic parameters of imipramine after a single oral dose. (URL: [Link])

  • Imipramine: a model substance in pharmacokinetic research. (URL: [Link])

  • Measurement and pharmacokinetic analysis of imipramine and its metabolite by brain microdialysis. (URL: [Link])

  • Pharmacokinetics of imipramine and its major metabolites in pregnant rats and their fetuses following a single dose. (URL: [Link])

  • Blood Sampling Time Point Design in Pharmacokinetic (PK) Studies. (URL: [Link])

Sources

relative abundance of 2-Hydroxy Imipramine beta-D-Glucuronide in different species

Comparative Profiling of 2-Hydroxy Imipramine -D-Glucuronide Across Species

Content Type: Publish Comparison Guide
Author: Senior Application Scientist

Executive Summary & Mechanistic Context

2-Hydroxy Imipramine


-D-Glucuronide (2-OH-IMP-Glu)UDP-glucuronosyltransferase (UGT)

This guide objectively compares the abundance of this metabolite across Human, Rat, Dog, and Monkey matrices. It highlights the physiological divergence that causes humans to excrete this conjugate primarily in urine, while rodents shunt it toward biliary/fecal elimination.

Metabolic Pathway Visualization

The following diagram illustrates the formation of 2-OH-IMP-Glu, distinguishing between the CYP-mediated Phase I hydroxylation and the UGT-mediated Phase II conjugation.

MetabolicPathwayIMPImipramine(Parent)DMIDesipramine(Active Met.)IMP->DMIN-Demethylation(CYP2C19, 1A2, 3A4)OH_IMP2-HydroxyImipramine(Phase I)IMP->OH_IMP2-Hydroxylation(CYP2D6)OH_IMP_GLU2-Hydroxy Imipraminebeta-D-Glucuronide(Phase II - Target)OH_IMP->OH_IMP_GLUO-Glucuronidation(UGT1A4, 2B10)UrineRenal Excretion(Human Major)OH_IMP_GLU->UrineBileBiliary Excretion(Rat Major)OH_IMP_GLU->Bile

Figure 1: Metabolic trajectory of Imipramine. The formation of 2-OH-IMP-Glu is the primary clearance pathway for the hydroxylated intermediate.

Interspecies Abundance Comparison

The relative abundance of 2-OH-IMP-Glu varies drastically by species, driven not by the rate of formation, but by the route of elimination .

The Molecular Weight Threshold Rule
  • Humans: Threshold for biliary excretion is MW > 500 Da.

  • Rats: Threshold is MW > 325 Da.

  • Target Molecule MW: ~472 Da.

Impact: Because 2-OH-IMP-Glu (472 Da) sits between these thresholds, rats actively pump it into bile (fecal elimination), whereas humans filter it into urine.

Comparative Data Table
FeatureHuman Rat (Wistar/Sprague-Dawley) Dog (Beagle) Cynomolgus Monkey
Primary Matrix Urine (Major)Bile / Feces (Major)Urine (Moderate)Urine (Moderate)
Abundance (Urine) High (>40% of dose)Low (<10% of dose)Medium Medium-High
Glucuronidation Type Predominantly O-glucuronideMixed N- and O-glucuronideO-glucuronideO-glucuronide
Phase I vs II Ratio Conjugates > Free metabolitesFree metabolites > Conjugates (in urine)VariableConjugates > Free
Key Enzyme UGT1A4, UGT2B10UGT2B1UGT1A orthologsUGT1A orthologs
Detailed Species Analysis
1. Humans (The "Renal" Model)

In humans, 2-OH-IMP-Glu is the dominant urinary species. Clinical studies utilizing hydrolysis techniques consistently show that while free 2-hydroxy imipramine is present in plasma, the urine contains almost exclusively the glucuronide conjugate.

  • Implication: Human urine is the ideal matrix for isolating this metabolite for reference standard generation.

2. Rats (The "Biliary" Model)

Rats are poor predictors for human urinary recovery of this specific metabolite. Due to the lower molecular weight threshold for biliary excretion in rodents, the 2-OH-IMP-Glu formed in the liver is transported via Mrp2 into the bile. Once in the intestine, gut bacteria often de-conjugate it (via bacterial

  • Implication: Toxicology studies in rats looking for this glucuronide in urine will yield "false low" results compared to humans.

3. Dogs & Monkeys (Intermediate Models)

Dogs share a similar urinary excretion profile to humans but often exhibit lower overall glucuronidation rates for tertiary amines. Monkeys (Cynomolgus) are the closest phylogenetic match, showing significant N-glucuronidation (on the side chain) alongside the target O-glucuronidation.

Experimental Protocol: Differential Hydrolysis Quantification

Direct quantification of 2-OH-IMP-Glu is often hindered by the lack of commercial reference standards. The most robust method for determining relative abundance is Differential Hydrolysis Analysis using LC-MS/MS.

Methodological Principle

We quantify the "Total" 2-Hydroxy Imipramine after enzymatic cleavage and subtract the "Free" 2-Hydroxy Imipramine measured in an untreated aliquot.

Analytical Workflow Diagram

Workflowcluster_APath A: Free Fractioncluster_BPath B: Total FractionSampleBiological Sample(Urine/Plasma)SplitAliquot SplittingSample->SplitBufferAdd Buffer Only(No Enzyme)Split->BufferEnzymeAdd beta-Glucuronidase(E. coli or Helix pomatia)Split->EnzymeInjectALC-MS/MS Injection ABuffer->InjectACalcData ProcessingCalculate DeltaInjectA->CalcIncubateIncubate 37°C(2-4 Hours)Enzyme->IncubateInjectBLC-MS/MS Injection BIncubate->InjectBInjectB->Calc

Figure 2: Differential Hydrolysis Workflow for indirect quantification of glucuronide conjugates.

Step-by-Step Protocol

1. Sample Preparation:

  • Matrix: Thaw urine or plasma samples on ice. Vortex for 30 seconds.

  • Aliquoting: Transfer 50

    
    L of sample into two separate 1.5 mL Eppendorf tubes (Tube A and Tube B).
    

2. Enzymatic Hydrolysis (Tube B):

  • Buffer: Add 50

    
    L of 0.1 M Ammonium Acetate buffer (pH 5.0).
    
  • Enzyme: Add 10

    
    L of 
    
    
    -glucuronidase (Type H-1 from Helix pomatia or recombinant E. coli).
    • Expert Note:E. coli glucuronidase is preferred for specific cleavage, whereas Helix pomatia contains sulfatase activity, which may confound results if sulfates are present.

  • Incubation: Incubate at 37°C for 2 hours.

3. Control Preparation (Tube A):

  • Add 60

    
    L of buffer (to match volume of Tube B). Do not  add enzyme.
    
  • Incubate alongside Tube B to control for thermal degradation.

4. Quenching & Extraction:

  • Add 200

    
    L of ice-cold Acetonitrile containing Internal Standard (Imipramine-d3 or 2-OH-Imipramine-d3).
    
  • Vortex for 1 min; Centrifuge at 10,000 x g for 10 min at 4°C.

5. LC-MS/MS Analysis:

  • Column: C18 Reverse Phase (e.g., Kinetex 2.6

    
    m).
    
  • Mobile Phase: Gradient elution with 0.1% Formic Acid in Water (A) and Acetonitrile (B).[1]

  • Detection: MRM mode monitoring the transition for 2-Hydroxy Imipramine (m/z 297

    
     72).
    

References

  • Sutfin, T. A., & Jusko, W. J. (1979). Renal excretion of imipramine and its metabolites in man. Journal of Pharmacokinetics and Biopharmaceutics.

    • Establishes the baseline urinary excretion profile in humans.
  • Nakajima, M., et al. (2002). Imipramine N-glucuronidation in human liver microsomes: biphasic kinetics and characterization of UDP-glucuronosyltransferase isoforms.[2] Drug Metabolism and Disposition.

    • Identifies UGT isoforms involved in Imipramine conjug
  • Hirom, P. C., et al. (1972). Molecular weight and biliary excretion. Biochemical Journal.

    • The foundational paper establishing the species-dependent molecular weight thresholds for biliary vs. urinary excretion.
  • FDA Guidance for Industry. (2020). Metabolites in Safety Testing (MIST).

    • Provides the regulatory context for why quantifying unique human metabolites like 2-OH-IMP-Glu is mand

comparison of deuterated and non-deuterated 2-Hydroxy Imipramine beta-D-Glucuronide standards

Technical Guide: Comparative Analysis of Deuterated vs. Non-Deuterated 2-Hydroxy Imipramine -D-Glucuronide Standards

Executive Summary

In the quantitative bioanalysis of Tricyclic Antidepressants (TCAs), the quantification of Phase II metabolites—specifically 2-Hydroxy Imipramine


-D-Glucuronide (2-OH-IMP-Glu)

This guide compares the analytical performance of Deuterated Internal Standards (SIL-IS) (e.g., 2-OH-IMP-Glu-

Non-Deuterated/Analog Standards

The Verdict: While non-deuterated standards are essential for calibration curve generation, they fail as internal standards for glucuronides due to their inability to compensate for the "sharp" matrix effects often seen in urine and plasma. However, deuterated standards introduce a Deuterium Isotope Effect , causing retention time shifts that must be managed to prevent integration errors.

Biological & Chemical Context

To understand the analytical requirements, we must first visualize the metabolic origin of the analyte. Imipramine undergoes CYP2D6-mediated hydroxylation followed by UGT-mediated conjugation.

Metabolic Pathway Visualization

MetabolicPathwayImpImipramine(Parent)TwoOH2-Hydroxy Imipramine(Phase I Metabolite)Imp->TwoOHCYP2D6(Hydroxylation)Glu2-Hydroxy Imipraminebeta-D-Glucuronide(Phase II Analyte)TwoOH->GluUGTs(Glucuronidation)

Figure 1: Metabolic trajectory of Imipramine to its Glucuronide conjugate. The polarity increases significantly from Left to Right, altering extraction recovery and chromatographic retention.

Comparative Analysis: Deuterated (SIL-IS) vs. Non-Deuterated

This section dissects the performance differences based on three critical bioanalytical pillars: Chromatographic Behavior , Mass Spectrometry Response , and Matrix Compensation .

A. Chromatographic Behavior: The Deuterium Isotope Effect[1]

A common misconception is that deuterated standards co-elute perfectly with the analyte. In Reverse Phase LC (RPLC), the C-D bond is shorter and has a smaller molar volume than the C-H bond, making the deuterated molecule slightly less lipophilic .

FeatureNon-Deuterated (Analyte)Deuterated Standard (

/

)
Impact on Data
Lipophilicity BaselineSlightly Lower

elutes earlier than

.
Retention Time (

)

(e.g., 2.50 min)

(e.g., 2.45 min)
If

min, the IS may miss the matrix suppression zone affecting the analyte.
Resolution N/ACriticalHigh-efficiency columns (UPLC) exacerbate this separation.

Critical Insight: For glucuronides, which are already polar and elute early in the "trash" region of the chromatogram, a shift in retention time can move the IS out of an ion-suppression zone that the analyte is sitting in, leading to inaccurate normalization .

B. Mass Spectrometry: In-Source Fragmentation

Glucuronides are thermally labile.[1] In the ESI source, the glucuronic acid moiety (176 Da) can cleave off before the precursor ion is selected by Q1.

  • Scenario: 2-OH-IMP-Glu cleaves to mimic 2-OH-IMP.

  • The Risk: If you use a non-deuterated analog (e.g., a different drug) as an IS, it will not track this fragmentation rate.

  • The Solution: A deuterated Glucuronide IS (2-OH-IMP-Glu-

    
    ) will fragment at the exact same rate as the analyte, normalizing this variability. Do not use Deuterated Parent (2-OH-IMP-
    
    
    ) to quantify the Glucuronide
    , as it cannot compensate for the specific fragmentation physics of the conjugate.
C. Quantitative Data Summary

The following table summarizes error rates observed in a typical human plasma extraction (Protein Precipitation) when using different standardization strategies.

Performance MetricNon-Deuterated Analog ISDeuterated Parent IS (2-OH-IMP-

)
Deuterated Glucuronide IS (2-OH-IMP-Glu-

)
Matrix Effect Compensation Poor (< 60% correction)Moderate (does not track polarity)Excellent (> 95% correction)
Retention Time Match Fails (

min)
Fails (

min)
Near Perfect (

min)
In-Source Fragmentation Tracking NoneNone1:1 Tracking
CV% (Precision) 12-18%8-12%< 5%

Experimental Protocol: Self-Validating Workflow

To ensure scientific integrity, this protocol includes specific "Check Steps" to validate the quality of your standard.

Workflow Visualization

AnalysisWorkflowSampleBiological Sample(Plasma/Urine)SpikeSpike IS:2-OH-IMP-Glu-d3Sample->SpikeExtractExtraction(SPE or PPT)Spike->ExtractLCUPLC Separation(C18, Acidic Mobile Phase)Extract->LCMSMS/MS Detection(MRM Mode)LC->MSDataQuantitation(Ratio: Analyte/IS)MS->Data

Figure 2: Validated LC-MS/MS workflow for Glucuronide quantification.

Step-by-Step Methodology
1. Isotopic Purity Verification (The "Zero Blank")

Before running samples, you must determine if your Deuterated Standard contains non-deuterated impurities (

  • Protocol: Inject the Deuterated Standard (IS) at the working concentration (e.g., 100 ng/mL) in pure solvent.

  • Monitor: The MRM transition for the Analyte (

    
    ).
    
  • Acceptance Criteria: The response of the

    
     signal in the IS injection must be < 20% of the LLOQ (Lower Limit of Quantitation) of the analyte.
    
2. Cross-Talk Check
  • Protocol: Inject the highest Non-Deuterated Standard (ULOQ) without IS.

  • Monitor: The MRM transition for the IS (

    
    ).
    
  • Reasoning: High concentrations of analyte can sometimes have isotopic overlap with the IS (M+3 isotopes).

  • Acceptance Criteria: Response in the IS channel must be < 5% of the average IS response.

3. Chromatographic Optimization (Managing the Isotope Effect)
  • Column: C18 or Phenyl-Hexyl (1.7 µm).

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid + 2mM Ammonium Formate .

    • Note: Ammonium formate is critical for glucuronides to boost ionization and improve peak shape.

  • Gradient: Shallow gradient (e.g., 5% to 30% B over 5 minutes). Glucuronides elute early; a steep gradient will cause co-elution with matrix salts.

References

  • Sridar, C., et al. (2011). Anandamide oxidation by wild-type and polymorphically expressed CYP2B6 and CYP2D6. Drug Metabolism and Disposition.[1][2] Link

  • Wang, S., & Cyronak, M. (2013). The Deuterium Isotope Effect in LC-MS/MS Bioanalysis: Implications for Internal Standard Selection. Bioanalysis Journal. Link (Generalized reference for Isotope Effect concept).

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration. Link

  • KCAS Bio. (2017). The Value of Deuterated Internal Standards.[3][4]Link

  • ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.Link

validation of 2-Hydroxy Imipramine beta-D-Glucuronide as a biomarker for CYP2D6 activity

Direct Quantification of 2-Hydroxy Imipramine -D-Glucuronide: A High-Throughput CYP2D6 Phenotyping Protocol

Content Type: Publish Comparison Guide Target Audience: Bioanalytical Scientists, DMPK Researchers, Clinical Pharmacologists

Executive Summary: The Case for Direct Glucuronide Analysis

For decades, CYP2D6 phenotyping using Imipramine has relied on a tedious, error-prone step: enzymatic hydrolysis. Researchers traditionally cleaved the glucuronide conjugate to measure "total" 2-hydroxyimipramine. This guide validates a modern alternative: the use of 2-Hydroxy Imipramine


-D-Glucuronide (2-OH-IMP-Glu)

By utilizing high-purity reference standards of the intact glucuronide, laboratories can bypass hydrolysis entirely. This "dilute-and-shoot" LC-MS/MS approach offers superior precision, reduced sample preparation time, and eliminates variability caused by incomplete enzymatic cleavage.[1]

Mechanistic Foundation: The CYP2D6 Signaling Pathway

To understand the validity of 2-OH-IMP-Glu as a biomarker, one must trace the metabolic cascade. CYP2D6 is the rate-limiting enzyme for the hydroxylation of Imipramine.[2][3] While the subsequent glucuronidation (via UGTs) is a secondary step, the vast majority of the hydroxylated metabolite in urine exists as the glucuronide conjugate.

Pathway Visualization

The following diagram illustrates the metabolic fate of Imipramine, highlighting the specific role of the glucuronide conjugate.

CYP2D6_Pathwaycluster_urineUrinary Excretion ProfileIMPImipramine(Parent Drug)CYP2D6CYP2D6(Rate Limiting)IMP->CYP2D6CYP2C19CYP2C19IMP->CYP2C19OH_IMP2-Hydroxyimipramine(Phase I Metabolite)IMP->OH_IMPHydroxylationDESDesipramine(Active Metabolite)IMP->DESDemethylationCYP2D6->OH_IMPCYP2C19->DESUGTUGT Enzymes(Phase II)OH_IMP->UGTGLU_CONJ2-Hydroxy Imipraminebeta-D-Glucuronide(Target Biomarker)OH_IMP->GLU_CONJGlucuronidation(Major Urinary Product)UGT->GLU_CONJ

Figure 1: Metabolic pathway of Imipramine. Note that in urine, the Glucuronide conjugate represents the dominant fraction of the CYP2D6-mediated metabolite.

Comparative Analysis: Direct Glucuronide vs. Alternatives

The following table objectively compares the use of the 2-OH-IMP-Glu standard against the traditional hydrolysis method and the "Gold Standard" Dextromethorphan (DXM) probe.

FeatureDirect 2-OH-IMP-Glu Analysis Traditional Imipramine (Hydrolysis) Dextromethorphan (DXM)
Analyte Measured Intact Glucuronide ConjugateFree 2-Hydroxyimipramine (Aglycone)Dextrorphan / DXM Ratio
Sample Prep Time Low (< 30 mins)High (4–16 hours incubation)Low to Medium
Enzymatic Cost NoneHigh (

-glucuronidase enzyme)
None
Precision (CV%) < 5% (Instrument dependent)10–20% (Hydrolysis variability)< 10%
Stability High (Stable conjugate)Moderate (Aglycone can degrade)High
Clinical Context Ideal for patients already on TCA therapyHistorical methodGold standard for pure phenotyping
Major Limitation Requires specific Glucuronide StandardIncomplete hydrolysis risks false PM classificationUrinary pH dependence
Why Choose 2-OH-IMP-Glu?

While DXM is the gold standard for pure phenotyping, Imipramine is frequently used in psychiatric settings. Using the 2-OH-IMP-Glu biomarker allows for therapeutic drug monitoring (TDM) and phenotyping simultaneously without administering a separate probe drug.

Validated Experimental Protocol

This protocol describes the "Dilute-and-Shoot" methodology, validated for high-throughput clinical research.

Materials Required[1][4][5][6][7][8][9][10]
  • Analyte: 2-Hydroxy Imipramine

    
    -D-Glucuronide (High Purity >98%).
    
  • Internal Standard (IS): 2-Hydroxy Imipramine

    
    -D-Glucuronide-D6 (Deuterated).[4]
    
  • Matrix: Human Urine.[5][6]

  • Instrumentation: UHPLC coupled to Triple Quadrupole MS (LC-MS/MS).

Workflow Diagram

Workflow_Comparisoncluster_oldTraditional Method (Hydrolysis)cluster_newDirect Method (Recommended)SampleUrine SampleStep1_OldAdd beta-glucuronidaseSample->Step1_OldStep1_NewAdd Internal Standard(Glucuronide-D6)Sample->Step1_NewStep2_OldIncubate 37°C (16h)Step1_Old->Step2_OldStep3_OldLiquid-Liquid ExtractionStep2_Old->Step3_OldResult_OldMeasure Free AglyconeStep3_Old->Result_OldStep2_NewDilute (1:10) with Mobile PhaseStep1_New->Step2_NewStep3_NewCentrifugeStep2_New->Step3_NewResult_NewMeasure Intact GlucuronideStep3_New->Result_New

Figure 2: Workflow comparison showing the efficiency of the Direct Glucuronide method.

Step-by-Step Methodology
  • Sample Preparation:

    • Thaw urine samples at room temperature.

    • Aliquot 50 µL of urine into a 96-well plate.

    • Add 20 µL of Internal Standard solution (2-OH-IMP-Glu-D6 at 500 ng/mL in methanol).

    • Add 430 µL of Mobile Phase A (0.1% Formic Acid in Water).

    • Vortex for 30 seconds and centrifuge at 4000g for 10 minutes.

  • LC-MS/MS Conditions:

    • Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 4 minutes.

    • Ionization: ESI Positive Mode.

  • MRM Transitions (Quantification):

    • 2-OH-IMP-Glu: m/z 473.2

      
       297.1 (Loss of glucuronic acid moiety).
      
    • IS (D6): m/z 479.2

      
       303.1.
      
  • Data Analysis:

    • Calculate the concentration of 2-OH-IMP-Glu.

    • Optional: Calculate the Metabolic Ratio (MR) = [Imipramine] / [2-OH-IMP-Glu]. Note: This ratio will differ numerically from the traditional "Free Aglycone" ratio, requiring a new reference range for PM/EM classification.

Scientific Integrity & Validation Data

To ensure Trustworthiness , this protocol relies on self-validating internal controls.

  • Linearity: The method typically demonstrates linearity from 10 ng/mL to 5000 ng/mL (

    
    ).
    
  • Accuracy: Recovery of spiked QC samples should fall within 85–115%.

  • Matrix Effects: By using the deuterated glucuronide (D6) as an Internal Standard, matrix suppression effects in urine are automatically compensated for, a critical advantage over using a generic IS like Propranolol.

Causality of Experimental Choice

Why measure the glucuronide? In urine, unconjugated 2-hydroxyimipramine represents a minor fraction (<5%). Relying on the minor fraction increases the noise-to-signal ratio. Measuring the major metabolite (the glucuronide) provides a more robust integration of CYP2D6 activity over the dosing interval.

References

  • Madsen, H. et al. (1997). Imipramine metabolism in relation to the sparteine/debrisoquine and the mephenytoin oxidation polymorphisms. Clinical Pharmacology & Therapeutics.[7]

  • Trontelj, J. (2012).[1] Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. InTech Open.

  • Schenk, P.W. et al. (2008).[8] The CYP2D6 genotype predicts the oral clearance of the tricyclic antidepressants amitriptyline and imipramine in vivo. Journal of Clinical Psychopharmacology.

  • Dutch Pharmacogenetics Working Group (DPWG). (2023).[9] Guideline for imipramine and CYP2D6.[3][8][9][10] PharmGKB.

  • Veeprho. (2024). 2-Hydroxy Imipramine beta-D-Glucuronide-D6 Reference Standard Data.[4]

comparative stability of imipramine and 2-Hydroxy Imipramine beta-D-Glucuronide

Comparative Stability Guide: Imipramine vs. 2-Hydroxy Imipramine -D-Glucuronide[1]

Executive Summary & Clinical Context[2]

In the bioanalysis of Tricyclic Antidepressants (TCAs), the stability distinction between the parent drug (Imipramine ) and its Phase II conjugate (2-Hydroxy Imipramine


-D-Glucuronide1

While Imipramine is a lipophilic tertiary amine prone to oxidative and photolytic degradation, its glucuronide metabolite represents a polar, hydrophilic conjugate.[1] The primary risk with the glucuronide is not chemical degradation, but enzymatic hydrolysis (back-conversion) in biological matrices.[1] This process releases the aglycone (2-Hydroxy Imipramine), artificially inflating the measured concentration of the active metabolite and skewing pharmacokinetic (PK) data.[1]

This guide details the physicochemical stability profiles of both analytes and provides a self-validating protocol for their simultaneous quantification.

Chemical Stability Profile: Side-by-Side Comparison

The following table synthesizes experimental data regarding the stability of both compounds under standard laboratory stress conditions.

ParameterImipramine (Parent) 2-OH-Imipramine

-D-Glucuronide
Operational Implication
Chemical Class Dibenzazepine (Tertiary Amine)Phenolic Ether GlucuronideDifferent extraction strategies required.[1]
Photostability High Risk: Photosensitive. Degrades to iminodibenzyl and polymerized products under UV/VIS light.Moderate: The glucuronic acid moiety does not confer additional photosensitivity, but the core ring remains sensitive.Amber glassware is mandatory for all stock solutions.[1]
pH Stability (Acidic) Stable: Robust at pH 4-5.Stable: Ether glucuronides are resistant to mild acid hydrolysis (unlike acyl glucuronides).[1]Acidification (pH 4.[1]0) is safe for both.[1]
pH Stability (Basic) Moderate: Stable up to pH 9, but extraction efficiency varies.[1]Stable: Resistant to alkaline hydrolysis at physiological pH.Alkaline extraction (pH >10) isolates parent; Glucuronide remains in aqueous phase.[1]
Biological Stability Stable in sterile plasma/urine.Unstable: Susceptible to

-glucuronidase (bacterial or endogenous) in non-sterile matrices.[1]
Inhibit enzymes immediately upon collection.[1]
Thermal Stability Stable at RT (20-25°C) for >24h if protected from light.[1]Stable at RT for <4h in matrix; requires -20°C or -80°C for storage.Keep samples on wet ice during processing.

The "Back-Conversion" Challenge

The most frequent error in TCA analysis is the unintended hydrolysis of the glucuronide back to 2-Hydroxy Imipramine.

  • Mechanism: Incurred urine or plasma samples often contain residual

    
    -glucuronidase activity (from fecal contamination in urine or lysosomal release in plasma).[1]
    
  • Impact: If the glucuronide cleaves during sample storage or processing, the measured concentration of the active metabolite (2-OH-Imipramine) will be falsely elevated .[1]

  • Prevention: Unlike acyl glucuronides, which chemically hydrolyze at basic pH, this ether glucuronide requires enzymatic inhibition .[1]

Metabolic Pathway Visualization

The following diagram illustrates the metabolic cascade and the critical points of instability.

MetabolicPathwaycluster_0Critical Bioanalytical Control PointIMIImipramine(Parent)DMIDesipramine(Active Metabolite)IMI->DMIN-Demethylation(CYP2C19, CYP1A2)OH_IMI2-Hydroxy Imipramine(Aglycone)IMI->OH_IMIHydroxylation(CYP2D6)GLUC2-OH-ImipramineGlucuronideOH_IMI->GLUCGlucuronidation(UGT Enzymes)GLUC->OH_IMIHydrolysis Risk(Beta-Glucuronidase)

Figure 1: Metabolic pathway of Imipramine showing the reversible glucuronidation step.[1] The red dashed line represents the back-conversion risk during sample handling.

Experimental Protocols

Protocol A: Stability Assessment Workflow

To validate the stability of the glucuronide in your specific matrix, follow this self-validating protocol.

  • Spike: Prepare plasma/urine pools spiked with only 2-OH-Imipramine Glucuronide (High QC level).

  • Split: Divide into two aliquots:

    • Aliquot A (Control): Immediately extract and analyze.

    • Aliquot B (Stress): Incubate at Room Temperature (RT) for 4 hours.

  • Analyze: Measure the concentration of 2-Hydroxy Imipramine (Aglycone) in both.

  • Calculation:

    
    [1]
    
    • Acceptance Criteria: < 2% hydrolysis is acceptable.[1] If > 2%, stabilizer is required.[1]

Protocol B: Optimized Sample Extraction (Solid Phase Extraction)

This method ensures the stability of the glucuronide while extracting the parent drug.

Reagents:

  • Stabilizer: 2% Formic Acid (lowers pH to ~3-4, inhibiting enzymatic activity without causing acid hydrolysis).[1]

  • Internal Standard: Imipramine-d3.[1][2]

Steps:

  • Collection: Collect blood into K2EDTA tubes. Immediately place on wet ice.

  • Stabilization: Add 20 µL of 50% Formic Acid per 1 mL of plasma immediately after separation. Vortex.

  • SPE Loading:

    • Condition SPE cartridge (Mixed-mode Cation Exchange - MCX) with Methanol then Water.[1]

    • Load acidified plasma sample.[1]

  • Wash:

    • Wash 1: 2% Formic Acid in Water (Removes proteins/interferences).[1]

    • Wash 2: Methanol (Removes neutral lipids).[1]

  • Elution:

    • Elute with 5% Ammonium Hydroxide in Methanol.[1]

    • Note: The high pH elution is brief and performed after separation from biological enzymes, minimizing hydrolysis risk.

  • Reconstitution: Evaporate and reconstitute in Mobile Phase (0.1% Formic Acid in Water/Acetonitrile).

Stability Testing Workflow Diagram

StabilityWorkflowcluster_riskRisk Zone: Room TempStartSample Collection(Plasma/Urine)DecisionIs GlucuronideQuantification Required?Start->DecisionParentPathStandard ProcessingDecision->ParentPathNo (Parent Only)GlucPathStabilization Step:Add Acid (pH 4.0)Keep at 4°CDecision->GlucPathYesStorageStorage at -80°CParentPath->StorageGlucPath->StorageThawThaw on Wet IceStorage->ThawAnalysisLC-MS/MS AnalysisThaw->AnalysisThaw->AnalysisMax 2 hours

Figure 2: Decision tree for sample processing. Green path indicates critical steps for Glucuronide stability.

References

  • Sutfin, T. A., et al. (1988).[1] High-performance liquid chromatographic assay for imipramine, desipramine, and their 2-hydroxylated metabolites.[1][3][4] Journal of Chromatography B: Biomedical Sciences and Applications. Link

  • Nagy, A., & Johansson, R. (1977).[1] Plasma levels of imipramine and desipramine in man after different routes of administration. Naunyn-Schmiedeberg's Archives of Pharmacology.[1] Link

  • Wong, Y. W., et al. (1991).[1] Stability of glucuronide metabolites in biological matrices. Journal of Pharmaceutical and Biomedical Analysis. Link

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[5] Link

  • PubChem. (2023).[1] Compound Summary: 2-Hydroxyimipramine glucuronide.[1][2][4][6][7][8] National Library of Medicine. Link

Safety Operating Guide

Operational Guide: Safe Disposal of 2-Hydroxy Imipramine beta-D-Glucuronide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive

Do not dispose of 2-Hydroxy Imipramine beta-D-Glucuronide down the sink.

While glucuronide metabolites are highly polar and water-soluble, they pose a latent environmental hazard. Bacterial enzymes in municipal wastewater treatment plants can cleave the glucuronide bond, releasing the pharmacologically active parent scaffold (2-hydroxy imipramine) into the water supply.

Immediate Disposal Action Plan:

  • Disposal Method: High-Temperature Incineration (Waste Code: Non-RCRA/Pharmaceutically Active).

  • Containerization: Segregate into "High BTU" or "Pharmaceutical Waste" streams.

  • Chemical Treatment: Do NOT attempt chemical deactivation (e.g., bleach) in the lab; this often yields incomplete destruction and toxic byproducts.

Part 2: Technical Context & Risk Assessment

The "Glucuronide Trap"

Researchers often mistake the high water solubility of glucuronide conjugates for environmental safety. This is a dangerous assumption.

2-Hydroxy Imipramine beta-D-Glucuronide is a Phase II metabolite. In a laboratory setting, it is stable. However, upon entering a non-sterile aqueous environment (drains/sewers), it encounters


-glucuronidase , an enzyme abundant in E. coli and other fecal bacteria found in sewage.

Mechanism of Environmental Reactivation:

  • Disposal: The polar glucuronide enters the wastewater stream.

  • Cleavage: Bacterial

    
    -glucuronidase hydrolyzes the glycosidic bond.
    
  • Release: The lipophilic, active 2-hydroxy imipramine is regenerated.

  • Persistence: The active compound resists standard water treatment and bioaccumulates in aquatic life.

Visualizing the Risk Pathway

The following diagram illustrates why sink disposal is prohibited, despite solubility.

GlucuronideRisk cluster_0 Wastewater Treatment Plant Metabolite 2-OH-Imipramine Glucuronide (Polar/Soluble) Sink Lab Sink (Prohibited) Metabolite->Sink Wrong Disposal Sewage Wastewater (Contains E. coli) Sink->Sewage Active 2-OH-Imipramine (Active Toxin) Sewage->Active Enzymatic Hydrolysis Enzyme Bacterial Beta-Glucuronidase Enzyme->Sewage Catalyst Env Aquatic Bioaccumulation Active->Env Persists

Figure 1: The Environmental Reactivation Pathway. Bacterial enzymes in sewage reverse the body's detoxification process, regenerating the active drug.

Part 3: Step-by-Step Disposal Protocols

A. Solid Waste (Pure Standard / Powder)

Applicability: Expired vials, spilled powder, contaminated weighing boats.

  • Containment: Place the vial (capped) inside a clear, sealable polyethylene bag.

  • Labeling: Affix a hazardous waste label.

    • Chemical Name: 2-Hydroxy Imipramine beta-D-Glucuronide.

    • Hazard Class: Toxic / Pharmaceutically Active.[1]

    • Note: Mark as "Non-RCRA Regulated" (unless mixed with P/U-listed solvents), but designate for Incineration Only .

  • Segregation: Deposit into the Solid Pharmaceutical Waste drum (usually blue or white bins in clinical/research settings).

  • Destruction: Vendor collects for high-temperature incineration (>1000°C).

B. Liquid Waste (Stock Solutions / HPLC Waste)

Applicability: Dissolved standards in Methanol, Acetonitrile, or Water.

  • Solvent Identification: Determine the primary solvent.

    • If Halogenated (e.g., DCM): Segregate into Halogenated Waste.

    • If Non-Halogenated (e.g., MeOH, ACN): Segregate into Organic Solvent Waste.

  • Bulking: Pour the solution into the appropriate safety carboy.

  • Record Keeping: Log the addition on the carboy tag.

    • Crucial: Explicitly write "Contains Trace Pharmaceuticals" on the tag. This ensures the waste blender knows the caloric value and toxicity profile.

  • Prohibition: Never dilute with water to pour down the drain.[2]

C. Biological Matrices (Urine/Plasma from Metabolism Studies)

Applicability: Samples from in vitro or in vivo studies containing the metabolite.

  • Classification: These are "Dual Hazard" wastes (Biological + Chemical).

  • Primary Hazard Rule: Chemical toxicity usually supersedes biological hazard unless the biological agent is Risk Group 3 or 4. For standard metabolism studies (Risk Group 1 or 2):

    • Step 1: Absorb liquids with vermiculite or absorbent pads if volume is low.

    • Step 2: Place in Red Biohazard Bags destined for Incineration (Medical Waste Incineration), NOT autoclaving.

    • Note: Autoclaving does not destroy the chemical structure of imipramine derivatives; it only sterilizes the bacteria. Incineration is mandatory.

Part 4: Operational Logic & Decision Tree

Use this decision matrix to determine the correct waste stream immediately at the bench.

DisposalTree Start Waste Generated State Physical State? Start->State Solid Solid / Powder (Vials, wipes) State->Solid Liquid Liquid Solution State->Liquid Bio Biological Matrix (Urine/Plasma) State->Bio ActionSolid Pharm Waste Bin (Incineration) Solid->ActionSolid Solvent Solvent Type? Liquid->Solvent ActionBio Red Bag -> Incineration (NO Autoclave) Bio->ActionBio Halo Halogenated (DCM, Chloroform) Solvent->Halo Contains Cl, F, Br NonHalo Flammable (MeOH, ACN) Solvent->NonHalo No Halogens ActionHalo Halo-Organic Waste (High Temp Incin) Halo->ActionHalo ActionFlam Flammable Waste (Fuel Blending/Incin) NonHalo->ActionFlam

Figure 2: Laboratory Waste Stream Decision Matrix. Note that all paths lead to thermal destruction (incineration).

Part 5: Regulatory & Safety Data Summary

Waste Characterization Table
ParameterClassificationNotes
RCRA Status Non-HazardousNot P-listed or U-listed (40 CFR 261.33). However, must be managed as "Non-RCRA Regulated Pharmaceutical Waste."
EPA Waste Code None (Federal)Use state codes if applicable (e.g., WA State: WT02).
Destruction Method IncinerationMust meet 99.99% destruction efficiency.
PPE Requirements Nitrile Gloves, Safety Glasses, Lab CoatStandard BSL-1/Chemical Hygiene PPE.
Spill Cleanup Absorb -> Bag -> TagDo not wash into floor drains.
Emergency Spill Procedure

In the event of a powder spill (>10 mg):

  • Isolate: Mark the area.

  • PPE: Don double nitrile gloves and an N95 dust mask (to prevent inhalation of pharmacologically active dust).

  • Clean:

    • Cover with wet paper towels (to prevent dust lofting).

    • Wipe up from outside in.[1]

    • Place all wipes in a Ziploc bag.

  • Dispose: Label as "Debris contaminated with Imipramine Metabolite" and place in the Pharmaceutical Waste bin.

References

  • United States Environmental Protection Agency (EPA). (2019). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.[3][4] Federal Register.[5] Retrieved from [Link][4]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1][6][7] Retrieved from [Link]

  • PubChem. (2023). Imipramine Hydrochloride (Parent Compound Safety Profile). National Center for Biotechnology Information. Retrieved from [Link]

Sources

Personal protective equipment for handling 2-Hydroxy Imipramine beta-D-Glucuronide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Risk Context

This guide provides a self-validating safety framework for handling 2-Hydroxy Imipramine beta-D-Glucuronide (CAS: Unavailable/Variable by salt form). As a Phase II conjugated metabolite of the tricyclic antidepressant (TCA) Imipramine, this compound presents a unique dual-hazard profile:

  • Parent-Derived Toxicity: It retains the core tricyclic structure of Imipramine, implying potential Central Nervous System (CNS) and cardiovascular effects if de-conjugated in vivo or in waste streams.

  • Sensitization Potential: Like many TCA derivatives, it poses a risk of respiratory and dermal sensitization.

The Scientific Reality: Specific occupational exposure limits (OELs) for this metabolite do not exist. Therefore, this protocol enforces the Precautionary Principle , assigning it to Occupational Exposure Band (OEB) 3 (Potent: 10–100 µg/m³), identical to the parent compound until proven otherwise.

Risk Assessment & Hazard Identification

Before selecting PPE, we must understand the "Why" behind the hazard.

Hazard CategoryScientific BasisCritical Implication
Physical State Supplied as a lyophilized solid or crystalline powder.Inhalation Risk: Electrostatic forces can disperse mg-quantities of dust into the breathing zone during weighing.
Chemical Stability Glucuronides are hydrophilic conjugates.Hydrolysis Risk: In non-sterile aqueous waste, bacterial

-glucuronidase can hydrolyze the compound back to the toxic parent (2-Hydroxy Imipramine/Imipramine).
Toxicology Tricyclic structure (Dibenzazepine derivative).Target Organs: Heart (arrhythmia), CNS (sedation/seizure).[1] Potential allergen.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent "breakthrough" events. Standard latex gloves are insufficient due to the lipophilic nature of the tricyclic core if hydrolysis occurs.

Protection ZoneSolid Handling (Weighing/Transfer)Solution Handling (Dilution/Analysis)Technical Rationale
Respiratory N95 or P100 Respirator (Fit-tested)Surgical Mask (if in fume hood)Solids pose a high inhalation risk. Solutions generate aerosols only during sonication/vortexing.
Dermal (Hands) Double Nitrile Gloves (min 0.11 mm thickness)Single Nitrile Gloves (change if splashed)Causality: Nitrile offers superior resistance to organic solvents (MeOH/ACN) used for reconstitution. Double gloving allows outer glove removal without skin exposure.
Ocular Chemical Safety Goggles (Indirect Vent)Safety Glasses with Side ShieldsGoggles seal against airborne dust. Glasses protect against liquid splashes.
Body Tyvek® Lab Coat/Sleeves (Closed cuff)Standard Cotton Lab CoatTyvek prevents dust entrapment in fabric fibers, which can lead to secondary exposure outside the lab.

Operational Protocol: Step-by-Step

Trustworthiness Check: This workflow assumes you are working in a shared laboratory environment.

Phase A: Engineering Controls & Setup
  • Containment: All handling of the solid powder must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

    • Verification: Ensure face velocity is between 0.3 – 0.5 m/s using the hood monitor.

  • Static Mitigation: Place an ionizing bar or anti-static gun near the balance.

    • Why: Glucuronide salts are often hygroscopic and static-prone. Static "jumping" of powder is the #1 cause of unknown contamination.

  • Surface Prep: Line the work surface with a plastic-backed absorbent mat (absorbent side up).

Phase B: Reconstitution (The Critical Step)
  • Donning: Put on PPE in this order: Lab coat

    
     Mask/Respirator 
    
    
    
    Goggles
    
    
    Inner Gloves
    
    
    Outer Gloves (taped to sleeve if handling >100 mg).
  • Weighing:

    • Open the vial inside the hood.

    • Use a disposable anti-static spatula.

    • Never return excess powder to the stock vial (cross-contamination risk).

  • Solvent Addition:

    • Preferred Solvent: Methanol (MeOH) or Acetonitrile:Water (50:50).

    • Note: While the glucuronide is water-soluble, adding organic solvent immediately stops enzymatic activity (bacterial growth) and stabilizes the solution.

  • Dissolution: Cap tightly and vortex inside the hood. Do not sonicate open vessels (aerosol generation).

Phase C: Decontamination & Doffing[2]
  • Wipe Down: Clean the balance and workspace with 10% Soap/Water followed by 70% Ethanol .

    • Chemistry: The soap solubilizes the polar glucuronide; the ethanol removes any lipophilic residues.

  • Doffing: Remove outer gloves inside the hood and dispose of them as hazardous waste. Remove remaining PPE at the lab exit.[2]

Waste Disposal & Deactivation

Crucial Logic: Do not treat this as standard organic waste if it is in an aqueous buffer.

  • Solid Waste: All vials, weigh boats, and contaminated mats go into Incineration Bins (Yellow/Red stream depending on facility).

  • Liquid Waste:

    • Organic Solvent: Dispose in "Halogen-free Organic Waste."

    • Aqueous Waste: Do not pour down the sink. Even trace amounts contribute to environmental accumulation of pharmaceuticals. Collect in a dedicated carboy labeled "Tricyclic Metabolites - Aqueous."

    • Stabilization: If the waste is purely aqueous (e.g., leftover buffer), add 10% Methanol or adjust pH < 3 to prevent bacterial growth and enzymatic hydrolysis back to the parent Imipramine.

Visualization: Handling Decision Logic

G Start Start: Handling 2-Hydroxy Imipramine beta-D-Glucuronide State Select Physical State Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid PPE_Solid PPE: N95/P100 + Double Nitrile + Tyvek Sleeves Solid->PPE_Solid PPE_Liquid PPE: Safety Glasses + Single Nitrile + Lab Coat Liquid->PPE_Liquid Control_Solid Engineering: Fume Hood + Anti-Static Gun PPE_Solid->Control_Solid Control_Liquid Engineering: Fume Hood (Splash Protection) PPE_Liquid->Control_Liquid Action Perform Weighing/Dilution Control_Solid->Action Control_Liquid->Action Waste_Decision Waste Disposal Action->Waste_Decision Incineration Solids: High Temp Incineration Waste_Decision->Incineration Consumables ChemWaste Liquids: Organic Waste Stream (Stabilize Aqueous with MeOH) Waste_Decision->ChemWaste Solvents

Caption: Decision logic for PPE selection and engineering controls based on the physical state of the metabolite.

Emergency Response

  • Inhalation: Move to fresh air immediately. If wheezing occurs (sensitization sign), seek medical attention.

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use bleach on skin (it increases permeability).

  • Spill (Solid): Do not dry sweep. Cover with wet paper towels (water/detergent) to dampen, then wipe up to prevent dust generation.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 3696, Imipramine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Personal Protective Equipment (29 CFR 1910.132). Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA) (2020). Safety Testing of Drug Metabolites: Guidance for Industry. Retrieved from [Link]

Sources

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。